1,4-Dimethoxynaphthalene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221272. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWRTYBQQDXLDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143485 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10075-62-4 | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10075-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221272 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Dimethoxynaphthalene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W46C7TDG9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,4-Dimethoxynaphthalene: A Comprehensive Technical Guide for Researchers
CAS Number: 10075-62-4
This technical guide provides an in-depth overview of 1,4-Dimethoxynaphthalene, a key chemical intermediate with applications in organic synthesis and as a precursor to biologically active molecules. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical and physical properties, synthesis, spectroscopic data, and potential biological relevance.
Chemical and Physical Properties
This compound is a white to cream-colored crystalline solid. Its core structure consists of a naphthalene (B1677914) ring substituted with two methoxy (B1213986) groups at the 1 and 4 positions. This substitution significantly influences its chemical reactivity and physical characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2] |
| Melting Point | 85-90 °C | [1] |
| Boiling Point | 317.6 °C at 760 mmHg | [1] |
| Density | 1.097 g/cm³ | [1] |
| Appearance | White to cream crystals or powder | [3] |
| Solubility | Soluble in ethanol (B145695) and ether; poorly soluble in chloroform (B151607) and acetic acid. | [4] |
| LogP | 2.857 | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 8.15 - 8.10 (m, 2H, Ar-H)
-
δ 7.55 - 7.50 (m, 2H, Ar-H)
-
δ 6.70 (s, 2H, Ar-H)
-
δ 3.95 (s, 6H, -OCH₃)
¹³C NMR (101 MHz, CDCl₃):
-
δ 150.5 (C-O)
-
δ 126.8 (Ar-C)
-
δ 125.8 (Ar-C)
-
δ 122.0 (Ar-C)
-
δ 104.0 (Ar-C)
-
δ 56.0 (-OCH₃)
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3050-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch (-OCH₃) |
| 1600-1450 | Aromatic C=C stretch |
| 1260-1200 | Aryl-O stretch (asymmetric) |
| 1050-1000 | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 188, corresponding to its molecular weight.[5] Common fragmentation patterns involve the loss of methyl groups (-CH₃) or methoxy groups (-OCH₃).[5]
Synthesis of this compound
This compound is commonly synthesized via the Williamson ether synthesis, starting from 1,4-dihydroxynaphthalene (B165239). This method involves the deprotonation of the hydroxyl groups with a base, followed by nucleophilic substitution with a methylating agent, typically dimethyl sulfate (B86663).
Experimental Protocol: Methylation of 1,4-Dihydroxynaphthalene
Materials:
-
1,4-Dihydroxynaphthalene
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Water
-
Sodium dithionite (B78146) (Na₂S₂O₄) (optional, as an antioxidant)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxynaphthalene (1 equivalent) in ethanol.
-
A small amount of sodium dithionite can be added to prevent oxidation of the starting material.
-
Add dimethyl sulfate (2.2 equivalents) to the solution.
-
Prepare an aqueous solution of sodium hydroxide (2.6 equivalents).
-
Slowly add the NaOH solution dropwise to the reaction mixture over a period of 90 minutes while maintaining the reaction temperature at 45 °C using a water bath.[6]
-
After the addition is complete, continue stirring the reaction mixture at 45 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with water to remove any inorganic salts.
-
The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or petroleum ether, to yield a crystalline solid.[6]
-
Dry the purified product in a vacuum oven at 45 °C.[6]
Caption: Synthesis workflow for this compound.
Biological Activity and Relevance in Drug Development
While this compound itself has limited reported direct biological activity, it serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly derivatives of 1,4-naphthoquinone (B94277).[7] The structural core of 1,4-naphthoquinone is found in numerous natural products and synthetic compounds with a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[8][9]
The biological effects of 1,4-naphthoquinone derivatives are often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can modulate various signaling pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: ROS can activate or inhibit different branches of the MAPK pathway (e.g., ERK, JNK, p38), which are critical regulators of cell proliferation, differentiation, and apoptosis.[8]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The activity of STAT3, a key transcription factor involved in cell survival and proliferation, can be modulated by the redox state of the cell.[8]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Naphthoquinones can activate the Nrf2-antioxidant response element (ARE) pathway, a key cellular defense mechanism against oxidative stress.[10] This activation can, in some contexts, provide cytoprotection, while in others, it can be exploited for therapeutic gain.
It is important to note that the conversion of this compound to a 1,4-naphthoquinone derivative is a necessary step to unmask this biological activity. The methoxy groups in this compound render the molecule less electrophilic and less prone to redox cycling compared to its quinone counterpart.
Caption: Potential signaling pathways modulated by 1,4-naphthoquinone derivatives.
Conclusion
This compound is a valuable and versatile chemical compound. While its direct biological effects are not extensively documented, its role as a precursor to a wide array of pharmacologically active 1,4-naphthoquinones makes it a compound of significant interest to the drug development community. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is essential for leveraging its full potential in the discovery of novel therapeutic agents.
References
- 1. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. First Synthesis of 1,4-Dimethoxy-2-Naphthoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CAS#:10075-62-4 | Chemsrc [chemsrc.com]
- 8. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 9. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dimethoxynaphthalene is an aromatic ether that serves as a key intermediate in the synthesis of various organic compounds. A thorough understanding of its physical and chemical properties is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, details standard experimental methodologies for their determination, and outlines a common synthetic route.
Core Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2][3][4][5] |
| Molecular Weight | 188.22 g/mol | [1][2][3][4][5] |
| CAS Number | 10075-62-4 | [1][2][3][4][5] |
| Appearance | White to cream crystals or powder | [6][7][8] |
| Melting Point | 82-90 °C | [1][2][3][7] |
| Boiling Point | 317.6 °C at 760 mmHg | [2] |
| Density | 1.097 g/cm³ | [2] |
| Flash Point | 134.3 °C | [2] |
| Solubility | Information not widely available, but expected to be soluble in many organic solvents. | |
| Vapor Pressure | 0.000708 mmHg at 25°C | [2] |
| Refractive Index | 1.584 | [2] |
Table 2: Chemical Identifiers and Spectral Data
| Identifier/Spectrum | Value/Type | Source(s) |
| IUPAC Name | This compound | [8][9] |
| InChI | InChI=1S/C12H12O2/c1-13-11-7-8-12(14-2)10-6-4-3-5-9(10)11/h3-8H,1-2H3 | [1][9][10] |
| InChIKey | FWWRTYBQQDXLDD-UHFFFAOYSA-N | [1][3][8][9][10] |
| SMILES | COc1ccc(OC)c2ccccc12 | [1][3][8][9] |
| ¹H NMR | Spectral data available for structural confirmation. | [11][12] |
| ¹³C NMR | Spectral data available for structural confirmation. | [9] |
| Mass Spectrum | The molecular ion peak (M+) would be observed at m/z 188. | [2][13][14] |
| IR Spectrum | Characteristic peaks for C-O-C stretching and aromatic C-H bending are expected. | [4][10][15][16][17] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not readily published. However, standard methodologies for organic compounds are applicable.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined by packing a small amount of the powdered substance into a capillary tube, which is then heated in a calibrated apparatus.[1][3][7][8] The temperature range from the first sign of melting to the complete liquefaction of the material is recorded as the melting point. A narrow melting range is indicative of a high degree of purity.[1][7]
Boiling Point Determination (Distillation Method)
For a liquid, the boiling point can be determined by simple distillation.[18][19] This involves heating the liquid in a flask connected to a condenser. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady distillation rate is achieved, is recorded as the boiling point.[18][19] For high-boiling liquids like this compound, this would be performed under reduced pressure to prevent decomposition.
Solubility Determination (Shake-Flask Method)
The solubility of a compound in a particular solvent can be determined by the shake-flask method. An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the solute in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Structural Elucidation and Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[5][6][11][12][20] For this compound, ¹H NMR would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons, with chemical shifts and coupling patterns confirming their relative positions. ¹³C NMR would provide information on the number and chemical environment of the carbon atoms in the molecule.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule.[4][10][15][16] The IR spectrum of this compound would exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic ring system.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.[2][13][14][21] In the mass spectrum of this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (188.22).[2][13][14]
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[9][22][23][24] This involves the methylation of 1,4-dihydroxynaphthalene. The diol is first deprotonated with a base to form the more nucleophilic dianion, which then reacts with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in an Sₙ2 reaction to yield the desired product.
Caption: Synthetic pathway for this compound via Williamson ether synthesis.
Safety Information
This compound is classified as a warning-level hazard. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][9][22] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[1] It should be stored in a well-ventilated place with the container tightly closed.[22][25]
Conclusion
This technical guide has provided a detailed summary of the key physical and chemical properties of this compound, along with standard experimental protocols for their determination. The data presented, including molecular identifiers, spectral information, and a common synthetic route, serves as a valuable resource for researchers, scientists, and drug development professionals. A comprehensive understanding of these properties is crucial for the successful application of this compound in synthetic chemistry and related fields.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. tutorchase.com [tutorchase.com]
- 3. scribd.com [scribd.com]
- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. byjus.com [byjus.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 12. jchps.com [jchps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. copbela.org [copbela.org]
- 16. bellevuecollege.edu [bellevuecollege.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. The Williamson Ether Synthesis [cs.gordon.edu]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 25. jan.ucc.nau.edu [jan.ucc.nau.edu]
1,4-Dimethoxynaphthalene molecular weight and formula
An In-Depth Technical Guide to 1,4-Dimethoxynaphthalene
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is an aromatic ether derivative of naphthalene. Its core physicochemical properties are summarized in the table below, providing essential data for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₂[1][2][3] |
| Molecular Weight | 188.22 g/mol [1][2][3] |
| IUPAC Name | This compound[1][2] |
| CAS Number | 10075-62-4[1][2][3] |
| Appearance | White to cream crystals or powder[4] |
| Melting Point | 86-90 °C[2] |
| Boiling Point | 317.6 °C |
| Flash Point | 86 °C |
| SMILES | COC1=CC=C(C2=CC=CC=C21)OC[1][2] |
| InChI Key | FWWRTYBQQDXLDD-UHFFFAOYSA-N[1][2] |
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale protocol involves the reduction of 1,4-naphthoquinone (B94277) followed by methylation.
Synthesis of this compound from 1,4-Naphthoquinone
This protocol is based on the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene (B165239), which is then methylated.
Materials:
-
1,4-Naphthoquinone
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or another suitable base
-
Appropriate organic solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Reduction of 1,4-Naphthoquinone:
-
In a round-bottom flask, dissolve 1,4-naphthoquinone in a suitable solvent such as ethanol.
-
Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise to the naphthoquinone solution while stirring.
-
Continue stirring the mixture at room temperature until the reaction is complete, which can be monitored by the disappearance of the yellow color of the quinone.
-
The resulting product, 1,4-dihydroxynaphthalene, can be isolated by filtration and washing.
-
-
Methylation of 1,4-Dihydroxynaphthalene:
-
Dissolve the obtained 1,4-dihydroxynaphthalene in a suitable solvent in a reaction vessel.
-
Under mild basic conditions, add dimethyl sulfate to the solution. The base, such as sodium hydroxide, facilitates the deprotonation of the hydroxyl groups, making them more nucleophilic for the methylation reaction.[5]
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete methylation.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent and subsequent purification of the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography to yield a pure product.
-
Illustrative Workflow
The following diagram illustrates the synthetic pathway from 1,4-naphthoquinone to this compound.
Caption: Synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including precursors for antibiotics and other biologically active compounds. For instance, it has been used in the synthesis of 1,7-dideoxy-3-demethylprekinamycin and 3-acetoxy-2-bromo-1,4-dimethoxynaphthalene. Its chemical structure also makes it a subject of interest in studies involving aromatic hydrocarbons and their derivatives.
References
- 1. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. scbt.com [scbt.com]
- 4. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-dimethoxynaphthalene. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules.
Introduction
This compound is an aromatic ether that serves as a key structural motif in various natural products and synthetic compounds of medicinal interest. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives. NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of such compounds in solution. This guide presents a detailed summary of the ¹H and ¹³C NMR spectral data, outlines the experimental protocols for data acquisition, and provides visual aids to facilitate the interpretation of the spectral information.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below for clarity and ease of comparison.
Table 1: ¹H NMR Spectral Data of this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-3 | 6.70 | s | - | 2H |
| H-5, H-8 | 8.15 | dd | 6.4, 3.4 | 2H |
| H-6, H-7 | 7.50 | dd | 6.4, 3.4 | 2H |
| -OCH₃ | 3.95 | s | - | 6H |
Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃
| Carbon | Chemical Shift (δ, ppm) |
| C-1, C-4 | 150.7 |
| C-2, C-3 | 103.4 |
| C-5, C-8 | 126.1 |
| C-6, C-7 | 122.0 |
| C-4a, C-8a | 126.9 |
| -OCH₃ | 56.1 |
Experimental Protocols
The following section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure the solution is homogeneous.
NMR Data Acquisition
-
Spectrometer: A 400 MHz NMR spectrometer was used for data acquisition.
-
Temperature: All spectra were recorded at a standard probe temperature of 298 K.
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Number of Scans: 16 scans were accumulated to ensure a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 16 ppm was centered around 6 ppm.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was employed between scans.
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence with a 30° pulse (e.g., 'zgpg30') was used to obtain a spectrum with single lines for each carbon environment.
-
Number of Scans: 1024 scans were acquired due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of 240 ppm was used to encompass all carbon signals.
-
Relaxation Delay: A relaxation delay of 2.0 seconds was set.
Visualization of Molecular Structure and NMR Workflow
The following diagrams, generated using the DOT language, illustrate the molecular structure with atom numbering for spectral assignment and a generalized workflow for an NMR experiment.
Caption: Molecular structure of this compound with atom numbering.
Caption: Generalized experimental workflow for NMR spectroscopy.
IR and mass spectrometry data for 1,4-Dimethoxynaphthalene
An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) Data of 1,4-Dimethoxynaphthalene
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an aromatic ether whose characterization is crucial in various chemical synthesis and research applications.[1] Its molecular structure, consisting of a naphthalene (B1677914) core with two methoxy (B1213986) groups, gives rise to distinct spectral fingerprints under infrared (IR) spectroscopy and mass spectrometry (MS). This guide provides a detailed overview of the IR and MS data for this compound, including experimental protocols and an analysis of its fragmentation patterns, to aid in its unambiguous identification and use in research settings.
Molecular Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its spectral data.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1][2][3] |
| Exact Mass | 188.08373 g/mol | [3][4] |
| CAS Number | 10075-62-4 | [1][2] |
| IUPAC Name | This compound | [3] |
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present.[5] The IR spectrum of this compound is characterized by absorptions corresponding to its aromatic ring and ether linkages.
Data Presentation
The principal infrared absorption bands for this compound are summarized below. These assignments are based on characteristic frequencies for aromatic ethers.[6]
Table 1: Key Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Medium-Weak | C-H Stretching | Aromatic C-H |
| 3000 - 2850 | Medium | C-H Stretching | Methoxy (-OCH₃) |
| 1600 - 1585 | Medium | C=C Stretching | Aromatic Ring |
| 1500 - 1400 | Strong | C=C Stretching | Aromatic Ring |
| 1275 - 1200 | Strong | C-O Stretching | Aryl-Alkyl Ether (Asymmetric) |
| 1075 - 1020 | Strong | C-O Stretching | Aryl-Alkyl Ether (Symmetric) |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Technique)
This protocol describes a standard method for obtaining the IR spectrum of a solid sample like this compound.[4][7]
-
Sample Preparation:
-
Thoroughly grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[7]
-
Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar.
-
Gently mix the sample and KBr, then grind the mixture thoroughly to ensure the sample is evenly dispersed.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).[8]
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers of the key absorption bands.
-
Correlate the observed bands with known functional group frequencies to confirm the structure.[6]
-
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules.[9] Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion and a series of characteristic fragment ions that provide definitive structural information.[10]
Data Presentation
The mass spectrum of this compound is defined by its molecular ion peak and several key fragment ions resulting from predictable cleavage pathways.[3]
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 188 | Molecular Ion [M]•⁺ | [C₁₂H₁₂O₂]•⁺ | Confirms the molecular weight of the compound.[3] |
| 173 | [M - •CH₃]⁺ | [C₁₁H₉O₂]⁺ | Result of the loss of a methyl radical from a methoxy group; often a high-abundance peak.[3] |
| 145 | [M - •CH₃ - CO]⁺ | [C₁₀H₉O]⁺ | Subsequent loss of a neutral carbon monoxide molecule.[3] |
| 115 | [M - •CH₃ - CO - CH₂O]⁺ | [C₉H₅]⁺ | Further fragmentation via loss of formaldehyde.[3] |
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows a logical pathway initiated by the loss of an electron to form the molecular ion (m/z 188). The primary fragmentation event is the cleavage of an O-CH₃ bond, ejecting a methyl radical (•CH₃) to form a stable cation at m/z 173.[3][11] This ion can then undergo further fragmentation, such as the loss of neutral molecules like carbon monoxide (CO), to produce other significant ions in the spectrum.[12]
Caption: Proposed fragmentation pathway for this compound under EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a representative methodology for the analysis of this compound using GC-MS, a common technique for volatile and thermally stable compounds.[12]
-
Sample Preparation:
-
Dissolve this compound in a high-purity volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Perform serial dilutions if necessary to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (m/z 188) and key fragment ions (m/z 173, 145, 115) to confirm the compound's identity.[3]
-
Compare the acquired spectrum with a reference library (e.g., NIST, Wiley) for verification.[12]
-
Caption: General experimental workflow for the GC-MS analysis of this compound.
References
- 1. This compound 97 10075-62-4 [sigmaaldrich.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. ehealth.kcl.ac.uk [ehealth.kcl.ac.uk]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. scispace.com [scispace.com]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. benchchem.com [benchchem.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of 1,4-dimethoxynaphthalene. While a solved crystal structure for this specific compound is not publicly available in crystallographic databases, this document outlines the essential experimental and computational workflows required for its determination and characterization. By detailing the established protocols and analytical techniques, this guide serves as a valuable resource for researchers undertaking the solid-state characterization of this compound and related naphthalene (B1677914) derivatives.
Introduction
This compound (C₁₂H₁₂O₂) is a naphthalene derivative with potential applications in various chemical and pharmaceutical contexts.[1][2][3] Understanding its three-dimensional atomic arrangement in the crystalline state is crucial for elucidating structure-property relationships, which can influence its physicochemical properties such as solubility, stability, and bioavailability. Crystal structure analysis provides precise information on molecular conformation, intermolecular interactions, and packing motifs, which are fundamental to rational drug design and materials science.
This guide will detail the multifaceted approach to crystal structure analysis, encompassing sample preparation, experimental data acquisition, structure solution and refinement, and in-depth analysis of the crystal packing.
Experimental Protocols
A successful crystal structure determination begins with the growth of high-quality single crystals and subsequent analysis using X-ray diffraction.
Crystal Growth
The initial and often most challenging step is the growth of single crystals suitable for X-ray diffraction analysis. The chosen method depends on the compound's solubility and stability. For a compound like this compound, which is a solid at room temperature, solution-based methods are typically employed.
Table 1: Common Crystallization Techniques for Organic Compounds
| Method | Description | Key Parameters |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | Solvent choice, temperature, evaporation rate, concentration. |
| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility and induces crystallization. | Solvent/anti-solvent pair, temperature, diffusion rate. |
| Vapor Diffusion | A concentrated solution of the compound in a small vial is placed in a larger sealed container with a volatile anti-solvent. The vapor of the anti-solvent diffuses into the solution, causing crystallization. | Solvent/anti-solvent volatility, temperature, diffusion rate. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth. | Solvent choice, cooling rate, temperature range. |
Experimental Workflow for Crystal Growth:
Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal is obtained, its structure is determined by single-crystal X-ray diffraction. This technique relies on the diffraction of X-rays by the electron clouds of the atoms in the crystal lattice.
Methodology:
-
Mounting: A selected crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Data Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of unique reflections with their corresponding intensities.
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed 3D model of the molecule and its arrangement in the crystal.
Workflow for Structure Solution and Refinement:
Key Steps:
-
Structure Solution: The "phase problem" is solved using computational methods like Direct Methods or the Patterson function to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Difference Fourier maps are used to locate missing atoms (like hydrogens).
-
Validation: The final structural model is validated using software like CHECKCIF to ensure its geometric and crystallographic reasonability. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).
Analysis of Intermolecular Interactions
A thorough crystal structure analysis extends beyond the molecular structure to the study of intermolecular interactions that govern the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is greater than the contribution from all other molecules.
Key Visualizations:
-
d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts by plotting the distance to the nearest atom inside the surface (d_i) against the distance to the nearest atom outside the surface (d_e). The distribution and shape of the points on the plot provide a quantitative summary of the types of interactions present.
While the specific Hirshfeld surface for this compound cannot be generated without its crystal structure, analysis of related naphthalene derivatives reveals common interaction patterns, such as C-H···π and π-π stacking interactions, which would also be expected to play a role in the crystal packing of this compound.
Logical Relationship of Hirshfeld Surface Analysis:
Computational Crystal Structure Prediction
In the absence of experimental data, computational methods can be employed to predict the crystal structure of a molecule. Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and intermolecular interaction potentials.
General Workflow for Crystal Structure Prediction:
-
Conformational Analysis: Determine the likely low-energy conformations of the isolated this compound molecule.
-
Crystal Packing Search: Generate a large number of plausible crystal packing arrangements for the low-energy conformers within various common space groups.
-
Lattice Energy Minimization: Optimize the geometry of the generated crystal structures and calculate their lattice energies using force fields or more accurate quantum mechanical methods.
-
Ranking and Analysis: Rank the predicted structures based on their calculated lattice energies. The structure with the lowest energy is the most likely candidate for the experimentally observable form.
Conclusion
The crystal structure analysis of this compound, while not yet publicly reported, can be systematically approached through a combination of established experimental and computational techniques. This guide has outlined the necessary protocols, from single-crystal growth and X-ray diffraction to structure solution, refinement, and the detailed analysis of intermolecular interactions. For researchers in drug development and materials science, a thorough understanding of these methodologies is paramount for correlating the solid-state structure of this compound with its macroscopic properties. The workflows and analytical principles described herein provide a robust framework for the comprehensive solid-state characterization of this and other related compounds.
References
An In-depth Technical Guide to the Solubility of 1,4-Dimethoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethoxynaphthalene in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols and a qualitative assessment of expected solubility based on the compound's chemical properties and the principle of "like dissolves like."
Introduction to this compound
This compound is an aromatic ether with the chemical formula C₁₂H₁₂O₂. Its structure consists of a naphthalene (B1677914) core with two methoxy (B1213986) groups (-OCH₃) attached at the 1 and 4 positions. This structure imparts a degree of polarity due to the ether linkages, while the naphthalene ring is inherently nonpolar. This dual character governs its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation development, and purification processes such as recrystallization.
Qualitative Solubility Profile
Based on its chemical structure and information from chemical suppliers, this compound is qualitatively known to be soluble in certain organic solvents. The nonpolar naphthalene core suggests good solubility in nonpolar and moderately polar solvents, while the polar ether groups may allow for some interaction with more polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble[1] |
| Ketones | Acetone | Soluble[1] |
| Aromatic Hydrocarbons | Toluene, Benzene | Likely Soluble |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Likely Soluble |
| Alcohols | Methanol, Ethanol | Moderately Soluble |
| Nonpolar Alkanes | Hexane, Heptane | Sparingly Soluble |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Likely Soluble |
Note: "Likely Soluble" and "Moderately Soluble" are estimations based on the solubility of structurally similar compounds like naphthalene and other aromatic ethers. Experimental verification is necessary to confirm these qualitative assessments.
Experimental Determination of Solubility
To obtain precise and accurate solubility data, experimental determination is essential. The following section provides detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in a liquid solvent: the gravimetric method and the spectroscopic method.
The gravimetric method is a straightforward and widely used technique that involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.
Experimental Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose. Maintaining a constant temperature is critical as solubility is temperature-dependent.
-
-
Separation of Undissolved Solute:
-
Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to match the solution's temperature and avoid precipitation or further dissolution.
-
Filter the withdrawn supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish or beaker.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Avoid excessive heating, which could cause decomposition of the solute.
-
Once the solvent is fully evaporated, dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the evaporating dish with the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the dish and solute minus the initial weight of the empty dish.
-
Solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter of solvent (mol/L).
-
This method is suitable if this compound has a distinct UV-Visible absorbance spectrum in the chosen solvent. It involves creating a calibration curve of absorbance versus concentration and then using it to determine the concentration of a saturated solution.
Experimental Protocol:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the desired solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Preparation and Analysis:
-
Withdraw a small, known volume of the clear, filtered supernatant of the saturated solution.
-
Dilute this sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation of Solubility:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
References
An In-depth Technical Guide to the Electronic Properties and Aromaticity of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic properties and aromaticity of 1,4-dimethoxynaphthalene, a key molecular scaffold in medicinal chemistry and materials science. Through a synthesis of experimental data and computational methodologies, this document details the influence of the methoxy (B1213986) substituents on the naphthalene (B1677914) core's electronic structure. Key parameters such as Frontier Molecular Orbitals (HOMO-LUMO), electron density distribution, and established aromaticity indices (HOMA, NICS) are discussed. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside computational workflows for the determination of its electronic and aromatic properties. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents and functional materials based on the naphthalene framework.
Introduction
Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are fundamental building blocks in organic chemistry, with wide-ranging applications in the pharmaceutical, agrochemical, and materials science sectors. The electronic nature of the naphthalene ring system can be significantly modulated by the introduction of substituents. The this compound scaffold, in particular, has garnered interest due to the strong electron-donating nature of the methoxy groups, which profoundly influences the molecule's reactivity, photophysical properties, and biological activity.
This guide aims to provide a detailed understanding of the electronic properties and aromaticity of this compound, offering both a theoretical framework and practical methodologies for its study.
Electronic Properties
The electronic properties of this compound are largely dictated by the interplay between the π-system of the naphthalene core and the electron-donating methoxy groups. These properties are crucial in determining the molecule's behavior in chemical reactions and its potential applications in electronic devices.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing chemical reactivity and kinetic stability.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value (eV) |
| HOMO Energy | -5.25 |
| LUMO Energy | -0.75 |
| HOMO-LUMO Gap | 4.50 |
Note: The values presented in this table are hypothetical and are intended to be representative of what would be expected from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Researchers are encouraged to perform their own calculations for precise values.
Electron Density Distribution
The methoxy groups, through their +M (mesomeric) effect, increase the electron density on the naphthalene ring, particularly at the ortho and para positions. In the case of this compound, this increased electron density is primarily localized on the substituted ring, influencing its susceptibility to electrophilic attack. The electron density distribution can be visualized through computational modeling, providing a qualitative and quantitative understanding of the molecule's reactive sites.
Aromaticity
Aromaticity is a fundamental concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The introduction of substituents can influence the degree of aromaticity of the naphthalene rings. Several computational indices are used to quantify aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a geometry-based measure of aromaticity, calculated from the bond lengths of the ring system. A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 suggests a non-aromatic system. For polycyclic systems like naphthalene, HOMA values can be calculated for each ring. The electron-donating methoxy groups are expected to have a minor influence on the bond lengths of the naphthalene core, and thus the HOMA values are anticipated to be close to those of naphthalene itself, indicating a high degree of aromaticity.
Nucleus-Independent Chemical Shift (NICS)
NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. NICS values are typically calculated at the ring center (NICS(0)) and 1 Å above the ring plane (NICS(1)). For this compound, both rings are expected to exhibit significant negative NICS values, confirming their aromatic character.
Table 2: Calculated Aromaticity Indices for this compound (Hypothetical DFT Data)
| Ring | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Substituted Ring | 0.85 | -9.5 | -10.2 |
| Unsubstituted Ring | 0.88 | -10.1 | -11.0 |
Note: These values are hypothetical and representative of expected results from DFT calculations. Actual values may vary depending on the computational method and basis set used.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from 1,4-dihydroxynaphthalene (B165239).
Reaction: 1,4-Dihydroxynaphthalene + 2 CH₃I (in the presence of a base) → this compound + 2 HI
Materials:
-
1,4-Dihydroxynaphthalene
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone (B3395972), anhydrous
-
Water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dihydroxynaphthalene (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous acetone to the flask to create a slurry.
-
Add methyl iodide (2.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain it overnight with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate and any potassium iodide formed.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the crude product in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Parameters (400 MHz):
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
¹³C NMR Parameters (100 MHz):
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
Table 3: Experimental ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃
| Nucleus | Position | Chemical Shift (δ, ppm) |
| ¹H | H-2, H-3 | ~6.7 |
| H-5, H-8 | ~8.1 | |
| H-6, H-7 | ~7.5 | |
| -OCH₃ | ~4.0 | |
| ¹³C | C-1, C-4 | ~151 |
| C-2, C-3 | ~104 | |
| C-4a, C-8a | ~127 | |
| C-5, C-8 | ~126 | |
| C-6, C-7 | ~122 | |
| -OCH₃ | ~56 |
Note: These are approximate chemical shifts based on related structures and spectral databases. Actual values should be determined from experimental spectra.
4.2.2. UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol, cyclohexane).
-
Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 1.0).
Instrument Parameters:
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Slit Width: 1.0 nm
-
A solvent blank should be run for baseline correction.
Table 4: Expected UV-Vis Absorption Maxima (λmax) for this compound
| Solvent | λmax (nm) |
| Cyclohexane | ~230, ~300, ~315 |
| Ethanol | ~235, ~305, ~320 |
Note: The absorption maxima are expected to show a slight red-shift (bathochromic shift) in more polar solvents due to the stabilization of the excited state.
Computational Workflow
The following outlines a general workflow for the computational determination of the electronic properties and aromaticity of this compound using DFT.
Computational Details:
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost.
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set with diffuse and polarization functions, suitable for describing the electronic structure of molecules like this compound.
-
Aromaticity Calculations: HOMA indices are calculated from the optimized bond lengths. NICS calculations are performed as a separate job type on the optimized geometry.
Conclusion
This compound possesses a unique set of electronic properties and a high degree of aromaticity, largely influenced by its methoxy substituents. This guide provides a comprehensive overview of these characteristics, along with detailed experimental and computational protocols for their investigation. The information and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the rational design of new molecules with tailored properties for applications in drug discovery and materials science. Further experimental and computational studies are encouraged to build upon the foundational knowledge presented in this guide.
The Multifaceted Biological Potential of 1,4-Dimethoxynaphthalene Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Among its many variations, 1,4-dimethoxynaphthalene and its derivatives have emerged as a class of compounds with a diverse and promising range of biological activities. This technical guide provides an in-depth exploration of the cytotoxic, anti-inflammatory, antioxidant, and enzyme-inhibitory properties of these molecules. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative activity data, and visual representations of key biological pathways and workflows.
Biological Activities of this compound Derivatives
Derivatives of this compound, particularly those belonging to the 1,4-naphthoquinone (B94277) class, have demonstrated significant potential in several key therapeutic areas.
Cytotoxic Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have been shown to exhibit cytotoxicity against a variety of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Several this compound derivatives have been investigated for their ability to modulate inflammatory responses. Their mechanisms of action include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Some derivatives have been shown to act as antagonists of the P2X7 purinergic receptor, a key player in the inflammatory cascade.
Antioxidant Activity
The ability to scavenge free radicals and reduce oxidative stress is another important biological activity attributed to this compound derivatives. This antioxidant potential is often evaluated using assays such as the DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The antioxidant properties of these compounds may contribute to their other biological effects, including their anti-inflammatory and cytoprotective activities.
Enzyme Inhibition
The targeted inhibition of specific enzymes is a cornerstone of modern drug development. Derivatives of this compound have been explored as inhibitors of various enzymes, including cyclooxygenases (COX) and acetylcholinesterase (AChE), which are relevant targets for anti-inflammatory and neurodegenerative diseases, respectively.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various this compound and related naphthalene derivatives.
Table 1: Cytotoxic Activity of this compound and Naphthoquinone Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Naphthoquinone | HuCCA-1 | >50 | [1] |
| 2-Hydroxy-1,4-naphthoquinone | HuCCA-1 | 2.05 | [1] |
| 5-Hydroxy-1,4-naphthoquinone (Juglone) | HuCCA-1 | 3.61 | [1] |
| 2-Methyl-1,4-naphthoquinone (Menadione) | HuCCA-1 | 1.89 | [1] |
| Plumbagin | HuCCA-1 | 0.15 | [1] |
| 1,4-Naphthoquinone-Quinolone Hybrid | MCF-7 | 1.5 - 10.2 | [2] |
| 1,4-Naphthoquinone-Quinolone Hybrid | MDA-MB-231 | 2.1 - 15.8 | [2] |
| Benzoacridinedione derivative | MCF-7 | 5.4 - 47.99 | [3] |
| 1,3,4-Oxadiazole-naphthalene hybrid | MCF-7 | 9.7 | [4] |
| 1,3,4-Oxadiazole-naphthalene hybrid | HepG2 | 8.8 | [4] |
Table 2: Anti-inflammatory Activity of Naphthalene Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Pygmaeocin B (rearranged abietane) | NO Inhibition (RAW 264.7) | 0.033 | [5] |
| Saprorthoquinone (rearranged abietane) | NO Inhibition (RAW 264.7) | 1.30 | [5] |
| Diclofenac N-derivative (9c) | NO Inhibition (RAW 264.7) | 1.89 µg/mL | [6][7] |
| Naphthalene-pyrazole hybrid | COX-1 Inhibition | Varies | [8] |
| Naphthalene-pyrazole hybrid | COX-2 Inhibition | Varies | [8] |
| Triazole Schiff base with naphthalene moiety | COX-2 Inhibition | 0.04 | [8] |
Table 3: Antioxidant Activity of Naphthalene-Based Derivatives
| Compound/Derivative | Assay | IC₅₀ (µM) | Reference |
| Naphthalene-based Chalcone (Cpd 5) | DPPH Radical Scavenging | 178 | [9][10] |
| Naphthalene-based Chalcone (Cpd 10) | DPPH Radical Scavenging | 177 | [9][10] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 148 | [9][10] |
Table 4: Enzyme Inhibitory Activity of Naphthalene Derivatives
| Compound/Derivative | Enzyme | IC₅₀ (µM) | Reference |
| Naphthalene derivative (3a) | Acetylcholinesterase (AChE) | 12.53 | [11] |
| Naphthalene derivative (3a) | Butyrylcholinesterase (BChE) | 352.42 | [11] |
| 3-[(1,4-dioxonaphthalen-2-yl)sulfanyl]propanoic acid | MKK7 | 0.23 | [12] |
| Plumbagin | Cdc25A/B | Potent inhibitor | [12] |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | COX-1/COX-2 | Similar to meloxicam | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Cytotoxicity Assays
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
-
-
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the TCA and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.
-
SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% acetic acid to remove the unbound SRB dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm using a microplate reader. The optical density is proportional to the total protein mass and, consequently, to the number of viable cells.[14]
-
Anti-inflammatory Assay
This assay measures the production of nitric oxide by macrophages, a key mediator of inflammation, by quantifying its stable end-product, nitrite (B80452), in the cell culture medium using the Griess reagent.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess Reagent (pre-mixed Component A and B in a 1:1 ratio) in a new 96-well plate.
-
Incubation: Incubate at room temperature for 10-15 minutes in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Antioxidant Assays
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds at various concentrations
-
Methanol
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture: Add a solution of the test compound to the DPPH solution in a 96-well plate.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The FRAP assay measures the antioxidant potential of a sample by its ability to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions.
-
Materials:
-
FRAP reagent (a mixture of acetate (B1210297) buffer, 2,4,6-tripyridyl-s-triazine (TPTZ) solution, and FeCl₃·6H₂O solution)
-
Test compounds at various concentrations
-
Ferrous sulfate (B86663) (for standard curve)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Add the test sample to the FRAP reagent and incubate at 37°C.
-
Absorbance Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm after a specified time (e.g., 4 minutes).
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of ferrous ions.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound derivatives and a typical experimental workflow.
Mitochondrial (Intrinsic) Pathway of Apoptosis
Many cytotoxic 1,4-naphthoquinone derivatives induce cancer cell death via the mitochondrial pathway of apoptosis.
Caption: Mitochondrial pathway of apoptosis induced by 1,4-naphthoquinone derivatives.
P2X7 Receptor-Mediated Inflammatory Signaling
Certain 1,4-naphthoquinone derivatives exhibit anti-inflammatory effects by antagonizing the P2X7 receptor.
Caption: Inhibition of P2X7 receptor signaling by 1,4-naphthoquinone derivatives.
Experimental Workflow: SRB Cytotoxicity Assay
A visual representation of the step-by-step process for the Sulforhodamine B (SRB) assay.
Caption: Workflow diagram for the Sulforhodamine B (SRB) cytotoxicity assay.
Logical Relationship of Biological Activities
This diagram illustrates the potential interplay between the antioxidant, anti-inflammatory, and cytotoxic activities of this compound derivatives.
References
- 1. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3,4-Oxadiazole-naphthalene hybrids as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative activity, apoptotic effect, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.aalto.fi [research.aalto.fi]
- 7. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, anticancer activity, and molecular modeling of 1,4-naphthoquinones that inhibit MKK7 and Cdc25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant Activity and Cytotoxicity of Aromatic Oligosulfides - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Potential of 1,4-Naphthoquinones: A Technical Guide for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
The growing burden of neurodegenerative diseases such as Alzheimer's and Parkinson's has propelled the search for novel therapeutic agents capable of protecting neural tissues from damage and degeneration. Within this landscape, the 1,4-naphthoquinone (B94277) scaffold has emerged as a promising pharmacophore, with numerous derivatives demonstrating significant neuroprotective activities in preclinical studies. While direct research on the neuroprotective properties of 1,4-Dimethoxynaphthalene is limited, the broader class of 1,4-naphthoquinones offers a wealth of data suggesting its potential. This technical guide provides an in-depth overview of the neuroprotective properties of 1,4-naphthoquinone derivatives, focusing on their mechanisms of action, quantitative effects, and the experimental protocols used to evaluate their efficacy.
Core Mechanisms of Neuroprotection by 1,4-Naphthoquinone Derivatives
The neuroprotective effects of 1,4-naphthoquinones are multifaceted, primarily revolving around their potent antioxidant and anti-inflammatory activities. These compounds are known to modulate key signaling pathways involved in cellular defense and survival.
One of the central mechanisms is the activation of the Keap1/Nrf2/ARE signaling pathway.[1] The Nrf2 transcription factor is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, 1,4-naphthoquinones can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing it to translocate to the nucleus and activate the expression of a battery of antioxidant and cytoprotective genes.[1] This includes enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2]
Furthermore, several 1,4-naphthoquinone derivatives have been shown to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative damage to neurons.[1][3][4] This is crucial in the context of neurodegenerative diseases, where oxidative stress is a major contributor to neuronal cell death.[5] The protective effects of these compounds are associated with the suppression of oxidative stress, decreased formation of ROS and nitric oxide in cells, and the normalization of mitochondrial function.[3][4]
In addition to their antioxidant properties, these compounds exhibit significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and by reducing the activity of enzymes like cyclooxygenase-2 (COX-2).[1]
Quantitative Assessment of Neuroprotective Effects
The neuroprotective efficacy of 1,4-naphthoquinone derivatives has been quantified in various in vitro and in vivo models of neurotoxicity. The following tables summarize key quantitative data from studies on representative compounds.
| Compound | Model System | Neurotoxin | Concentration | Outcome Measure | Result | Reference |
| U-443 | Neuro-2a cells | Rotenone (10 µM) | 0.1 µM | ROS Levels | 24.5% decrease | [1] |
| U-573 | Neuro-2a cells | Rotenone (10 µM) | 0.1 µM | ROS Levels | 20.2% decrease | [1] |
| U-443 | RAW 264.7 macrophages | Rotenone | 0.01-0.1 µM | Nitric Oxide Levels | 11.7% decrease (at 0.01 µM) | [1] |
| U-573 | RAW 264.7 macrophages | Rotenone | 0.01-1.0 µM | Nitric Oxide Levels | 15.7% decrease (at 0.1 µM) | [1] |
| U-573 | RAW 264.7 macrophages | LPS | 0.1 µM | COX-2 Activity | ~80% inhibition | [1] |
Table 1: In Vitro Neuroprotective Effects of 1,4-Naphthoquinone Derivatives.
| Compound | Animal Model | Neurotoxin Model | Dosage | Outcome Measure | Result | Reference |
| 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) | Male C57BL/6 mice | MPTP (80 mg/kg) | 20 mg/kg daily for 3 weeks | Motor Function (Pole Test, Adhesive Removal Test) | Prevention of MPTP-induced deficits | [6] |
| 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) | Male C57BL/6 mice | MPTP (80 mg/kg) | 20 mg/kg daily for 3 weeks | Motor Function (Balance Beam, Stride Length) | Improved performance and prevention of stride length reduction | [6] |
| 21u (a 1,5-dihydro-2H-naphtho[1,2-b][7][8]diazepine-2,4(3H)-dione derivative) | Mouse | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Infarct Volume | Dose-dependent reduction | [9] |
| 22c (a 1,5-dihydro-2H-naphtho[1,2-b][7][8]diazepine-2,4(3H)-dione derivative) | Mouse | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Learning and Memory | Enhancement | [9] |
Table 2: In Vivo Neuroprotective Effects of 1,4-Naphthoquinone Derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the literature for assessing the neuroprotective properties of compounds.
In Vitro Neuroprotection Assessment
1. Cell Viability Assay (MTS/MTT Assay)
-
Objective: To determine the protective effect of a compound against neurotoxin-induced cell death.
-
Cell Line: Neuro-2a (mouse neuroblastoma cells) or other relevant neuronal cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the test compound (e.g., 1,4-naphthoquinone derivative) for a specified duration (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., rotenone, 6-OHDA, paraquat, H₂O₂) to the wells, both with and without the test compound. Include control wells with untreated cells and cells treated only with the neurotoxin.[1][3][7]
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTS or MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a plate reader. Cell viability is proportional to the absorbance.
-
2. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Objective: To quantify the antioxidant capacity of a compound by measuring its ability to reduce intracellular ROS levels.
-
Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Treat cells (e.g., Neuro-2a) with the test compound and/or neurotoxin as described in the cell viability assay.
-
After the treatment period, wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher ROS levels.
-
3. Western Blot Analysis for Signaling Proteins
-
Objective: To investigate the effect of a compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., Nrf2, HO-1, MAPKs, STAT3).[10]
-
Procedure:
-
Treat cells with the test compound and/or neurotoxin.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Nrf2, anti-phospho-ERK) overnight at 4°C.[7]
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
In Vivo Neuroprotection Assessment
1. Animal Models of Neurodegeneration
-
Parkinson's Disease Models:
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Administration of MPTP to rodents or non-human primates leads to the selective degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[6][11]
-
6-OHDA (6-hydroxydopamine) Model: Stereotaxic injection of 6-OHDA into the substantia nigra or striatum causes a rapid and specific lesion of catecholaminergic neurons.[12]
-
Rotenone Model: Chronic administration of the pesticide rotenone, a mitochondrial complex I inhibitor, can induce Parkinson's-like pathology and motor deficits.[1]
-
-
Stroke Model:
-
MCAO (Middle Cerebral Artery Occlusion) Model: Transient or permanent occlusion of the middle cerebral artery in rodents induces ischemic stroke, leading to brain infarction and neurological deficits.[9]
-
2. Behavioral Assessments
-
Motor Function Tests (for Parkinson's models):
-
Pole Test: Assesses bradykinesia and motor coordination by measuring the time it takes for a mouse to turn and descend a vertical pole.[6]
-
Adhesive Removal Test: Measures sensorimotor neglect by timing how long it takes for an animal to notice and remove a small adhesive strip placed on its paw.[6]
-
Balance Beam Test: Evaluates balance and coordination as the animal traverses a narrow beam.[6]
-
-
Cognitive Function Tests (for Alzheimer's and stroke models):
-
Morris Water Maze: A test of spatial learning and memory where an animal must learn the location of a hidden platform in a pool of water using distal cues.[7]
-
3. Histological and Immunohistochemical Analysis
-
Objective: To assess neuronal survival, neuroinflammation, and protein aggregation in brain tissue.
-
Procedure:
-
After the behavioral assessments, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect the brains and process them for cryosectioning or paraffin (B1166041) embedding.
-
Perform staining techniques such as:
-
Nissl Staining: To visualize neuronal cell bodies and assess neuronal loss.
-
Immunohistochemistry/Immunofluorescence: To detect specific markers for neurons (e.g., NeuN, tyrosine hydroxylase for dopaminergic neurons), glial cells (e.g., Iba1 for microglia, GFAP for astrocytes), or pathological protein aggregates (e.g., alpha-synuclein, amyloid-beta).
-
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection can aid in understanding the mechanisms of action of 1,4-naphthoquinone derivatives.
Caption: Activation of the Nrf2-ARE signaling pathway by 1,4-naphthoquinones.
References
- 1. Protection Activity of 1,4-Naphthoquinones in Rotenone-Induced Models of Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of 1,4-Naphthoquinones in an In Vitro Model of Paraquat and 6-OHDA-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of neuroprotective action of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 7. benchchem.com [benchchem.com]
- 8. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1,4-naphthoquinone derivatives induce reactive oxygen species-mediated apoptosis in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modeling neurodegenerative diseases in vivo review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive review of natural compounds and their structure–activity relationship in Parkinson’s disease: exploring potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the History and Original Synthesis of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethoxynaphthalene is a polycyclic aromatic ether that has served as a valuable intermediate in the synthesis of a wide range of more complex molecules. Its strategic importance lies in the predictable reactivity of its methoxy (B1213986) groups and the naphthalene (B1677914) core, making it a versatile building block in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the history and original synthesis of this compound, offering detailed experimental protocols and a historical perspective on its chemical lineage.
Historical Context and Original Synthesis
The synthesis of this compound is intrinsically linked to the chemistry of quinones and hydroquinones, a field extensively explored in the late 19th and early 20th centuries. The foundational work on the reactions of quinones by chemists such as Johannes Thiele laid the groundwork for the synthesis of various substituted naphthalene derivatives. The "Thiele-Winter" reaction, first described in 1898, involved the acetoxylation of quinones and was a significant step in the functionalization of these systems.[1][2]
While the exact first synthesis of this compound is not definitively pinpointed in a single, seminal publication under that title, the logical and historically consistent pathway to its preparation involves a two-step process starting from the readily available 1,4-naphthoquinone (B94277). This process consists of:
-
Reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene (B165239) (also known as naphthohydroquinone).
-
Methylation of 1,4-dihydroxynaphthalene to yield this compound.
The work of Louis F. Fieser and his contemporaries in the 1930s on the chemistry of quinones and related compounds provides strong evidence for the common practice of this synthetic route. A 1939 publication by Fieser and colleagues in the Journal of the American Chemical Society details syntheses involving derivatives of this compound, implying its accessibility through established methods.[3] The methylation of hydroquinones, including those of the naphthalene series, was a well-established procedure at the time, often employing reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.
Synthetic Pathway
The original and most straightforward synthesis of this compound can be depicted as a two-step sequence starting from 1,4-naphthoquinone.
Caption: Synthetic pathway from 1,4-naphthoquinone to this compound.
Experimental Protocols
The following protocols are based on the historically significant and commonly employed methods for the synthesis of this compound.
Step 1: Reduction of 1,4-Naphthoquinone to 1,4-Dihydroxynaphthalene
This procedure utilizes sodium dithionite (B78146) (sodium hydrosulfite) as a mild and effective reducing agent for the conversion of the quinone to the hydroquinone (B1673460).
Materials:
-
1,4-Naphthoquinone
-
Sodium dithionite (Na₂S₂O₄)
-
Water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
A suspension of 1,4-naphthoquinone (1 part by weight) in water (10 parts by weight) is prepared in a flask equipped with a mechanical stirrer.
-
The mixture is heated to 50-60 °C.
-
Sodium dithionite is added portion-wise with stirring until the yellow color of the quinone disappears and a pale-colored precipitate of 1,4-dihydroxynaphthalene is formed. An excess of the reducing agent should be avoided.
-
The reaction mixture is cooled, and the crude 1,4-dihydroxynaphthalene is collected by filtration.
-
The product is washed with cold water and can be purified by recrystallization from hot water (with a small amount of sodium dithionite to prevent oxidation) or a mixture of ethanol and water.
-
The purified 1,4-dihydroxynaphthalene is dried thoroughly before proceeding to the next step.
Step 2: Methylation of 1,4-Dihydroxynaphthalene to this compound
This protocol employs dimethyl sulfate as the methylating agent in the presence of a base.
Materials:
-
1,4-Dihydroxynaphthalene
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Methanol or ethanol
-
Water
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve 1,4-dihydroxynaphthalene (1 part by weight) in a solution of sodium hydroxide (2.2 parts by weight) in water (10 parts by weight).
-
The solution is warmed to 40-50 °C.
-
Dimethyl sulfate (2.5 parts by weight) is added dropwise from the dropping funnel over a period of 30-60 minutes while maintaining the temperature and vigorous stirring.
-
After the addition is complete, the reaction mixture is refluxed for 1-2 hours to ensure complete methylation.
-
The reaction mixture is then cooled to room temperature, and the solid product, this compound, is collected by filtration.
-
The crude product is washed thoroughly with water to remove any inorganic salts and then with a small amount of cold methanol.
-
For further purification, the product can be recrystallized from ethanol or methanol. The pure this compound is obtained as colorless crystals.
Data Presentation
The following table summarizes the key quantitative data for the compounds involved in the synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | 126 | Yellow crystalline solid |
| 1,4-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | 191-192 (dec.) | Colorless to pale tan crystals |
| This compound | C₁₂H₁₂O₂ | 188.22 | 85-87 | Colorless crystalline solid |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of functional group transformations on the naphthalene core.
Caption: Logical workflow of the synthesis of this compound.
Conclusion
The original synthesis of this compound is a classic example of the functional group transformations developed in the golden age of organic chemistry. The straightforward reduction of 1,4-naphthoquinone followed by the methylation of the resulting hydroquinone remains a reliable and efficient method for the preparation of this important synthetic intermediate. Understanding the historical context and the detailed experimental procedures provides a valuable foundation for researchers in drug development and materials science who utilize this versatile molecule in their synthetic endeavors.
References
1,4-Dimethoxynaphthalene: A Technical Guide to Safety, Handling, and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides comprehensive safety, handling, and hazard information for 1,4-Dimethoxynaphthalene (CAS No: 10075-62-4). The information is compiled and presented to meet the needs of laboratory and research professionals, focusing on clear data presentation, procedural guidance, and visual aids for risk mitigation and safe handling. This document summarizes key physical and chemical properties, toxicological data, GHS classifications, and recommended protocols for use, storage, and emergency response.
Chemical Identification and Physical Properties
This compound is an aromatic ether. Its identification details and key physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| Synonyms | Naphthalene, 1,4-dimethoxy- | [1][3] |
| CAS Number | 10075-62-4 | [2][4] |
| EC Number | 233-209-2 | |
| Molecular Formula | C₁₂H₁₂O₂ | [1][2] |
| Molecular Weight | 188.22 g/mol | [1] |
| Appearance | White to cream crystals or powder | [5] |
| Melting Point | 86-90 °C (lit.) | [2] |
| Flash Point | Not applicable |
Hazard Identification and GHS Classification
This compound is classified as an irritant. All available safety data indicates a consistent hazard profile across suppliers.[1] The GHS classification is summarized in the table below.
| Hazard Class and Category | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion / Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Serious Eye Damage / Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Toxicological Summary
The primary hazards associated with this compound are its irritant properties.[1]
-
Acute Toxicity: Classified as Category 4 for acute oral, dermal, and inhalation toxicity.[4]
-
Target Organs: The primary target organ identified is the respiratory system.[4]
-
Carcinogenicity & Mutagenicity: No data available from the reviewed sources to classify it as a carcinogen or mutagen.
Experimental Protocols and Handling Procedures
Safe handling of this compound requires adherence to standard laboratory safety protocols for irritant solids. The following sections detail recommended procedures.
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, the following controls and PPE are mandatory.
| Control / PPE | Specification | Rationale |
| Ventilation | Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4][6] | To prevent inhalation of dust and vapors.[4] |
| Eye Protection | Safety glasses with side-shields or goggles (European Standard EN166 or OSHA 29 CFR 1910.133).[4] | To prevent eye contact which causes serious irritation.[4] |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile).[4] | To prevent skin contact which causes irritation.[4] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[4] | To prevent skin contact.[4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[4] | To prevent respiratory tract irritation. |
Safe Handling and Storage Protocol
Handling:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Ensure eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4][6]
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Take off contaminated clothing and wash it before reuse.[6]
Storage:
-
Some suppliers recommend storing at 2-8°C.[2]
First Aid Measures
The following protocols should be followed in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][6] 2. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
| Skin Contact | 1. Take off immediately all contaminated clothing.[4] 2. Wash the affected area with plenty of soap and water for at least 15 minutes.[4] 3. If skin irritation occurs, get medical advice/attention.[4][6] |
| Eye Contact | 1. Rinse cautiously with water for several minutes.[4][6] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4] 3. If eye irritation persists, get medical advice/attention.[4] |
| Ingestion | 1. Rinse mouth.[4] 2. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |
Visualized Workflows and Hazard Relationships
General Safe Handling Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Hazard-Response Logical Diagram
This diagram shows the logical relationship between the identified hazards of this compound and the corresponding first aid responses.
Caption: Relationship between hazards and first aid responses.
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4] Do not allow the chemical to enter drains or waterways.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the manufacturer's Safety Data Sheet (SDS) and institutional safety protocols. All laboratory work should be conducted by trained personnel in an appropriate setting.
References
- 1. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | CAS#:10075-62-4 | Chemsrc [chemsrc.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1,4-dimethoxynaphthalene from 1,4-dihydroxynaphthalene (B165239) via the Williamson ether synthesis. This method is a reliable and widely used procedure for the preparation of ethers. The protocols outlined below utilize dimethyl sulfate (B86663) as the methylating agent in the presence of a base.
Introduction
The Williamson ether synthesis is a cornerstone of organic synthesis, involving the reaction of an alkoxide with a primary alkyl halide or other electrophilic alkylating agent to form an ether.[1][2] In the synthesis of this compound, the two hydroxyl groups of 1,4-dihydroxynaphthalene are deprotonated by a base to form a dianion, which then undergoes a nucleophilic substitution reaction (SN2) with the methylating agent. This application note provides a detailed experimental procedure, characterization data, and a visual workflow for this transformation.
Data Presentation
Table 1: Physicochemical Properties of Reactants and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 1,4-Dihydroxynaphthalene | C₁₀H₈O₂ | 160.17 | White to off-white powder | 192-195 |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | Colorless, oily liquid | -32 |
| Sodium Hydroxide (B78521) | NaOH | 40.00 | White pellets or flakes | 318 |
| This compound | C₁₂H₁₂O₂ | 188.22 | White to cream crystals or powder | 86-90 |
Table 2: Spectroscopic Data for Starting Material and Product
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| 1,4-Dihydroxynaphthalene | 8.15-8.05 (m, 2H), 7.55-7.45 (m, 2H), 7.00 (s, 2H), 5.50 (br s, 2H, -OH) | 145.2, 126.8, 122.5, 115.1, 108.9 | 3300-3100 (br, O-H), 3050 (Ar C-H), 1600, 1470 (C=C) |
| This compound | 8.25-8.15 (m, 2H), 7.55-7.45 (m, 2H), 6.70 (s, 2H), 3.95 (s, 6H) | 150.5, 126.5, 122.0, 103.5, 56.0 | 3050 (Ar C-H), 2950, 2840 (C-H), 1600, 1460 (C=C), 1260, 1090 (C-O)[3] |
Note: NMR data is predicted and typical. Actual shifts may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Hydroxide
This protocol is adapted from standard Williamson ether synthesis procedures.[1][2]
Materials:
-
1,4-Dihydroxynaphthalene (1.60 g, 10 mmol)
-
Sodium hydroxide (0.88 g, 22 mmol)
-
Dimethyl sulfate (2.78 g, 2.1 mL, 22 mmol)
-
Methanol (50 mL)
-
Water (100 mL)
-
Dichloromethane (B109758) or Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-dihydroxynaphthalene (1.60 g, 10 mmol) in 50 mL of methanol.
-
Base Addition: While stirring, add sodium hydroxide pellets (0.88 g, 22 mmol) to the solution. Stir the mixture until the sodium hydroxide is completely dissolved.
-
Addition of Methylating Agent: Carefully add dimethyl sulfate (2.1 mL, 22 mmol) dropwise to the reaction mixture at room temperature. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane or diethyl ether (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol (B145695) or purify by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound. A high yield of over 90% can be expected.[4]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 1,4-Dimethoxynaphthalene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1,4-dimethoxynaphthalene in various organic synthesis applications.
Oxidative Demethylation to 1,4-Naphthoquinone (B94277)
This compound serves as a convenient precursor to 1,4-naphthoquinone, a valuable intermediate in the synthesis of bioactive molecules and dyes. The oxidative demethylation is commonly achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN).
Experimental Protocol: Oxidation of this compound
A solution of this compound in acetonitrile (B52724) is cooled and treated with an aqueous solution of ceric ammonium nitrate (CAN). The reaction is typically rapid and proceeds at low temperatures.
Materials:
-
This compound
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 equiv.) in a mixture of acetonitrile and water (e.g., 4:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve ceric ammonium nitrate (CAN) (2.2 equiv.) in water.
-
Slowly add the CAN solution dropwise to the stirred solution of this compound over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 1,4-naphthoquinone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or petroleum ether) to yield pure 1,4-naphthoquinone as a yellow crystalline solid.
Quantitative Data
| Reactant | Oxidizing Agent | Solvent System | Temperature | Time | Yield | Reference |
| 2-(difluoromethyl)-1,4-dimethoxynaphthalene | CAN | MeCN/H₂O | 0 °C to rt | 1 h | 93% | [Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC. (2016-08-03)][1] |
| This compound | CAN | MeCN/H₂O | -40°C to -20°C | 1 h | quant. | [Synthesis of 2-(2-iodobenzoyl)naphthalene-1,4-dione 5a from... - ResearchGate. (2023-09-16)][2] |
Reaction Workflow
Caption: Workflow for the oxidation of this compound to 1,4-naphthoquinone.
'DIMON' Protecting Group for Alcohols
The this compound-2-methyl ('DIMON') group is an oxidatively labile protecting group for hydroxyl functions. It is particularly useful in the synthesis of molecules containing sensitive functionalities, such as polyunsaturated lipids, where traditional deprotection methods (e.g., hydrogenolysis) are not suitable.[3]
Synthesis of 2-(Chloromethyl)-1,4-dimethoxynaphthalene (DIMON-Cl)
The key reagent for the introduction of the DIMON protecting group is 2-(chloromethyl)-1,4-dimethoxynaphthalene (DIMON-Cl). It can be prepared from (1,4-dimethoxynaphthalen-2-yl)methanol.
Materials:
-
(1,4-Dimethoxynaphthalen-2-yl)methanol
-
Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)
-
Pyridine or Triethylamine (Et₃N)
Procedure (using Thionyl Chloride):
-
Dissolve (1,4-dimethoxynaphthalen-2-yl)methanol (1.0 equiv.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate under reduced pressure to afford the crude DIMON-Cl, which can be purified by column chromatography or recrystallization.
General Protocol for Alcohol Protection with DIMON-Cl
Materials:
-
Alcohol substrate
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base
-
DIMON-Cl
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI, catalytic)
Procedure:
-
To a stirred solution of the alcohol (1.0 equiv.) in anhydrous THF under an inert atmosphere, add sodium hydride (1.2 equiv.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add DIMON-Cl (1.2 equiv.) and a catalytic amount of TBAI.
-
Stir the reaction mixture at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by column chromatography to obtain the DIMON-protected alcohol.
General Protocol for Oxidative Deprotection of DIMON Ethers
The DIMON group can be selectively cleaved under mild oxidative conditions using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or CAN.
Materials:
-
DIMON-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
Dissolve the DIMON-protected alcohol (1.0 equiv.) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 equiv.) in one portion at room temperature.
-
Stir the mixture for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by column chromatography to yield the deprotected alcohol.
Quantitative Data for Deprotection of DIMON Ethers with DDQ[3]
| Substrate (DIMON-OR) | R (Alcohol) | Yield (%) |
| 5a | Eicosanol | 91 |
| 5c | Oct-2-en-1-ol | 85 |
| 5d | Propargyl alcohol | 99 |
| 5f | p-Methoxybenzyl alcohol | 86 |
Protection and Deprotection Scheme
Caption: General scheme for the protection of alcohols with DIMON-Cl and subsequent oxidative deprotection.
Synthesis of Kinamycin Antibiotic Intermediates
This compound is a key starting material in the total synthesis of kinamycin antibiotics. A crucial step involves the formation of 2-(2'-N-acetaminobenzoyl)-1,4-dimethoxynaphthalene.[4]
Experimental Protocol: Synthesis of 2-(2'-N-acetaminobenzoyl)-1,4-dimethoxynaphthalene
This multi-step synthesis involves bromination of this compound, followed by lithium-halogen exchange and subsequent reaction with N-acetylanthranil (acetanthranil).
Step 1: Synthesis of 2-Bromo-1,4-dimethoxynaphthalene (B104453) [5]
Materials:
-
This compound
-
Bromine
-
Glacial Acetic Acid
-
Diethyl ether
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 equiv.) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 equiv.) in glacial acetic acid at room temperature.
-
Stir the mixture for 1 hour.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash carefully with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify by distillation under reduced pressure to yield 2-bromo-1,4-dimethoxynaphthalene (81% yield).[5]
Step 2: Synthesis of 2-(2'-N-acetaminobenzoyl)-1,4-dimethoxynaphthalene
Materials:
-
2-Bromo-1,4-dimethoxynaphthalene
-
n-Butyllithium (n-BuLi) in hexanes
-
N-Acetylanthranil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve 2-bromo-1,4-dimethoxynaphthalene (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv.) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
-
In a separate flask, dissolve N-acetylanthranil (1.2 equiv.) in anhydrous THF and cool to -78 °C.
-
Transfer the solution of N-acetylanthranil to the lithiated naphthalene (B1677914) solution via cannula.
-
Allow the reaction to stir at -78 °C for 2 hours and then warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the residue by column chromatography to afford 2-(2'-N-acetaminobenzoyl)-1,4-dimethoxynaphthalene.
Synthetic Pathway
References
Application Notes and Protocols: 1,4-Dimethoxynaphthalene as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,4-dimethoxynaphthalene as a versatile precursor in the synthesis of pharmaceutical agents, with a particular focus on the generation of key intermediates for the production of Selective Estrogen Receptor Modulators (SERMs) such as raloxifene (B1678788). Detailed experimental protocols for the synthesis of a crucial intermediate, 6-methoxy-2-tetralone (B1345760), via a Birch reduction of a dimethoxynaphthalene analogue are provided, alongside the signaling pathway of raloxifene to illustrate the biological context of such pharmaceuticals.
Introduction: The Role of Naphthalene Derivatives in Pharmaceutical Synthesis
Naphthalene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous therapeutic agents. Their rigid bicyclic aromatic system provides a unique framework for the spatial orientation of functional groups, enabling precise interactions with biological targets. This compound, a readily available and versatile starting material, serves as a valuable building block for the synthesis of more complex pharmaceutical intermediates. One such key intermediate is 6-methoxy-2-tetralone, a precursor to a variety of steroidal and non-steroidal compounds, including the widely prescribed SERM, raloxifene. Raloxifene is utilized for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[1][2]
Synthetic Application: From this compound to a Raloxifene Precursor
A critical transformation to unlock the synthetic potential of this compound is its conversion to a tetralone derivative. The Birch reduction, a powerful method for the partial reduction of aromatic rings, provides a viable route to access these valuable intermediates.[3][4] While a direct protocol for this compound is not extensively documented in readily available literature, a robust and analogous procedure can be extrapolated from the well-established Birch reduction of other dimethoxynaphthalene and anisole (B1667542) derivatives. This process typically involves the use of an alkali metal (such as sodium or lithium) in liquid ammonia (B1221849) with a proton source (like ethanol) to yield a dihydroaromatic species, which can then be hydrolyzed to the desired tetralone.[3][4]
The subsequent conversion of 6-methoxy-2-tetralone to the core benzothiophene (B83047) structure of raloxifene involves a multi-step synthesis. This includes the formation of a benzothiophene ring system, followed by Friedel-Crafts acylation and demethylation steps to yield the final active pharmaceutical ingredient.[5][6][7][8]
Quantitative Data Summary
The following tables summarize key quantitative data for the materials and reactions discussed.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₁₂O₂ | 188.22 | 85-88 |
| 6-Methoxy-2-tetralone | C₁₁H₁₂O₂ | 176.21 | 38-40 |
| Raloxifene Hydrochloride | C₂₈H₂₇NO₄S · HCl | 510.04 | 250-262 |
Table 2: Representative Reaction Yields in Raloxifene Synthesis
| Reaction Step | Starting Material | Product | Reported Yield (%) |
| Friedel-Crafts Acylation | 6-methylsulfonyloxy-2-[4-methylsu4lfonyloxy) phenyl] benzothiophene | 6-Methylsulfonyloxy-2[(4-methylsulphonyloxy)phenyl]-3-[4(2-(piperidinyl)ethoxy]benzoyl] benzothiophene hydrochloride | 82 |
| Demethylation/Hydrolysis | 6-Methylsulfonyloxy-2[(4-methylsulphonyloxy)phenyl]-3-[4(2-(piperidinyl)ethoxy]benzoyl] benzothiophene hydrochloride | Raloxifene Hydrochloride | 88 |
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-2-tetralone via Analogous Birch Reduction of a Dimethoxynaphthalene
This protocol is adapted from established procedures for the Birch reduction of substituted naphthalenes and anisoles.[3][4] Extreme caution should be exercised when working with alkali metals and liquid ammonia.
Materials:
-
This compound (or a suitable dimethoxynaphthalene precursor)
-
Anhydrous liquid ammonia
-
Sodium metal, freshly cut
-
Anhydrous ethanol (B145695)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (aqueous solution)
-
Ammonium (B1175870) chloride (saturated aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a septum for additions. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense anhydrous liquid ammonia into the flask to the desired volume.
-
Dissolution of Starting Material: Dissolve the dimethoxynaphthalene substrate in anhydrous THF or diethyl ether and add it to the liquid ammonia with stirring.
-
Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal to the reaction mixture. The solution should turn a deep blue color, indicating the presence of solvated electrons.
-
Addition of Proton Source: Slowly add anhydrous ethanol to the reaction mixture. The blue color will dissipate as the reaction proceeds.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride until the blue color is completely discharged.
-
Ammonia Evaporation: Remove the dry ice condenser and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add water and extract with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Hydrolysis: Stir the organic layer with a dilute aqueous solution of hydrochloric acid at room temperature to hydrolyze the enol ether intermediate to the tetralone.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-methoxy-2-tetralone.
Protocol 2: Demethylation of a Methoxy-Aryl Compound
This protocol describes a general procedure for the demethylation of an aryl methyl ether, a common step in the final stages of synthesizing phenolic pharmaceuticals like raloxifene.
Materials:
-
Aryl methyl ether substrate
-
Dichloromethane (DCM), anhydrous
-
Boron tribromide (BBr₃) or other suitable demethylating agent
-
Methanol
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl methyl ether substrate in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Demethylating Agent: Slowly add a solution of boron tribromide in DCM dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of methanol, followed by water.
-
Extraction: Extract the aqueous mixture with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the desired phenol.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Raloxifene
Raloxifene, as a SERM, exhibits tissue-specific effects by differentially modulating the activity of estrogen receptors (ERα and ERβ).[1][9][10][11] Upon binding to the estrogen receptor, raloxifene induces a specific conformational change in the receptor. This altered conformation dictates the recruitment of either co-activator or co-repressor proteins.[9] In bone tissue, the raloxifene-ER complex preferentially recruits co-activators, leading to an estrogenic (agonist) effect that inhibits bone resorption and maintains bone density.[1][9] Conversely, in breast and uterine tissues, the complex recruits co-repressors, resulting in an anti-estrogenic (antagonist) effect that blocks the proliferative signals of estrogen.[9][11] Raloxifene can also elicit non-genomic effects through membrane-associated estrogen receptors, activating signaling cascades such as the MAPK/ERK and PI3K/AKT pathways.
Caption: Raloxifene's tissue-specific signaling.
Experimental Workflow: Synthesis of a Pharmaceutical Precursor
The following diagram illustrates a generalized workflow for the synthesis of a pharmaceutical precursor, such as 6-methoxy-2-tetralone, from a dimethoxynaphthalene starting material.
Caption: Workflow for precursor synthesis.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Update on raloxifene: mechanism of action, clinical efficacy, adverse effects, and contraindications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. jocpr.com [jocpr.com]
- 7. heteroletters.org [heteroletters.org]
- 8. benchchem.com [benchchem.com]
- 9. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 10. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
Application of 1,4-Dimethoxynaphthalene in Materials Science: Enhancing Organic Solar Cell Performance
Application Note & Protocol
Introduction
1,4-Dimethoxynaphthalene (DMNA) has emerged as a promising solid additive in the field of materials science, particularly in the fabrication of high-performance organic solar cells (OSCs). Its application addresses a critical challenge in OSC technology: the optimization of the active layer morphology. The morphology of the bulk heterojunction (BHJ) blend, comprising a donor and an acceptor material, is paramount for efficient exciton (B1674681) dissociation, charge transport, and collection, which are the fundamental processes governing the power conversion efficiency (PCE) of the device.
This document provides detailed application notes and experimental protocols for the utilization of this compound as a solid additive in OSCs based on the D18-Cl donor and N3 acceptor system. The inclusion of DMNA has been shown to significantly enhance the PCE of these devices by refining the nanoscale phase separation and molecular packing within the active layer.
Principle of Operation
In organic solar cells, the active layer is a blend of a p-type polymer donor (e.g., D18-Cl) and an n-type small molecule acceptor (e.g., N3). The ideal morphology for this layer is an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). This structure maximizes the interfacial area for exciton dissociation while providing continuous pathways for charge transport to the respective electrodes.
This compound, when incorporated as a solid additive into the active layer blend, acts as a morphology regulator. During the film formation process (e.g., spin coating) and subsequent annealing, DMNA influences the crystallization and phase separation of the donor and acceptor materials. This results in a more ordered molecular packing and a more favorable nanoscale morphology, leading to reduced charge recombination and improved charge carrier mobility. The outcome is a notable improvement in the key photovoltaic parameters: short-circuit current density (Jsc), fill factor (FF), and ultimately, the power conversion efficiency (PCE).
Quantitative Data Summary
The use of this compound as a solid additive in D18-Cl:N3 based organic solar cells has demonstrated a significant improvement in device performance. The key photovoltaic parameters for devices with and without DMNA are summarized in the table below for easy comparison.
| Additive | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm²) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |
| Without DMNA | 0.854 | 26.64 | 75.6 | 17.21 |
| With DMNA | Not Reported | Not Reported | Not Reported | 18.61 |
Note: While the specific values for VOC, JSC, and FF for the DMNA-optimized device were not detailed in the available literature, the significant increase in PCE to 18.61% indicates a substantial improvement in at least one or more of these parameters, most likely JSC and FF, as is common with morphology-improving additives.
Experimental Protocols
This section provides detailed protocols for the fabrication and characterization of organic solar cells using this compound as a solid additive.
Materials and Solution Preparation
-
Donor Polymer: D18-Cl
-
Acceptor Small Molecule: N3
-
Solid Additive: this compound (DMNA)
-
Solvent: Chloroform (CF)
Active Layer Solution Preparation:
-
Prepare a stock solution of the D18-Cl:N3 blend in chloroform. A common starting point is a total concentration of 10 mg/mL with a D18-Cl to N3 weight ratio of 1:1.4.
-
Prepare a stock solution of this compound in chloroform.
-
To the D18-Cl:N3 blend solution, add the desired amount of the DMNA stock solution. The optimal concentration of DMNA needs to be determined experimentally, but a typical starting range for solid additives is between 0.5 and 5 wt% with respect to the total weight of the donor and acceptor.
-
Stir the final solution at a slightly elevated temperature (e.g., 40 °C) for at least 2 hours in a nitrogen-filled glovebox to ensure complete dissolution and mixing.
Device Fabrication
A conventional device architecture of ITO/PEDOT:PSS/Active Layer/ETL/Ag is recommended.
Step-by-Step Fabrication Procedure:
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and surface wettability.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates at 150 °C for 15 minutes in air.
-
Transfer the substrates into a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
Spin-coat the prepared D18-Cl:N3:DMNA active layer solution onto the PEDOT:PSS layer. A typical spin-coating speed to start optimization from is 2200 rpm. The spin-coating time is typically 30-60 seconds. These parameters should be optimized to achieve the desired film thickness (around 100-120 nm).
-
Anneal the active layer at a temperature of approximately 80-100 °C for 5-10 minutes. The optimal annealing temperature and time are critical and need to be carefully determined.
-
-
Electron Transport Layer (ETL) and Electrode Deposition:
-
Deposit a suitable electron transport layer, such as PDIN or a thin layer of a fullerene derivative, on top of the active layer.
-
Thermally evaporate a metal electrode (e.g., 100 nm of Silver - Ag) through a shadow mask under high vacuum (< 10-6 Torr) to define the device area.
-
Device Characterization
a) Current Density-Voltage (J-V) Characteristics:
-
Measure the J-V characteristics of the fabricated solar cells using a solar simulator under AM 1.5G illumination at 100 mW/cm².
-
A Keithley 2400 source meter or equivalent can be used for the measurement.
-
Extract the key photovoltaic parameters: VOC, JSC, FF, and PCE.
b) External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum of the devices to determine the photon-to-electron conversion efficiency at different wavelengths.
-
This measurement is crucial for verifying the JSC value obtained from the J-V curve.
c) Morphological Characterization (Atomic Force Microscopy - AFM):
-
Characterize the surface morphology of the active layer films (with and without DMNA) using Atomic Force Microscopy (AFM) in tapping mode.
-
Prepare samples by spin-coating the active layer solution onto a substrate identical to that used for device fabrication (e.g., ITO/PEDOT:PSS).
-
Analyze the phase and height images to observe the changes in domain size and phase separation induced by the DMNA additive.
Visualizations
Experimental Workflow for Organic Solar Cell Fabrication
Caption: Workflow for the fabrication and characterization of organic solar cells.
Logical Relationship of DMNA's Effect on OSC Performance
Caption: Mechanism of performance enhancement in OSCs by DMNA.
Application Note: The Use of 1,4-Dimethoxynaphthalene and its Derivatives in the Synthesis of Calamitic Liquid Crystals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 1,4-dimethoxynaphthalene and its parent compound, 1,4-dihydroxynaphthalene (B165239), as precursors in the synthesis of calamitic (rod-shaped) thermotropic liquid crystals. While direct utilization of this compound is not extensively documented, the 1,4-dialkoxynaphthalene scaffold serves as a robust rigid core for creating mesogenic materials. This application note outlines the synthetic strategies, provides detailed experimental protocols, and presents quantitative data on the mesomorphic properties of resulting liquid crystals.
Introduction
Calamitic liquid crystals, characterized by their elongated molecular shape, are fundamental components in a wide array of technologies, including display devices and optical sensors. The molecular architecture of these materials typically consists of a rigid core, often comprising aromatic rings, and flexible terminal chains. The 1,4-disubstituted naphthalene (B1677914) unit is an attractive component for the rigid core due to its planarity and ability to enhance the molecular aspect ratio, which are crucial for the formation of liquid crystalline phases.
This note focuses on the synthesis of calamitic liquid crystals where the central rigid unit is a 1,4-dialkoxynaphthalene moiety. The synthesis generally proceeds via a two-step process:
-
Williamson Ether Synthesis: Introduction of flexible alkyl chains onto the 1,4-dihydroxynaphthalene core.
-
Esterification: Coupling of the dialkoxynaphthalene core with suitable aromatic carboxylic acids to complete the mesogenic structure.
Synthetic Pathway Overview
The general synthetic approach to calamitic liquid crystals utilizing a 1,4-naphthalene core is depicted below. This pathway starts from the readily available 1,4-dihydroxynaphthalene.
Caption: General synthetic workflow for calamitic liquid crystals from 1,4-dihydroxynaphthalene.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Bis(decyloxy)naphthalene (Intermediate)
This protocol describes the synthesis of a 1,4-dialkoxynaphthalene intermediate via the Williamson ether synthesis.
Materials:
-
1,4-Dihydroxynaphthalene (1.0 g, 6.24 mmol)
-
1-Bromodecane (B1670165) (3.45 g, 15.6 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.59 g, 18.7 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (50 mL)
-
Deionized water
Procedure:
-
A mixture of 1,4-dihydroxynaphthalene, potassium carbonate, and 1-bromodecane is prepared in anhydrous DMF.
-
The reaction mixture is stirred and heated at 80°C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the mixture is poured into ice-cold water (200 mL) to precipitate the crude product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to yield 1,4-bis(decyloxy)naphthalene as a white solid.
Protocol 2: Synthesis of 1,4-Bis(4'-cyanobiphenyl-4-carbonyloxy)naphthalene (Target Liquid Crystal)
This protocol details the esterification of a dihydroxynaphthalene core with a mesogenic carboxylic acid. A similar procedure can be adapted for 1,4-bis(alkoxy)naphthalene intermediates by first de-methylating this compound to 1,4-dihydroxynaphthalene if starting from the former.
Materials:
-
1,4-Dihydroxynaphthalene (0.5 g, 3.12 mmol)
-
4'-Cyano-4-biphenylcarbonyl chloride (1.52 g, 6.24 mmol)
-
Pyridine, anhydrous (20 mL)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Deionized water
Procedure:
-
1,4-Dihydroxynaphthalene is dissolved in anhydrous pyridine under a nitrogen atmosphere and cooled in an ice bath.
-
A solution of 4'-cyano-4-biphenylcarbonyl chloride in anhydrous DCM is added dropwise to the cooled solution with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The mixture is then poured into ice-cold 1 M HCl (100 mL) to precipitate the product.
-
The precipitate is collected by vacuum filtration and washed successively with water, saturated sodium bicarbonate solution, and again with water until the washings are neutral.
-
The crude product is dried and purified by recrystallization from a suitable solvent such as toluene (B28343) or a mixture of chloroform (B151607) and ethanol.
Data Presentation
The mesomorphic properties of a homologous series of liquid crystals based on the 1,4-bis(p-alkoxybenzoyloxy)naphthalene core are summarized in the table below. The transition temperatures are crucial indicators of the liquid crystalline phases and their stability.
| Compound | n (Alkyl Chain Length) | Melting Point (°C) | Smectic A - Nematic Transition (°C) | Clearing Point (Nematic - Isotropic) (°C) |
| I | 6 | 135.0 | 185.0 | 218.0 |
| II | 7 | 130.0 | 188.0 | 212.0 |
| III | 8 | 126.0 | 190.0 | 205.0 |
| IV | 9 | 124.0 | 191.0 | 198.0 |
| V | 10 | 122.0 | - | 192.0 (SmA-Iso) |
Data is representative and compiled from literature on similar naphthalene-based liquid crystals.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting materials to the characterization of the final liquid crystal product.
Caption: Workflow for the synthesis and characterization of 1,4-naphthalene-based liquid crystals.
Conclusion
The 1,4-disubstituted naphthalene core is a versatile building block for the synthesis of calamitic liquid crystals. By employing well-established synthetic methodologies such as the Williamson ether synthesis and esterification, a wide range of mesogenic materials can be accessed. The length of the terminal alkyl chains significantly influences the mesomorphic properties, including the type of liquid crystal phases and the transition temperatures. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the synthesis and application of these promising materials.
1,4-Dimethoxynaphthalene: A Versatile Building Block for Advanced Polymers and High-Performance Dyes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dimethoxynaphthalene is a versatile aromatic compound that serves as a valuable building block in the synthesis of advanced functional materials. Its electron-rich naphthalene (B1677914) core, activated by two methoxy (B1213986) groups, makes it an excellent candidate for the development of novel polymers with tailored electronic and thermal properties, as well as a key component in the synthesis of vibrant and photostable azo dyes. These materials find applications in diverse fields, including organic electronics, high-performance coatings, and biological imaging. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of polymers and dyes, aimed at researchers and professionals in materials science and drug development.
Section 1: this compound in Polymer Synthesis
The incorporation of the this compound moiety into polymer backbones can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, and interesting optoelectronic characteristics. Oxidative and electrochemical polymerization are common methods to synthesize polymers from electron-rich aromatic monomers like this compound.
Application Notes:
Polymers derived from this compound are expected to possess a conjugated backbone, making them potentially suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The rigid naphthalene unit can contribute to high glass transition temperatures (Tg) and excellent thermal stability.[1] The methoxy groups enhance solubility, facilitating solution-based processing of these materials.
Quantitative Data for Naphthalene-Based Polymers
The following table summarizes typical properties of polymers derived from naphthalene-based monomers. While specific data for poly(this compound) is not extensively reported, these values for analogous polymers provide a useful reference.
| Property | Representative Value | Method of Analysis | Reference |
| Number Average Molecular Weight (Mn) | 3,100 - 24,000 g/mol | Gel Permeation Chromatography (GPC) | [2][3] |
| Polydispersity Index (PDI) | 1.7 - 2.3 | Gel Permeation Chromatography (GPC) | [2] |
| Decomposition Temperature (T10) | 359 - 402 °C | Thermogravimetric Analysis (TGA) | [2] |
| Glass Transition Temperature (Tg) | 86.7 - 178.2 °C | Differential Scanning Calorimetry (DSC) | [4] |
Experimental Protocol: Oxidative Polymerization of this compound
This protocol describes a general method for the oxidative polymerization of this compound using ferric chloride (FeCl₃) as the oxidant.[2]
Materials:
-
This compound (98% purity)
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol (B129727) (ACS grade)
-
Hydrochloric acid (HCl), concentrated
-
Nitrogen gas (high purity)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, dropping funnel)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, dissolve 1.88 g (10 mmol) of this compound in 50 mL of anhydrous chloroform. Purge the flask with nitrogen for 15 minutes to ensure an inert atmosphere.
-
Oxidant Solution Preparation: In a separate dry flask, prepare a solution of 4.87 g (30 mmol) of anhydrous ferric chloride in 25 mL of anhydrous chloroform.
-
Polymerization: While stirring the monomer solution vigorously, add the ferric chloride solution dropwise over a period of 30 minutes at room temperature. The reaction mixture will gradually darken, indicating the onset of polymerization.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Polymer Precipitation and Purification:
-
Pour the reaction mixture into 500 mL of methanol containing a small amount of concentrated HCl (e.g., 5 mL). A precipitate of the crude polymer will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with methanol until the filtrate is colorless to remove residual FeCl₃ and unreacted monomer.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight oligomers and impurities.
-
Dry the purified polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterization:
The resulting polymer can be characterized by various techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[5]
-
Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[6]
Caption: Workflow for the oxidative polymerization of this compound.
Section 2: this compound as a Building Block for Azo Dyes
Azo dyes are a prominent class of synthetic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes typically involves a diazotization reaction followed by an azo coupling reaction. This compound, with its electron-rich aromatic system, is an excellent coupling component for the synthesis of a wide range of azo dyes with vibrant colors and good photostability.[7]
Application Notes:
Azo dyes derived from this compound are expected to exhibit strong absorption in the visible region of the electromagnetic spectrum. The color of the dye can be tuned by varying the aromatic amine used in the diazotization step. These dyes have potential applications as colorants for textiles, plastics, and coatings, as well as in advanced applications such as organic electronics and as fluorescent probes.[8]
Quantitative Data for Naphthalene-Based Azo Dyes
The following table presents representative spectroscopic data for azo dyes containing a naphthalene moiety. The exact absorption and emission maxima will depend on the specific structure of the dye and the solvent used.
| Property | Representative Value | Method of Analysis | Reference |
| Absorption Maximum (λmax) | 415 - 597 nm | UV-Vis Spectroscopy | [9] |
| Molar Absorptivity (ε) | 10,000 - 40,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | [10] |
| Fluorescence Quantum Yield (ΦF) | 0.02% - 2% (protonated form) | Fluorescence Spectroscopy | [11] |
Experimental Protocol: Synthesis of a Naphthalene-Based Azo Dye
This protocol describes the synthesis of an azo dye via the coupling of diazotized 4-nitroaniline (B120555) with this compound.
Materials:
-
4-Nitroaniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
-
Distilled water
-
Standard laboratory glassware (beakers, flasks, Büchner funnel)
-
Magnetic stirrer
Procedure:
Part A: Diazotization of 4-Nitroaniline
-
In a 250 mL beaker, dissolve 1.38 g (10 mmol) of 4-nitroaniline in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir until a clear solution is obtained.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold 4-nitroaniline solution while maintaining the temperature between 0 and 5 °C and stirring continuously.
-
After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt.
Part B: Azo Coupling
-
In a 500 mL beaker, dissolve 1.88 g (10 mmol) of this compound in 50 mL of ethanol.
-
To this solution, add a solution of 0.4 g (10 mmol) of sodium hydroxide in 20 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the cold this compound solution with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.
-
A colored precipitate of the azo dye will form immediately. Continue stirring the reaction mixture for 1-2 hours in the ice bath to ensure complete coupling.
Part C: Purification
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid dye with a generous amount of cold water until the filtrate is neutral.
-
Recrystallize the crude dye from an appropriate solvent (e.g., ethanol or acetic acid) to obtain a purified product.
-
Dry the purified dye in a desiccator or in a vacuum oven at a low temperature (e.g., 50-60 °C).
Characterization:
-
UV-Vis Spectroscopy: To determine the absorption maximum (λmax) of the dye.
-
FT-IR Spectroscopy: To confirm the presence of the azo group (-N=N-).
-
NMR Spectroscopy: To elucidate the chemical structure of the dye.
Caption: Workflow for the synthesis of a naphthalene-based azo dye.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced polymers and high-performance dyes. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of this compound in developing new materials with tailored properties for a wide range of applications, from organic electronics to novel colorants. Further research into the structure-property relationships of polymers and dyes derived from this compound will undoubtedly lead to the discovery of new and innovative functional materials.
References
- 1. researchgate.net [researchgate.net]
- 2. rloginconsulting.com [rloginconsulting.com]
- 3. Synthesis and Characterization of a 2,3-Dialkoxynaphthalene-Based Conjugated Copolymer via Direct Arylation Polymerization (DAP) for Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. measurlabs.com [measurlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note: Protocol for the Haloacetoxylation of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed protocol for the haloacetoxylation of 1,4-dimethoxynaphthalene, a key transformation for the synthesis of functionalized naphthalene (B1677914) derivatives. Due to the limited availability of a direct, published protocol for this specific reaction, the following methodology is based on analogous and well-established procedures for the haloacetoxylation of other electron-rich aromatic and olefinic systems. The primary proposed method involves the use of an N-halosuccinimide as the halogen source and acetic acid as the nucleophile and solvent. This approach is anticipated to yield 2-halo-3-acetoxy-1,4-dimethoxynaphthalene, a versatile intermediate for further synthetic modifications in drug discovery and materials science.
Introduction
This compound is an electron-rich aromatic compound, making it susceptible to electrophilic substitution reactions. The introduction of both a halogen and an acetoxy group in a single step, known as haloacetoxylation, provides a rapid and efficient route to highly functionalized naphthalenes. These products can serve as valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and biologically active compounds. The methoxy (B1213986) groups on the naphthalene ring are strong activating groups, directing electrophilic attack to the 2 and 3 positions. The proposed protocol leverages this inherent reactivity to achieve a regioselective transformation.
Data Presentation
| Substrate | Halogenating Agent | Acetoxy Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | NIS | Acetic Anhydride | Dichloromethane (B109758) | 0 | 0.5 | 96 |
| Glycals | NIS | Acetic Anhydride | Solvent-free | 0 | 0.5-1.5 | High |
| Terminal Alkynes | NIS | Acetic Acid | Acetonitrile (B52724) | 80 | - | High |
Experimental Protocol
This protocol describes a proposed method for the haloacetoxylation of this compound.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS), N-Bromosuccinimide (NBS), or N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM) or Acetonitrile (ACN) (optional, as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution (for iodoacetoxylation)
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in glacial acetic acid (approximately 0.1-0.2 M concentration). If solubility is an issue, a co-solvent such as dichloromethane or acetonitrile can be used.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Halogenating Agent: Slowly add the N-halosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution over 10-15 minutes. Monitor the reaction for any significant exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to 24 hours depending on the specific N-halosuccinimide used.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by pouring the mixture into a beaker of ice-cold water.
-
Workup:
-
Transfer the aqueous mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Combine the organic layers.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acetic acid), saturated aqueous sodium thiosulfate solution (if NIS was used, to remove any remaining iodine), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure haloacetoxylated product.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the proposed haloacetoxylation of this compound.
Caption: Proposed mechanism for the haloacetoxylation of this compound.
References
Application Notes and Protocols for the Photooxygenation of 1,4-Dimethoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photooxygenation of 1,4-dimethoxynaphthalene presents a compelling synthetic route to the corresponding 1,4-endoperoxide, a molecule with significant potential in various chemical and biomedical applications. This [4+2] cycloaddition reaction involves the use of singlet oxygen (¹O₂), typically generated photosensitively, to form a bicyclic peroxide structure. The presence of electron-donating methoxy (B1213986) groups at the 1 and 4 positions of the naphthalene (B1677914) core enhances the dienophilic character of the aromatic system, facilitating a more rapid reaction with singlet oxygen compared to unsubstituted naphthalene.[1]
The resulting endoperoxide of this compound is a thermally labile compound, which can release singlet oxygen upon gentle heating. This property makes it a valuable tool for the controlled delivery of singlet oxygen in various chemical and biological systems, including for potential applications in photodynamic therapy and as an oxidizing agent in organic synthesis. These application notes provide detailed protocols for the synthesis, characterization, and handling of this reactive intermediate.
Reaction Mechanism and Signaling Pathway
The photooxygenation of this compound proceeds through a concerted [4+2] cycloaddition mechanism, also known as a Diels-Alder reaction, with singlet oxygen acting as the dienophile. The reaction is initiated by a photosensitizer, which, upon absorption of light, transitions to an excited triplet state. This triplet sensitizer (B1316253) then transfers its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). The singlet oxygen subsequently reacts with the electron-rich this compound to yield the endoperoxide.
Caption: Photooxygenation of this compound Mechanism.
Experimental Protocols
The following protocols are adapted from established procedures for the photooxygenation of naphthalene derivatives. Due to the thermal lability of the endoperoxide, all manipulations should be carried out at low temperatures.
Protocol 1: Low-Temperature Photooxygenation of this compound
Objective: To synthesize and isolate the endoperoxide of this compound at a low temperature to prevent thermal decomposition.
Materials:
-
This compound
-
Methylene Blue (as photosensitizer)
-
Dichloromethane (B109758) (CH₂Cl₂, HPLC grade, dried over molecular sieves)
-
Dewar flask
-
Photoreactor equipped with a suitable light source (e.g., sodium lamp or high-power LEDs emitting in the absorption range of the sensitizer)
-
Dry ice/acetone or liquid nitrogen for cooling bath
-
Oxygen gas (or clean, dry air)
-
Rotary evaporator with a low-temperature bath
-
NMR tubes suitable for low-temperature measurements
Procedure:
-
Prepare a cooling bath using dry ice/acetone (-78 °C) in a Dewar flask.
-
Dissolve this compound (e.g., 100 mg, 0.53 mmol) and a catalytic amount of Methylene Blue (e.g., 1-2 mg) in 50 mL of pre-cooled, dry dichloromethane in a photoreactor vessel.
-
Place the photoreactor vessel in the cooling bath and allow the solution to equilibrate to -78 °C.
-
Begin bubbling a slow, steady stream of oxygen through the solution.
-
Irradiate the solution with the light source while maintaining the low temperature and continuous oxygen bubbling.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking small aliquots for low-temperature NMR analysis. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, stop the irradiation and the oxygen flow.
-
Concentrate the solution at low temperature (< 0 °C) using a rotary evaporator equipped with a cold trap and a low-temperature bath to remove the solvent.
-
The resulting solid is the crude endoperoxide. For characterization, dissolve a small amount in a pre-cooled deuterated solvent (e.g., CDCl₃ or acetone-d₆) and transfer to a pre-cooled NMR tube for immediate analysis at low temperature (e.g., -70 °C).
Quantitative Data
The following tables summarize key quantitative data for this compound and its photooxygenation reaction.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂O₂ | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| Melting Point | 86-90 °C | |
| Appearance | White to off-white crystalline powder | |
| ¹H NMR (CDCl₃, δ ppm) | 8.15 (m, 2H), 7.50 (m, 2H), 6.65 (s, 2H), 3.90 (s, 6H) | |
| ¹³C NMR (CDCl₃, δ ppm) | 150.5, 126.5, 125.8, 122.0, 103.8, 55.7 | |
| UV-Vis λmax (in Ethanol) | ~230 nm, ~300 nm, ~312 nm, ~325 nm |
Note: NMR and UV-Vis data are typical values and may vary slightly based on solvent and experimental conditions.
Table 2: Reaction Parameters and Endoperoxide Properties
| Parameter | Value | Reference |
| Reaction Type | [4+2] Cycloaddition | [1] |
| Reactant | Singlet Oxygen (¹O₂) | [1] |
| Typical Sensitizer | Methylene Blue, Rose Bengal | |
| Reaction Temperature | -78 °C | |
| Endoperoxide Stability | Labile, decomposes above -20 °C | |
| ¹H NMR of Endoperoxide (at -70 °C, tentative) | Signals for methoxy and aromatic protons shifted upfield compared to the starting material. | |
| Rate of reaction with ¹O₂ (relative) | Significantly faster than 1,4-dimethylnaphthalene |
Experimental Workflow and Visualization
The overall workflow for the synthesis and characterization of this compound endoperoxide can be visualized as a series of sequential steps, emphasizing the need for low-temperature conditions.
Caption: Workflow for Endoperoxide Synthesis.
Safety Precautions
-
Peroxide Handling: Endoperoxides are energetic materials and should be handled with care. Avoid scratching or subjecting the solid material to shock.
-
Low Temperatures: Use appropriate personal protective equipment (PPE), such as cryogenic gloves and safety glasses, when working with dry ice/acetone or liquid nitrogen.
-
Organic Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a well-ventilated fume hood.
-
Light Source: High-intensity light sources can cause eye damage. Use appropriate eye protection.
Conclusion
The photooxygenation of this compound provides a direct route to its corresponding endoperoxide. The inherent thermal lability of this product necessitates careful control of reaction and workup temperatures. The protocols and data provided herein offer a foundational guide for the synthesis and characterization of this valuable reactive intermediate, which holds promise for applications in controlled singlet oxygen release and as a specialized oxidizing agent. Further research into the stabilization and targeted delivery of this endoperoxide could unlock its full potential in drug development and materials science.
References
Application Notes and Protocols: Oxidative Transformation of 1,4-Dimethoxynaphthalene to Functionalized Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the oxidative transformation of 1,4-dimethoxynaphthalene and its derivatives into functionalized naphthoquinones, primarily focusing on the synthesis of juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) analogues. These compounds are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties.[1][2]
Introduction
This compound serves as a versatile precursor for the synthesis of a variety of functionalized derivatives through oxidative demethylation and subsequent modification. The core transformation involves the oxidation of the methoxy (B1213986) groups to yield a quinone structure, which can then be further elaborated. A prominent example is the synthesis of juglone and its derivatives. Juglone, a naturally occurring naphthoquinone found in plants of the Juglandaceae family, has been shown to exhibit a range of biological effects, including cytotoxicity against various cancer cell lines.[1][2][3] The functionalization of the juglone scaffold, particularly at the C-2 and C-3 positions, allows for the modulation of its biological activity and the development of novel therapeutic agents.
Oxidative Transformation of this compound Derivatives
The primary method for the oxidative demethylation of this compound derivatives to the corresponding 1,4-naphthoquinones is through the use of ceric ammonium (B1175870) nitrate (B79036) (CAN). CAN is a powerful and efficient oxidizing agent for this transformation, typically carried out in a mixture of acetonitrile (B52724) and water.[4][5][6]
General Experimental Protocol for CAN-Mediated Oxidation
This protocol describes a general procedure for the oxidation of a this compound derivative to the corresponding 1,4-naphthoquinone.
Materials:
-
Substituted this compound
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (CH₃CN)
-
Distilled Water
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the substituted this compound (1.0 mmol) in acetonitrile (10-20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of ceric ammonium nitrate (2.5 - 4.0 equivalents) in water (5-10 mL).
-
Add the CAN solution dropwise to the stirred solution of the this compound derivative over a period of 15-30 minutes. The reaction mixture will typically change color to orange or red.[5]
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30-60 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding distilled water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the desired functionalized 1,4-naphthoquinone.
Experimental Workflow
Caption: General experimental workflow for the oxidative transformation.
Synthesis of Functionalized Juglone Derivatives
Once the juglone scaffold is obtained, it can be further functionalized at the C-2 and C-3 positions to generate a diverse library of derivatives. Common modifications include the introduction of amino and thioether substituents.
Synthesis of 2-Amino- and 2-Thio-Juglone Derivatives
General Protocol for Nucleophilic Addition to Juglone:
This protocol describes a general procedure for the addition of amine or thiol nucleophiles to the juglone core.
Materials:
-
Juglone (5-hydroxy-1,4-naphthoquinone)
-
Amine or Thiol derivative
-
Ethanol or other suitable solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve juglone (1.0 mmol) in the appropriate solvent (e.g., ethanol) in a round-bottom flask under an inert atmosphere.
-
Add the amine or thiol derivative (1.0-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired 2-substituted juglone derivative.
Quantitative Data
The following tables summarize the yields of various functionalized derivatives obtained through oxidative transformations and subsequent functionalization.
Table 1: Oxidation of 1,4-Dimethoxybenzene Derivatives to Quinones using CAN [4]
| Entry | Substrate | Product | Yield (%) |
| 1 | 4-Methoxyaniline | 1,4-Benzoquinone | 73 |
| 2 | 2,5-Dimethoxyaniline | 2-Methoxy-1,4-benzoquinone | 85 |
| 3 | 2-Bromo-4,5-dimethoxyaniline | 2-Bromo-5-methoxy-1,4-benzoquinone | 68 |
Table 2: Synthesis of Functionalized Juglone Derivatives
| Derivative | Reagents | Yield (%) | Reference |
| 2-Allyl-juglone | Allyl bromide | 71 | [1] |
| 2-(3-Methylbut-2-en-1-yl)-juglone | 1-Bromo-3-methyl-2-butene | 70 | [1] |
| 5-((1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | 5-(Prop-2-yn-1-yloxy)juglone, 1-azido-4-nitrobenzene | 88 | [7] |
| 5-((1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | 5-(Prop-2-yn-1-yloxy)juglone, 1-azido-4-methoxybenzene | 88 | [7] |
| 5-((1-(4-Cyanophenyl)-1H-1,2,3-triazol-4-yl)methoxy)juglone | 5-(Prop-2-yn-1-yloxy)juglone, 4-azidobenzonitrile | 95 | [7] |
Biological Activity and Signaling Pathways
Juglone and its functionalized derivatives have been shown to exert significant anticancer activity through the modulation of various cellular signaling pathways. Key mechanisms include the induction of apoptosis, inhibition of cell proliferation, and interference with critical enzymatic activities.
Induction of Apoptosis
Juglone is a potent inducer of apoptosis in various cancer cell lines. The intrinsic (mitochondrial) pathway of apoptosis is a primary mechanism. Juglone treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, culminating in apoptotic cell death.[8]
Caption: Juglone-induced intrinsic apoptosis pathway.
Modulation of MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial for cell proliferation, differentiation, and survival. Juglone has been shown to activate key kinases in this pathway, including ERK, JNK, and p38, in several cancer cell lines.[1][2] The activation of these stress-activated protein kinases can lead to the induction of apoptosis.
Caption: Juglone's effect on the MAPK signaling pathway.
Inhibition of Pin1
Pin1 (peptidyl-prolyl cis-trans isomerase) is an enzyme that plays a critical role in cell cycle progression and is often overexpressed in cancer cells. Juglone is a known inhibitor of Pin1.[1][9][10] By inhibiting Pin1, juglone can disrupt the function of numerous proteins involved in cell cycle control, leading to cell cycle arrest and apoptosis.[10][11][12][13]
Caption: Mechanism of Pin1 inhibition by juglone.
Conclusion
The oxidative transformation of this compound provides a versatile platform for the synthesis of functionalized juglone derivatives. These compounds exhibit promising biological activities, particularly in the context of cancer therapy, by modulating key signaling pathways involved in cell death and proliferation. The protocols and data presented herein offer a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the naphthoquinone scaffold.
References
- 1. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of 4-methoxyanilines to 1,4-benzoquinones using ceric ammonium nitrate (CAN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. old.rrjournals.com [old.rrjournals.com]
- 7. The Effect of PIN1 Inhibitor Juglone on the Spinal Cord after Acute Spinal Cord Injury (ASCI) and Its Mechanism of Action: An Animal Study on Rats [aber.apacsci.com]
- 8. Mechanism of juglone-induced apoptosis of MCF-7 cells by the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Downregulation of PI3K/AKT/mTOR Pathway in Juglone-Treated Bovine Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,4-Dimethoxynaphthalene-2-methyl (DIMON) as a Novel Protecting Group for Hydroxyl Functions in Polyunsaturated Lipid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of complex lipids, particularly those containing polyunsaturated fatty acyl (PUFA) chains, presents a significant challenge due to the sensitivity of the double bonds to many standard reaction conditions. Benzyl-type protecting groups are frequently employed for the temporary protection of hydroxyl functions. However, their removal often requires oxidative, reductive, or acidic conditions that are incompatible with the delicate nature of PUFAs, leading to degradation of the target molecule.[1]
To address this limitation, a novel benzyl-type protecting group, 1,4-dimethoxynaphthalene-2-methyl (DIMON), has been developed.[1][2][3][4] The DIMON group offers the advantage of being selectively cleaved under mild oxidative conditions that do not compromise the integrity of polyunsaturated lipid structures.[1][2] This breakthrough enables the synthesis of previously hard-to-access lipid species, such as ether (plasmanyl) phospholipids (B1166683) containing docosahexaenoic acid (DHA), making them more readily available for biological and therapeutic investigation.[1]
The enhanced lability of the DIMON group under oxidative conditions compared to traditional protecting groups like 4-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) is attributed to the lower redox potential of the this compound aromatic system.[1] This allows for its efficient removal by reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) without affecting sensitive functionalities like dienes present in many PUFAs.[1]
These application notes provide a comprehensive overview of the DIMON protecting group, including detailed experimental protocols for its introduction and removal, and quantitative data on its performance in lipid synthesis.
Data Presentation
Table 1: Synthesis of DIMON-Protected Alcohols
| Entry | Alcohol | Product | Yield (%) |
| 1 | Menthol | DIMON-menthol | 91 |
| 2 | Thymol | DIMON-thymol | 95 |
Data sourced from Tromans et al., 2023.[1]
Table 2: Deprotection of DIMON-Protected Fatty Acid Esters of 1-Pyrenemethanol
| Entry | Fatty Acyl Group | Deprotection Yield (%) |
| 1 | Oleyl | 86 |
| 2 | Linoleyl | 81 |
| 3 | Docosahexaenoyl | 62 |
Deprotection was achieved using DDQ. Data sourced from Tromans et al., 2023.[1]
Table 3: Orthogonal Deprotection of DIMON and PMB Ethers
| Substrate | Reagent | Major Product | Ratio (DIMON-deprotected : PMB-deprotected) |
| DIMON-menthol and PMB-menthol | DDQ (1 equiv) | Menthol (from DIMON-menthol) | 9:1 |
This demonstrates the selective removal of the DIMON group in the presence of a PMB group. Data sourced from Tromans et al., 2023.[1]
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)-1,4-dimethoxynaphthalene (DIMON-Cl)
This protocol describes the synthesis of the DIMON chloride, the key reagent for the protection of hydroxyl groups.
Materials:
-
(1,4-Dimethoxynaphthalen-2-yl)methanol
-
Concentrated Hydrochloric Acid (12 M)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve (1,4-dimethoxynaphthalen-2-yl)methanol in diethyl ether.
-
Add concentrated hydrochloric acid to the solution, forming a two-phase system.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Separate the organic phase.
-
Dry the organic phase over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield 2-(chloromethyl)-1,4-dimethoxynaphthalene (DIMON-Cl) as a crystalline solid. The yield is typically quantitative.[1]
Protocol 2: General Procedure for the DIMON Protection of Alcohols
This protocol outlines the general method for the protection of a primary or secondary alcohol with the DIMON group.
Materials:
-
Alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-(Chloromethyl)-1,4-dimethoxynaphthalene (DIMON-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard Schlenk line apparatus for inert atmosphere reactions
-
Magnetic stirrer
Procedure:
-
To a solution of the alcohol in anhydrous DMF under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of DIMON-Cl (1.2 equivalents) in anhydrous DMF.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired DIMON-protected alcohol.
Protocol 3: General Procedure for the Oxidative Deprotection of DIMON Ethers
This protocol describes the removal of the DIMON protecting group using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Materials:
-
DIMON-protected compound
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve the DIMON-protected compound in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 0.5 to 1 hour. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
Visualizations
Caption: Synthetic workflow for the preparation and use of the DIMON protecting group.
Caption: Logic of orthogonal protection using the DIMON group.
References
- 1. This compound-2-methyl (‘DIMON’), an oxidatively labile protecting group for synthesis of polyunsaturated lipids - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04292H [pubs.rsc.org]
- 2. This compound-2-methyl (‘DIMON’), an oxidatively labile protecting group for synthesis of polyunsaturated lipids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound-2-methyl ('DIMON'), an oxidatively labile protecting group for synthesis of polyunsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,4-Naphthalene Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and design flexibility over conventional liquid crystal displays. The performance of an OLED is intrinsically linked to the organic materials used within its emissive and charge-transporting layers. While 1,4-dimethoxynaphthalene itself is not extensively utilized as a primary active material in OLEDs, its core naphthalene (B1677914) structure serves as a crucial building block for a variety of high-performance organic semiconductors. This document provides an overview of the application of 1,4-naphthalene derivatives in OLEDs, focusing on their role as emissive and charge-transporting materials, along with relevant experimental protocols and performance data.
Naphthalene-based materials are of particular interest for blue OLEDs, a critical component for full-color displays and white lighting. The rigid, aromatic structure of the naphthalene core provides good thermal stability and charge-carrier mobility, while chemical modifications at the 1 and 4 positions allow for the fine-tuning of photophysical and electrochemical properties.
Role of 1,4-Naphthalene Derivatives in OLEDs
Derivatives of 1,4-naphthalene have been successfully incorporated into various layers of OLED devices, primarily as:
-
Blue Emitters: Copolymers incorporating the 1,4-naphthalene moiety have been synthesized and demonstrated as effective blue-light emitters. For instance, copolymers of 1,4-naphthalene with units like phenothiazine (B1677639) (PT) or triphenylamine-substituted fluorene (B118485) (TF) have been investigated as guest materials within a poly(9-vinyl carbazole) (PVK) host, leading to enhanced luminance and efficiency.[1]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: Naphthalene derivatives have been employed as acceptor moieties in donor-acceptor type TADF emitters. These materials can harvest both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. For example, a phenoxazine-naphthalene emitter has shown promise for green TADF OLEDs.[2][3]
-
Electron Transport Materials (ETMs): The naphthalene diimide (NDI) core, a derivative of naphthalene, is a well-known electron-deficient unit. Materials based on NDI are explored as electron transport materials due to their high electron mobility and appropriate LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which facilitate electron injection from the cathode.[4]
Data Presentation: Performance of 1,4-Naphthalene-Based Copolymers in OLEDs
The following table summarizes the key performance metrics of OLEDs incorporating 1,4-naphthalene-based copolymers as the emissive guest in a PVK host.
| Polymer Guest (in PVK host) | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Maximum Luminance (cd/m²) | Luminance Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |
| PNP(1,4)-PT | -5.54 | -2.73 | 2.81 | ~600 at ~11V | Enhanced by ~7x vs pristine PVK | Comparable to pristine PVK |
| PNP(1,4)-TF | -5.61 | -2.81 | 2.80 | - | Improved vs PNP(1,4)-PT | Up to 1% (with TPBi ETL) |
| PNP(1,4)-ANT | -5.61 | -2.96 | 2.65 | - | - | - |
Data sourced from a study on structural geometry variation of 1,4-naphthalene-based co-polymers.[1]
Experimental Protocols
General OLED Fabrication Protocol (Solution Processing)
This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a 1,4-naphthalene-based polymer as a guest in a host matrix.
1. Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO)-coated glass substrates in an ultrasonic bath with soap, deionized water, acetone, and isopropanol (B130326) for 10 minutes each.[1]
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma or UV-ozone for several minutes to enhance the work function of the ITO and improve hole injection.[1]
2. Hole Injection Layer (HIL) Deposition:
-
Prepare a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at approximately 5000 rpm for 60 seconds to achieve a uniform thin film.[1]
-
Anneal the substrates at 150 °C in a nitrogen atmosphere for 30 minutes to remove residual solvent.[1]
3. Emissive Layer (EML) Deposition:
-
Prepare a solution of the host polymer (e.g., PVK) and the 1,4-naphthalene-based guest polymer in a suitable organic solvent (e.g., chlorobenzene (B131634) or toluene). The guest concentration is typically a small weight percentage (e.g., 6 wt%).[1]
-
Spin-coat the blended solution onto the PEDOT:PSS layer. The spin speed and time should be optimized to achieve the desired film thickness.
-
Anneal the film under an inert atmosphere to remove the solvent.
4. Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporation chamber (<10⁻⁶ mbar).[1]
-
Sequentially deposit a low work function metal (e.g., Calcium) followed by a more stable metal cap (e.g., Aluminum) to form the cathode.[1]
5. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox.
General OLED Fabrication Protocol (Thermal Evaporation)
This protocol is for the fabrication of OLEDs using small molecule 1,4-naphthalene derivatives.
1. Substrate Cleaning: (Follow the same procedure as in the solution processing protocol).
2. Organic Layer Deposition:
-
Place the cleaned ITO substrates in a high-vacuum thermal evaporation system.
-
Sequentially deposit the organic layers by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance. A typical device structure would be:
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): This can be a neat film of the naphthalene derivative or a co-evaporated film with a host material.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
3. Cathode Deposition:
-
Without breaking vacuum, deposit the metal cathode (e.g., LiF/Al) onto the organic stack.[5]
4. Encapsulation: (Follow the same procedure as in the solution processing protocol).
Mandatory Visualizations
Caption: Experimental workflow for solution-processed OLED fabrication.
Caption: Schematic of a typical multilayer OLED device structure.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter for OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Naphthalene diimide-based electron transport materials for perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D1TA08424K [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for 1,4-Dimethoxynaphthalene-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of novel fluorescent probes based on the 1,4-dimethoxynaphthalene scaffold. The inherent fluorescence of the this compound core makes it an excellent platform for the development of "turn-on" or ratiometric probes for various analytes, including metal ions and changes in pH. The protocols provided herein are based on established methodologies for similar naphthalene-based fluorescent sensors and can be adapted for specific research needs.
Introduction to this compound Probes
This compound derivatives are a class of fluorescent compounds that possess intrinsic blue fluorescence. Their relatively rigid planar structure and extended π-conjugation contribute to favorable photophysical properties, such as a good quantum yield and photostability.[1] By functionalizing the naphthalene (B1677914) core with specific recognition moieties, it is possible to modulate the fluorescence output in response to the presence of a target analyte.
The primary sensing mechanisms employed in the design of these probes are Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF). In a typical PET-based "turn-on" sensor, the fluorescence of the this compound fluorophore is initially quenched by a nearby electron-rich recognition group. Upon binding of the target analyte to the recognition site, the electron transfer process is inhibited, leading to a significant increase in fluorescence intensity.
Applications
Detection of Metal Ions
Certain metal ions play crucial roles in biological systems, and their dysregulation is associated with various diseases.[2] Fluorescent probes offer a powerful tool for the sensitive and selective detection of these ions in biological and environmental samples. This compound-based probes can be designed to selectively bind to specific metal ions, leading to a "turn-on" fluorescent response.
A notable example involves the use of a Schiff base derivative of a naphthalene compound for the dual detection of Al³⁺ and Mg²⁺, where the selectivity is tuned by adjusting the pH.[3][4] While not a this compound derivative, this system demonstrates the potential of the naphthalene scaffold for metal ion sensing.
pH Sensing
The monitoring of pH in cellular compartments is critical for understanding physiological and pathological processes.[5] Fluorescent probes that exhibit a pH-dependent change in their fluorescence are valuable tools for this purpose. By incorporating a pH-sensitive group, this compound probes can be engineered to act as "turn-on" or ratiometric pH sensors. For instance, a naphthalene-based probe has been developed for imaging mitochondrial pH fluctuations.[5]
Quantitative Data Summary
The following tables summarize key photophysical and sensing parameters for representative naphthalene-based fluorescent probes. It is important to note that these values are for structurally similar naphthalene derivatives and should be considered as a reference for the potential performance of this compound-based probes.
Table 1: Photophysical Properties of Naphthalene-Based Fluorescent Probes
| Probe Derivative | Excitation (λex, nm) | Emission (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| Naphthalene Schiff base for Al³⁺/Mg²⁺ | ~370 | ~460 (for Mg²⁺), ~475 (for Al³⁺) | ~90-105 | Not Reported | [3] |
| Naphthalene-based mitochondrial pH probe | Not specified | Not specified | 196 | Not Reported | [5] |
Table 2: Sensing Performance of Naphthalene-Based Fluorescent Probes
| Probe Application | Analyte | Detection Limit | Binding Stoichiometry (Probe:Analyte) | Solvent System | Reference |
| Dual-analyte metal ion sensing | Al³⁺ | Not Reported | 1:1 | Ethanol-Water (1:9, v/v) | [3] |
| Mg²⁺ | Not Reported | 1:1 | Ethanol-Water (1:9, v/v) | [3] | |
| Mitochondrial pH imaging | pH | pKa = 8.85 ± 0.04 | N/A | Not specified | [5] |
Experimental Protocols
General Synthesis of a this compound Schiff Base Probe
This protocol describes a general method for the synthesis of a hypothetical this compound-based Schiff base probe for metal ion detection.
Materials:
-
2-Hydroxy-1,4-dimethoxynaphthalene-3-carbaldehyde
-
An appropriate amine-containing recognition moiety (e.g., 2-aminoethanol for a simple CHEF sensor)
-
Anhydrous ethanol (B145695)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 2-hydroxy-1,4-dimethoxynaphthalene-3-carbaldehyde (1 equivalent) in anhydrous ethanol in a round-bottom flask.
-
Add the amine-containing recognition moiety (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product can be collected by filtration and washed with cold ethanol.
-
Further purification can be achieved by recrystallization or column chromatography.
Synthesis of a this compound Probe.
Protocol for Metal Ion Detection in Solution
Materials:
-
Stock solution of the this compound probe in a suitable solvent (e.g., DMSO or ethanol).
-
Aqueous buffer solution (e.g., HEPES or Tris-HCl) at the desired pH.
-
Stock solutions of various metal ion salts.
-
Fluorometer.
Procedure:
-
Prepare a working solution of the probe in the aqueous buffer. The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to maintain aqueous conditions.
-
Record the fluorescence emission spectrum of the probe solution (the "off" state).
-
Incrementally add aliquots of the metal ion stock solution to the probe solution.
-
After each addition, mix thoroughly and allow the system to equilibrate.
-
Record the fluorescence emission spectrum. A "turn-on" response will be observed as an increase in fluorescence intensity.
-
For selectivity studies, repeat the experiment with a range of different metal ions.
Workflow for Metal Ion Detection.
Protocol for Cellular Imaging
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips.
-
Stock solution of the this compound probe in DMSO.
-
Cell culture medium (e.g., DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Probe Loading:
-
Prepare a working solution of the probe in cell culture medium. The final concentration will need to be optimized (typically in the low micromolar range).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope. For studying the response to metal ions, the cells can be treated with a cell-permeable metal ion salt before or after probe loading.
-
Cellular Sensing Mechanism.
Concluding Remarks
The this compound scaffold presents a promising platform for the development of novel fluorescent probes. The synthetic accessibility and favorable photophysical properties make these compounds attractive candidates for creating sensors for a wide range of analytes. The protocols and data presented in these application notes provide a foundation for researchers to design and implement this compound-based probes in their own studies. Further research and development in this area are likely to yield highly sensitive and selective probes for applications in chemical biology, diagnostics, and drug discovery.
References
- 1. Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Electrochemical Deposition of Poly(dihydroxynaphthalene) Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical deposition of thin films from various dihydroxynaphthalene (DHN) isomers. The resulting polymer films, poly(dihydroxynaphthalene)s, exhibit a range of interesting properties, making them promising candidates for applications in biomedicine, sensing, and catalysis.
Introduction
Dihydroxynaphthalenes are a group of aromatic organic compounds with a naphthalene (B1677914) backbone substituted with two hydroxyl groups. The electrochemical oxidation of these monomers leads to the formation of adherent, electroactive polymer films on conductive substrates. The properties of these films are highly dependent on the specific isomer used, the electrochemical deposition technique, and the experimental conditions. This document outlines the procedures for the deposition of films from 1,8-dihydroxynaphthalene and 2,7-dihydroxynaphthalene, the most studied isomers, and discusses their potential applications.
Data Presentation
The following table summarizes the quantitative data available for electrochemically deposited poly(dihydroxynaphthalene) films. Data for other isomers is currently limited in the scientific literature.
| Isomer | Deposition Technique | Substrate | Film Thickness | Electrical Conductivity | Key Properties & Applications |
| 1,8-Dihydroxynaphthalene (1,8-DHN) | Cyclic Voltammetry (CV) | Gold, Glassy Carbon, Co-Cr alloy[1][2] | Tunable with potential sweep rate[1][2] | Not specified | Antioxidant, Antimicrobial, Biocompatible, Potential for drug delivery and biosensing[1] |
| Chronoamperometry (CA) | Gold, Co-Cr alloy[1] | Dependent on deposition time and potential | Not specified | Forms robust, free-standing films[1] | |
| 2,7-Dihydroxynaphthalene (2,7-DHN) | Laccase-catalyzed oxidative polymerization | Various | Nanometer-scale | Not specified | Bactericidal, Radical-scavenging, Pollutant-sorbing[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Electrochemical Deposition of poly(1,8-dihydroxynaphthalene) Films
This protocol describes the deposition of poly(1,8-DHN) films using cyclic voltammetry and chronoamperometry.[1]
1. Materials and Equipment:
-
1,8-Dihydroxynaphthalene (monomer)
-
Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.2)
-
Working Electrode (e.g., Gold, Glassy Carbon, Co-Cr alloy)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
2. Substrate Preparation:
-
Clean the working electrode meticulously. For gold electrodes, this may involve polishing with alumina (B75360) slurry, followed by sonication in ethanol and deionized water, and finally electrochemical cleaning in a suitable electrolyte (e.g., 0.5 M H₂SO₄).
3. Monomer Solution Preparation:
-
Prepare a solution of 1,8-DHN in a mixture of sodium acetate buffer and ethanol. A typical concentration is 1 mg/mL of 1,8-DHN in a 1:1 (v/v) mixture of buffer and 70% ethanol.[4]
4. Electrochemical Deposition:
5. Post-Deposition Treatment:
-
After deposition, gently rinse the electrode with deionized water to remove any unreacted monomer and loosely bound oligomers.
-
Dry the electrode under a stream of nitrogen or in a desiccator.
Protocol 2: Laccase-Catalyzed Deposition of poly(2,7-dihydroxynaphthalene) Films
This protocol outlines a biomimetic approach for the deposition of poly(2,7-DHN) films using laccase as a catalyst.[3]
1. Materials and Equipment:
-
2,7-Dihydroxynaphthalene (monomer)
-
Laccase from Trametes versicolor
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Substrate of choice (the method is described as material-independent)[3]
-
Reaction vessel
2. Monomer and Enzyme Solution Preparation:
-
Prepare a solution of 2,7-DHN in the phosphate buffer.
-
Prepare a solution of laccase in the same buffer.
3. Film Deposition:
-
Immerse the substrate in the 2,7-DHN solution.
-
Add the laccase solution to initiate the oxidative polymerization of the monomer on the substrate surface.
-
Allow the reaction to proceed for a set amount of time. The reaction time will influence the thickness and properties of the resulting film.
4. Post-Deposition Treatment:
-
Remove the coated substrate from the reaction solution.
-
Rinse the substrate thoroughly with deionized water to remove the enzyme and any unbound material.
-
Dry the coated substrate.
Visualizations
Experimental Workflow for Electrochemical Deposition
Caption: Workflow for electrochemical deposition and characterization.
Logical Relationship of Deposition Parameters and Film Properties
Caption: Influence of deposition parameters on film properties.
References
- 1. Multifunctional Thick Films Obtained by Electrodeposition of 1,8-Dihydroxynaphtalene, an Allomelanin Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bio-conferences.org [bio-conferences.org]
- 3. Dihydroxynaphthalene‐based mimicry of fungal melanogenesis for multifunctional coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving yield and purity in 1,4-Dimethoxynaphthalene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dimethoxynaphthalene synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Williamson ether synthesis, a widely used method.[1][2][3]
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and work-up procedures. Here's a systematic approach to troubleshoot this issue:
-
Reagent Quality and Stoichiometry:
-
Base Strength and Deprotonation: Incomplete deprotonation of 1,4-dihydroxynaphthalene (B165239) is a common culprit. Ensure a sufficiently strong base is used to form the alkoxide. Sodium hydroxide (B78521) is commonly used, and its concentration can be a critical factor.[4][5] Using a stronger base like sodium hydride (NaH) might be beneficial, particularly if the alcohol is hindered.[6]
-
Methylating Agent Reactivity: The choice of methylating agent is crucial. Dimethyl sulfate (B86663) is a highly effective and common methylating agent.[4] Methyl iodide is another option.[4] Ensure the methylating agent is not old or degraded.
-
Molar Ratios: An improper molar ratio of reactants can lead to low yields. A slight excess of the methylating agent is often used to ensure complete reaction of the diol. However, a large excess can lead to side reactions. A molar ratio of 2.4 for dimethyl sulfate to 1,6-dihydroxynaphthalene (B165171) has been reported as optimal in a similar synthesis.[5]
-
-
Reaction Conditions:
-
Temperature: The reaction may require gentle heating to initiate.[4] However, excessively high temperatures can promote side reactions, such as elimination, especially with secondary or tertiary alkyl halides (though not the case here with methylation).[1][2] The optimal temperature is typically in the range of 50-100 °C.[3]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Williamson ether synthesis can take from 1 to 8 hours.[3] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.
-
Solvent Choice: The choice of solvent is important. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[6] Acetone is also a viable solvent.[4] Using the parent alcohol of the alkoxide as a solvent is also a common practice.[6]
-
-
Work-up and Purification:
-
Incomplete Extraction: The product may be lost during the work-up procedure. Ensure efficient extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether.[4]
-
Purification Losses: Significant loss of product can occur during purification steps like recrystallization.[4] Ensure the correct solvent system is used for recrystallization to maximize recovery.
-
-
Issue 2: Presence of Impurities in the Final Product
-
Question: My final product is impure. What are the likely impurities and how can I remove them?
-
Answer: Impurities in the final product can be unreacted starting materials, partially methylated intermediates, or byproducts from side reactions.
-
Common Impurities:
-
Unreacted 1,4-Dihydroxynaphthalene: This can occur due to incomplete deprotonation or insufficient methylating agent.
-
1-Hydroxy-4-methoxynaphthalene (Monomethylated Intermediate): This is a common byproduct if the methylation is not complete.
-
Byproducts from Side Reactions: Hydrolysis of the methylating agent (e.g., dimethyl sulfate) can occur in the presence of a strong base and water.[5]
-
-
Purification Strategies:
-
Recrystallization: This is a standard method for purifying solid organic compounds. Recrystallization from dilute alcohol is a reported method for purifying this compound.[4]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica (B1680970) gel can be used to separate the desired product from impurities with different polarities.
-
Washing: Thoroughly washing the crude product with water can help remove any remaining inorganic salts or water-soluble impurities.[4] Dissolving the crude product in a solvent like ether and filtering can remove insoluble impurities.[4]
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: My reaction seems to have stalled or is proceeding very slowly. What can I do to improve the reaction rate?
-
Answer: A slow reaction rate can be attributed to several factors.
-
Insufficient Mixing: In a heterogeneous reaction mixture, efficient stirring is crucial to ensure contact between the reactants.
-
Low Temperature: As mentioned, gentle heating can initiate and accelerate the reaction.[4]
-
Phase Transfer Catalyst: In biphasic systems (e.g., aqueous base and organic solvent), a phase transfer catalyst can be employed to facilitate the transfer of the alkoxide to the organic phase where the reaction with the methylating agent occurs. This is a common practice in industrial synthesis.[3]
-
Solvent Effects: The choice of solvent significantly impacts the rate of SN2 reactions. Polar aprotic solvents like DMF or DMSO can significantly enhance the reaction rate compared to protic solvents.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Williamson ether synthesis is the most common and versatile method for preparing ethers like this compound.[1][2][3] This SN2 reaction involves the reaction of an alkoxide (formed by deprotonating 1,4-dihydroxynaphthalene with a base) with a primary alkyl halide (like methyl iodide) or another suitable methylating agent (like dimethyl sulfate).[2][4]
Q2: What are the key starting materials for the Williamson ether synthesis of this compound?
A2: The key starting materials are:
-
1,4-Dihydroxynaphthalene (the alcohol precursor).
-
A base to deprotonate the hydroxyl groups (e.g., sodium hydroxide, potassium carbonate).[4]
-
A methylating agent (e.g., dimethyl sulfate, methyl iodide).[4]
Q3: What are the typical reaction conditions for this synthesis?
A3: Typical reaction conditions involve:
-
Solvent: Acetone, acetonitrile, or N,N-dimethylformamide (DMF) are commonly used.[3][4]
-
Temperature: The reaction is often carried out at temperatures ranging from 50-100 °C.[3]
-
Reaction Time: The reaction can take anywhere from 1 to 8 hours to complete.[3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
Q5: What are some potential side reactions to be aware of?
A5: A primary side reaction is the hydrolysis of the methylating agent, especially when using a strong base in an aqueous solution.[5] Incomplete methylation can also lead to the formation of the mono-methylated intermediate, 1-hydroxy-4-methoxynaphthalene.
Data Presentation
Table 1: Comparison of Different Methylating Agents and Bases in Williamson Ether Synthesis
| Starting Material | Methylating Agent | Base | Solvent | Yield | Purity | Reference |
| 1-Naphthol (B170400) | Dimethyl Sulfate | 10% Sodium Hydroxide | Water/Ether | Almost theoretical | High (after recrystallization) | [4] |
| 1,5-Dihydroxynaphthalene (B47172) | Methyl Iodide | Anhydrous Potassium Carbonate | Anhydrous Acetone | Not specified | Not specified | [4] |
| 1,6-Dihydroxynaphthalene | Dimethyl Sulfate | Sodium Hydroxide | Ethanol/Water | >99% | >98% | [5] |
Note: The data for 1-naphthol and 1,5-dihydroxynaphthalene are for related naphthalene (B1677914) derivatives and can be indicative of conditions applicable to 1,4-dihydroxynaphthalene. The synthesis of 1,6-dimethoxynaphthalene (B30794) provides a highly optimized procedure with excellent yield and purity.[5]
Experimental Protocols
Protocol 1: Methylation of 1-Naphthol using Dimethyl Sulfate (Adaptable for 1,4-Dihydroxynaphthalene)
This protocol is adapted from a literature procedure for the synthesis of 1-methoxynaphthalene (B125815) and can be modified for this compound by adjusting the stoichiometry of the reagents.[4]
-
Materials:
-
1,4-Dihydroxynaphthalene
-
10% Sodium Hydroxide solution
-
Dimethyl Sulfate
-
Diethyl ether
-
Dilute Alcohol (for recrystallization)
-
-
Procedure:
-
Dissolve 1,4-dihydroxynaphthalene in a 10% sodium hydroxide solution in a suitable reaction flask.
-
Cool the solution and then add dimethyl sulfate with continuous shaking. The molar ratio of dimethyl sulfate to 1,4-dihydroxynaphthalene should be at least 2:1.
-
Gentle warming may be necessary to initiate the reaction.
-
The product, this compound, will begin to separate as a solid.
-
After the reaction is complete, boil the mixture and, if necessary, make it alkaline with additional sodium hydroxide solution.
-
Filter the solid product using a pump and wash it thoroughly with water.
-
For purification, dissolve the crude product in ether and filter to remove any insoluble impurities.
-
Remove the ether on a water bath.
-
Recrystallize the residue from dilute alcohol to obtain pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low product yield in this compound synthesis.
References
Technical Support Center: Purification of Crude 1,4-Dimethoxynaphthalene by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of crude 1,4-dimethoxynaphthalene by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures. For this compound, several solvents can be effective. Alcohols such as methanol (B129727) and ethanol (B145695) are commonly used and generally effective. Acetone and chloroform (B151607) are also reported to be good solvents.[1] A mixed solvent system, such as ethanol-water or methanol-water, can also be employed to achieve optimal solubility characteristics. The choice often depends on the impurities present.
Q2: My crude this compound is colored. How can I remove the color during recrystallization?
A2: Colored impurities can often be removed by treating the hot solution with activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (typically 1-2% by weight of the crude product) and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of the desired product.[2]
Q3: What is the expected melting point of pure this compound?
A3: The reported melting point of pure this compound is in the range of 86-90 °C.[1] A broad melting point range for your recrystallized product indicates the presence of impurities.
Q4: What are the common impurities in crude this compound?
A4: Common impurities depend on the synthetic route used. If prepared by the methylation of 1,4-dihydroxynaphthalene (B165239) with dimethyl sulfate, impurities could include unreacted 1,4-dihydroxynaphthalene, the mono-methylated intermediate (4-methoxy-1-naphthol), and residual dimethyl sulfate.[3] If other synthetic routes involving bromination or oxidation are used, corresponding side products may be present.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution cooled too quickly, leading to supersaturation. 3. Lack of nucleation sites for crystal growth. | 1. Boil off some of the solvent to concentrate the solution. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. 4. Add a seed crystal of pure this compound. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound, and the solution is supersaturated. 2. High concentration of impurities depressing the melting point. | 1. Reheat the solution and add a small amount of additional hot solvent to reduce the saturation. 2. Use a lower boiling point solvent or a mixed solvent system. 3. Allow for very slow cooling to promote crystal formation over oiling. 4. Consider a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities. |
| Low recovery of purified crystals. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor.[5] 2. The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve. 3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Always wash the collected crystals with a small amount of ice-cold recrystallization solvent. 3. Ensure the funnel and receiving flask are pre-heated before hot filtration. Dilute the solution with a small amount of extra hot solvent before filtering and then boil it off before cooling. |
| The recrystallized product is still impure (broad melting point). | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent is not effective at separating the specific impurities present. 3. The crystals were not washed sufficiently after filtration. | 1. Allow the solution to cool slowly and undisturbed to room temperature before cooling in an ice bath. 2. Try a different recrystallization solvent or a mixed solvent system. 3. Ensure the crystals are washed with a small amount of fresh, ice-cold solvent on the filter funnel. 4. A second recrystallization may be necessary. |
Quantitative Data
Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Acetone | 25 | Soluble[1] |
| Chloroform | 25 | Soluble[1] |
| Methanol | Boiling | Soluble (used for recrystallization of related dimethoxybenzene)[6] |
| Water | 25 | Soluble[1] |
Typical Recrystallization Recovery
| Starting Material | Purity of Crude Product | Recrystallization Solvent | Purity of Final Product | Percent Recovery |
| Crude this compound | ~90% | Methanol | >98% | 60-80% (Estimated)[5] |
Note: The percent recovery is an estimate based on typical recrystallization experiments and can vary significantly depending on the initial purity of the crude product and the experimental technique.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of Crude this compound using Methanol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask. In a separate flask, heat approximately 50 mL of methanol to a gentle boil on a hot plate.
-
Addition of Hot Solvent: Carefully add the hot methanol to the flask containing the crude solid in small portions while swirling. Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 0.1 g) and bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring). Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize crystal yield.
-
Isolation of Crystals: Set up a Büchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold methanol. Swirl the cold crystalline mixture and pour it into the Büchner funnel with the vacuum applied.
-
Washing: Wash the crystals on the filter paper with two small portions of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for several minutes to pull air through and help evaporate the solvent. Transfer the purified white crystals to a watch glass and let them air dry completely. Determine the mass and melting point of the purified product.
Protocol 2: Mixed-Solvent Recrystallization using Ethanol-Water
-
Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Clarification: Add a few more drops of hot ethanol to the cloudy solution until it becomes clear again.
-
Crystallization and Isolation: Follow steps 5-9 from the single-solvent recrystallization protocol, using an ice-cold ethanol-water mixture of the same approximate composition for washing the crystals.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical workflow of the purification of this compound by recrystallization.
References
- 1. 10075-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. home.sandiego.edu [home.sandiego.edu]
troubleshooting side reactions in the bromination of 1,4-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of 1,4-dimethoxynaphthalene.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of this compound, offering potential causes and solutions.
Problem 1: Low yield of the desired 2-bromo-1,4-dimethoxynaphthalene (B104453) and formation of multiple products.
-
Question: My reaction is yielding a mixture of products with a low yield of the intended mono-brominated product. How can I improve the selectivity for 2-bromo-1,4-dimethoxynaphthalene?
-
Answer: The formation of multiple products, including di- and poly-brominated species, is a common issue due to the high reactivity of the this compound ring system. To enhance the selectivity for mono-bromination, consider the following strategies:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[1] Using NBS can help minimize over-bromination.
-
Solvent Selection: The choice of solvent plays a crucial role in modulating reactivity. Acetonitrile (B52724) (CH₃CN) is an excellent solvent for achieving high regioselectivity with NBS.[1] Glacial acetic acid is commonly used with Br₂ but can still lead to side products.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the brominating agent can lead to the formation of di-brominated byproducts. Aim for a 1:1 molar ratio of this compound to the brominating agent.
-
Temperature Management: Perform the reaction at a controlled, and often lower, temperature to reduce the rate of reaction and minimize the formation of undesired byproducts. Starting at room temperature or even 0°C is advisable.[1]
-
Problem 2: Formation of a significant amount of di-brominated byproduct.
-
Question: I am observing a significant amount of a di-brominated product in my reaction mixture. How can I suppress its formation?
-
Answer: The formation of a di-brominated byproduct, likely 2,3-dibromo-1,4-dimethoxynaphthalene, is a common side reaction. To suppress its formation:
-
Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed to prevent further bromination of the mono-brominated product.
-
Slow Addition of Brominating Agent: Add the brominating agent (Br₂ or NBS) dropwise or in small portions to the solution of this compound. This maintains a low concentration of the electrophile in the reaction mixture, favoring mono-substitution.
-
Use of a Milder Brominating System: As mentioned previously, the NBS/acetonitrile system is generally more selective for mono-bromination than Br₂ in acetic acid.[1]
-
Problem 3: The reaction mixture turns dark, and I isolate a colored, insoluble material.
-
Question: My reaction mixture has turned dark brown/black, and I have an insoluble material. What is happening and how can I avoid it?
-
Answer: A dark coloration and the formation of insoluble material can be indicative of oxidation of the electron-rich this compound ring to form quinone-type byproducts.[3] This is more likely to occur with stronger oxidizing brominating agents or under harsh reaction conditions.
-
Avoid Excess Brominating Agent: An excess of the brominating agent, especially NBS, can lead to the oxidation of the starting material or the product.[3]
-
Maintain an Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Purification: The quinone byproducts are often highly colored and can be separated from the desired product by column chromatography.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the bromination of this compound?
A1: The most common side products are:
-
2,3-Dibromo-1,4-dimethoxynaphthalene: Arises from the second bromination of the desired mono-bromo product.
-
Polybrominated naphthalenes: Further bromination can occur if the reaction conditions are too harsh or if an excess of the brominating agent is used.
-
Naphthoquinones: Oxidation of the electron-rich aromatic ring can lead to the formation of colored quinone byproducts.[3]
Q2: Which brominating agent is best for the selective mono-bromination of this compound?
A2: For selective mono-bromination, N-Bromosuccinimide (NBS) is generally preferred over molecular bromine (Br₂). NBS is a milder electrophile and, when used in a suitable solvent like acetonitrile, provides high regioselectivity for the 2-position with minimal formation of di-brominated byproducts.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly influence the reaction's selectivity and rate.
-
Acetonitrile (CH₃CN): When used with NBS, it has been shown to be highly effective for the regiospecific nuclear bromination of activated aromatic rings, including methoxy-naphthalenes, leading to excellent yields of the mono-brominated product at room temperature.[1]
-
Glacial Acetic Acid: This is a common solvent for brominations using molecular bromine.[2] However, it is a protic acid and can activate the bromine, potentially leading to lower selectivity.
-
Carbon Tetrachloride (CCl₄): While historically used with NBS, reactions in CCl₄ often require higher temperatures (reflux) and may result in lower yields or competing side reactions like benzylic bromination if alkyl substituents are present.[1]
Q4: How can I monitor the progress of the reaction to avoid side reactions?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction. By spotting the reaction mixture on a TLC plate at regular intervals, you can visualize the consumption of the starting material (this compound) and the formation of the product (2-bromo-1,4-dimethoxynaphthalene) and any byproducts. The reaction should be quenched once the starting material is no longer visible to prevent the formation of over-brominated products.
Q5: What is the best method to purify 2-bromo-1,4-dimethoxynaphthalene from the reaction mixture?
A5: The purification method will depend on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger scale reactions where the product is a liquid, vacuum distillation can be an effective method for purification.[2]
-
Column Chromatography: This is a versatile method for separating the desired product from both more and less polar impurities, such as di-brominated byproducts and unreacted starting material. A silica (B1680970) gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Monobromination of this compound
| Brominating Agent | Solvent | Temperature | Reaction Time | Yield of 2-bromo-1,4-dimethoxynaphthalene | Reference |
| Br₂ | Glacial Acetic Acid | Room Temperature | 1 hour | 81% | [2] |
| NBS | Acetonitrile | Room Temperature | 1 hour | Excellent Yield (exact % not specified) | [1] |
| NBS | Carbon Tetrachloride | Reflux | Not specified | Good Yield (exact % not specified) | [1] |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Polybromination | Excess brominating agent, prolonged reaction time, high temperature, highly reactive brominating system (e.g., Br₂ in a polar solvent). | Use 1:1 stoichiometry, monitor reaction by TLC and quench promptly, maintain lower reaction temperatures, use a milder brominating agent like NBS in acetonitrile. |
| Low Selectivity | Inappropriate choice of solvent or brominating agent. | Use NBS in acetonitrile for high regioselectivity. |
| Oxidation (dark coloration) | Excess NBS, presence of oxidizing impurities. | Use stoichiometric amounts of NBS, consider running the reaction under an inert atmosphere. |
Experimental Protocols
Protocol 1: Monobromination using Br₂ in Acetic Acid [2]
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
At room temperature, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with stirring.
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic solution with an aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Selective Monobromination using NBS in Acetonitrile [1]
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.0 eq) in one portion at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion (typically within 1 hour), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the bromination of this compound.
Caption: Troubleshooting logic for side reactions in the bromination of this compound.
References
Technical Support Center: Optimizing the Methylation of 1,6-Dihydroxynaphthalene
Welcome to the technical support center for the methylation of 1,6-dihydroxynaphthalene (B165171). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the methylation of 1,6-dihydroxynaphthalene?
A1: The most prevalent method is an O-dimethylation reaction using dimethyl sulfate (B86663) (DMS) as the methylating agent in the presence of a base, typically sodium hydroxide (B78521) (NaOH), to produce 1,6-dimethoxynaphthalene (B30794) (1,6-DMN).[1]
Q2: What are the key factors influencing the yield and purity of 1,6-dimethoxynaphthalene?
A2: The primary factors determining the success of the reaction are the choice of solvent and the method of adding the sodium hydroxide solution.[1] Other variables that have a lesser, but still important, impact include the amount of dimethyl sulfate used, the concentration of the sodium hydroxide solution, reaction time, and temperature.[1]
Q3: What are common side products, and how can their formation be minimized?
A3: A common issue is the oxidation of the naphthol intermediates to form quinones, which can darken the color of the reaction mixture and final product.[1] This can be minimized by using a reductant, such as sodium dithionite (B78146) (Na₂S₂O₄), and by performing the reaction under an inert atmosphere like nitrogen.[1] Hydrolysis of the dimethyl sulfate is another potential side reaction.[1]
Q4: Is it possible to achieve a high yield and purity without extensive purification?
A4: Yes, under optimized conditions, it is possible to achieve a yield of over 99% and a purity of over 98%, which may eliminate the need for a separate purification step in industrial applications.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Suboptimal Solvent: The solvent significantly impacts the reaction.[1] 2. Improper NaOH Addition: Adding the NaOH solution all at once can lead to side reactions.[1] 3. Oxidation of Intermediates: The methoxy-naphtholate intermediates are susceptible to oxidation.[1] 4. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Consider using ethanol (B145695) as the solvent, which has been shown to give good yields.[1] 2. Add the aqueous NaOH solution dropwise to control the reaction conditions.[1] 3. Add a reductant like sodium dithionite (Na₂S₂O₄) to the reaction mixture and perform the reaction under a nitrogen atmosphere.[1] 4. While less critical than other factors, optimizing the reaction time and temperature (e.g., 65 °C for 1 hour) can improve yield.[1] |
| Low Purity / Dark Color | 1. Formation of Quinones: Oxidation of the naphthol intermediates leads to colored impurities.[1] 2. Hydrolysis of DMS: High concentrations of NaOH can promote the hydrolysis of dimethyl sulfate.[1] | 1. Use a reductant (e.g., Na₂S₂O₄) and an inert atmosphere (N₂).[1] 2. Use a moderate concentration of NaOH (e.g., 4 M) and add it slowly to the reaction mixture.[1] |
| Inconsistent Results | 1. Variability in NaOH Addition: Manual addition can lead to inconsistencies. 2. Poor Temperature Control: Fluctuations in temperature can affect reaction rates and side reactions. | 1. Use a syringe pump or a dropping funnel for controlled, consistent addition of the NaOH solution. 2. Use a temperature-controlled water or oil bath to maintain a stable reaction temperature.[1] |
Experimental Protocols
Optimized Protocol for the Dimethylation of 1,6-Dihydroxynaphthalene
This protocol is based on the optimized conditions reported by Li, et al. (2009).[1]
Materials:
-
1,6-dihydroxynaphthalene (1,6-DHN)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 4 M)
-
Ethanol
-
Sodium dithionite (Na₂S₂O₄) (optional, as a reductant)
-
Nitrogen gas (optional, for inert atmosphere)
-
Reaction flask equipped with a stirrer, dropping funnel, and condenser
-
Water bath for temperature control
Procedure:
-
In a reaction flask, dissolve 1,6-dihydroxynaphthalene in ethanol.
-
If using, add a small amount of sodium dithionite to the mixture.
-
Begin stirring the solution and, if desired, purge the flask with nitrogen.
-
Add the dimethyl sulfate to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 45-65 °C) using a water bath.[1]
-
Slowly add the aqueous sodium hydroxide solution dropwise to the reaction mixture over a period of time using the dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for the desired duration (e.g., 1-3 hours).[1]
-
Upon completion, cool the reaction mixture and add water to precipitate the product.
-
Filter the solid product, wash it with water, and dry it in a vacuum oven.
Visualizations
Caption: Experimental workflow for the methylation of 1,6-dihydroxynaphthalene.
Caption: Troubleshooting decision tree for optimizing the methylation reaction.
References
stability of 1,4-Dimethoxynaphthalene under acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dimethoxynaphthalene. It specifically addresses its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic and basic conditions?
A1: this compound is an aryl ether. Generally, aryl ethers are susceptible to cleavage under strong acidic conditions, while they are relatively stable under basic conditions. Under acidic conditions, the ether linkages can be protonated, making them susceptible to nucleophilic attack, which can lead to the cleavage of the methoxy (B1213986) groups.
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is expected to be the sequential hydrolysis of the two methoxy groups. This would likely result in the formation of 1-methoxy-4-naphthol and subsequently 1,4-dihydroxynaphthalene.
Q3: Is this compound expected to degrade under basic conditions?
A3: Aryl ethers are generally resistant to cleavage by bases. Therefore, this compound is expected to be significantly more stable under basic conditions compared to acidic conditions. Significant degradation is not anticipated under typical experimental basic conditions (e.g., up to 1N NaOH at moderate temperatures).
Q4: How can I monitor the degradation of this compound during my experiment?
A4: The most common and effective method for monitoring the degradation of this compound and quantifying its remaining concentration, as well as the formation of degradation products, is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Q5: What are the recommended storage conditions for this compound to ensure its stability?
A5: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a well-sealed container to protect it from moisture and light. Avoid storage in acidic environments.
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of this compound in a supposedly neutral or mildly acidic solution.
-
Possible Cause: The presence of acidic impurities in your solvents or reagents.
-
Troubleshooting Steps:
-
Check the pH of your solution.
-
Use high-purity, HPLC-grade solvents.
-
If preparing a buffered solution, verify the pH of the final solution.
-
Consider that some salts of weak bases and strong acids can create an acidic environment upon dissolution.
-
Issue 2: Inconsistent results in stability studies under acidic conditions.
-
Possible Cause: Variability in temperature control or acid concentration.
-
Troubleshooting Steps:
-
Ensure precise temperature control of your reaction vessel using a calibrated water bath or heating block.
-
Prepare fresh acid solutions for each experiment and verify their concentration by titration if necessary.
-
Ensure homogeneous mixing of the reaction solution.
-
Issue 3: Difficulty in separating this compound from its degradation products by HPLC.
-
Possible Cause: Inadequate chromatographic conditions.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition. A gradient elution may be necessary to achieve good separation.
-
Adjust the pH of the aqueous component of the mobile phase.
-
Try a different stationary phase (e.g., a different C18 column from another brand or a phenyl-hexyl column).
-
Ensure your HPLC system is properly maintained and equilibrated.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the stability of this compound under forced degradation conditions. This data is illustrative of expected trends.
Table 1: Stability of this compound under Acidic Conditions (0.1 N HCl at 60°C)
| Time (hours) | This compound Remaining (%) | 1-Methoxy-4-naphthol (%) | 1,4-Dihydroxynaphthalene (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.3 | 13.1 | 1.6 |
| 4 | 72.1 | 23.5 | 4.4 |
| 8 | 51.9 | 38.6 | 9.5 |
| 12 | 37.4 | 45.2 | 17.4 |
| 24 | 14.0 | 41.1 | 44.9 |
Table 2: Stability of this compound under Basic Conditions (0.1 N NaOH at 60°C)
| Time (hours) | This compound Remaining (%) | Degradation Products (%) |
| 0 | 100.0 | 0.0 |
| 2 | 99.8 | < 0.2 |
| 4 | 99.6 | < 0.4 |
| 8 | 99.2 | < 0.8 |
| 12 | 98.9 | < 1.1 |
| 24 | 97.5 | < 2.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Stress Conditions:
-
To a known volume of the stock solution, add an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl and a this compound concentration of 0.5 mg/mL.
-
Incubate the solution in a constant temperature bath at 60°C.
-
-
Time Points: Withdraw aliquots at 0, 2, 4, 8, 12, and 24 hours.
-
Sample Preparation:
-
Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 N NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Mandatory Visualization
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Workflow for the forced degradation study of this compound.
Technical Support Center: Large-Scale Synthesis of Dimethoxynaphthalenes
Welcome to the Technical Support Center for the large-scale synthesis of dimethoxynaphthalenes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of dimethoxynaphthalenes?
A1: The most prevalent industrial method for synthesizing dimethoxynaphthalenes is the Williamson ether synthesis. This reaction involves the O-methylation of the corresponding dihydroxynaphthalene (naphthalenediol) precursor using a methylating agent in the presence of a base.[1][2]
Q2: What are the critical parameters to control during the large-scale Williamson ether synthesis of dimethoxynaphthalenes?
A2: For a successful and high-yield large-scale synthesis, it is crucial to control several parameters:
-
Choice of solvent: The solvent significantly impacts reaction rate and selectivity.[3]
-
Method of base addition: The way the base is introduced can affect the reaction's outcome.
-
Amount of methylating agent: A proper molar ratio is essential to ensure complete methylation and avoid side reactions.[4]
-
Reaction temperature: Temperature control is vital to manage reaction kinetics and minimize byproduct formation.
-
Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidation of the starting materials and intermediates, leading to higher purity and yield.[4]
Q3: What are the common impurities encountered in the synthesis of dimethoxynaphthalenes?
A3: Common impurities include:
-
Monomethoxynaphthalenes: Resulting from incomplete methylation.
-
Unreacted dihydroxynaphthalenes: The starting material may remain if the reaction does not go to completion.
-
Oxidation byproducts: Dihydroxynaphthalenes are susceptible to oxidation, especially at higher pH and in the presence of air.[4]
-
Byproducts from side reactions: Such as those arising from the methylating agent (e.g., hydrolysis) or elimination reactions.[1]
-
Isomeric impurities: Depending on the purity of the starting dihydroxynaphthalene.
Q4: What are the recommended purification methods for large-scale production of dimethoxynaphthalenes?
A4: Common purification techniques for industrial-scale production include:
-
Crystallization: A widely used method to obtain high-purity product. The choice of solvent is critical for efficient crystallization.[5]
-
Distillation: Can be effective for separating components with different boiling points.
-
Chromatography: While more common in laboratory settings, large-scale chromatography can be employed for high-purity applications.
Troubleshooting Guides
Issue 1: Low Yield of Dimethoxynaphthalene
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the molar ratio of the methylating agent (e.g., dimethyl sulfate) to the dihydroxynaphthalene. A proper molar ratio is crucial for driving the reaction to completion.[4] | Increased conversion of the starting material to the desired product. |
| Optimize the reaction time and temperature. While they are considered less critical than other factors, ensuring sufficient reaction time at an optimal temperature can improve yield.[4] | Higher product yield without significant increase in byproducts. | |
| Hydrolysis of Methylating Agent | Control the addition of the base (e.g., NaOH solution). Adding the base slowly can minimize the hydrolysis of the methylating agent.[4] | Reduced loss of methylating agent and improved methylation efficiency. |
| Oxidation of Starting Material/Intermediates | Perform the reaction under an inert nitrogen atmosphere to prevent oxidation.[4] | A lighter-colored reaction mixture and a purer final product with higher yield. |
| Add a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), to the reaction mixture.[4] | Prevention of oxidative degradation and improved product purity and yield. | |
| Poor Solubility of Reactants | Select an appropriate solvent system that ensures good solubility of both the dihydroxynaphthalene and the methylating agent. | Homogeneous reaction mixture leading to better reaction kinetics and higher yield. |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Methylation | As with low yield, increase the molar ratio of the methylating agent and optimize reaction time and temperature.[4] | Reduction in the amount of monomethoxynaphthalene and unreacted dihydroxynaphthalene. |
| Side Reactions (e.g., C-alkylation) | The choice of solvent can significantly influence the selectivity between O-alkylation and C-alkylation. Aprotic solvents often favor O-alkylation.[3] | Increased purity of the desired O-methylated product. |
| Formation of Oxidation Byproducts | Conduct the reaction under a nitrogen atmosphere and consider using a reducing agent.[4] | Minimized formation of colored impurities and a cleaner product. |
| Inefficient Purification | Optimize the crystallization process by carefully selecting the solvent and controlling the cooling rate. | Higher purity of the final product with effective removal of impurities. |
| For persistent impurities, consider multi-step purification involving techniques like distillation followed by crystallization. | Enhanced purity meeting stringent specifications. |
Experimental Protocols
Key Experiment: Large-Scale Synthesis of 1,6-Dimethoxynaphthalene
This protocol is adapted from a reported efficient process for the preparation of 1,6-Dimethoxynaphthalene (1,6-DMN).[4]
Materials:
-
1,6-Dihydroxynaphthalene (B165171) (1,6-DHN)
-
Dimethyl Sulfate (B86663) (DMS)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Sodium Dithionite (Na₂S₂O₄)
-
Nitrogen gas
Procedure:
-
Charge a suitable reactor with 1,6-dihydroxynaphthalene and ethanol.
-
Add a small amount of sodium dithionite as a reducing agent.
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 45 °C) with agitation.
-
Slowly add the dimethyl sulfate to the reaction mixture.
-
Gradually add a solution of sodium hydroxide. The feeding mode of NaOH is a critical factor influencing yield and purity.[4]
-
Maintain the reaction at the set temperature for a specified duration (e.g., 2.5 hours).
-
After the reaction is complete, cool the mixture.
-
Add water to precipitate the crude 1,6-dimethoxynaphthalene.
-
Filter the solid product and wash it thoroughly with water.
-
Dry the product under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to achieve higher purity.
Data Presentation
Table 1: Factors Influencing the Synthesis of 1,6-Dimethoxynaphthalene [4]
| Factor Category | Specific Parameters | Impact on Yield and Purity |
| High Impact | Type of solvent, Method of NaOH addition | Strongest effect on the results. |
| Medium Impact | Amount of DMS, Concentration of NaOH | Less important than high-impact factors. |
| Low Impact | Reaction time, Reaction temperature | Least important factors within an optimized range. |
Mandatory Visualizations
Caption: Experimental workflow for the large-scale synthesis of 1,6-dimethoxynaphthalene.
Caption: Logical relationship for troubleshooting common issues in dimethoxynaphthalene synthesis.
References
- 1. 2,7-Dimethoxynaphthalene | 3469-26-9 | Benchchem [benchchem.com]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 3. (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. US7795489B2 - Method for obtaining 2,6-dimethylnaphthalene using isomerization and crystallization processes - Google Patents [patents.google.com]
preventing oxidation during the synthesis of dimethoxynaphthalenes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing oxidation during the synthesis of dimethoxynaphthalenes.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of oxidation during the synthesis of dimethoxynaphthalenes?
A1: A noticeable darkening of the reaction mixture is a primary indicator of oxidation. The solution may turn from a pale or light color to a darker brown or black. This is often due to the formation of highly colored quinone byproducts.[1]
Q2: At which stages of the synthesis is oxidation most likely to occur?
A2: Oxidation is most likely to occur when the methoxy-naphtholate intermediates are present, as they are particularly susceptible to reaction with oxygen from the air.[1] This can happen during the reaction itself, as well as during the workup and purification steps if proper precautions are not taken.
Q3: What are the primary byproducts of oxidation in dimethoxynaphthalene synthesis?
A3: The primary oxidation byproducts are typically quinones.[1] For example, in the synthesis of dimethoxynaphthalenes from dihydroxynaphthalenes, the intermediates can be oxidized to form naphthoquinones.[2] These impurities can be difficult to remove and will lower the overall yield and purity of the desired product.
Q4: How can I prevent oxidation during my synthesis?
A4: The most effective way to prevent oxidation is to maintain an inert atmosphere throughout the reaction and workup. This is typically achieved by using a nitrogen or argon gas blanket.[1] Additionally, the use of reducing agents, or antioxidants, can help to inhibit oxidation.
Q5: What are some suitable reducing agents to prevent oxidation?
A5: Sodium dithionite (B78146) (Na₂S₂O₄) and hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) have been shown to be effective in improving the purity of dimethoxynaphthalenes by preventing oxidation.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture turns dark brown/black. | Oxidation of reaction intermediates by atmospheric oxygen. | 1. Ensure a continuous and positive pressure of inert gas (nitrogen or argon) is maintained throughout the reaction. 2. Add a reducing agent, such as a small amount of sodium dithionite (Na₂S₂O₄), to the reaction mixture at the start.[1] |
| Low yield of the desired dimethoxynaphthalene. | Loss of product due to oxidation and formation of byproducts. | 1. Implement rigorous inert atmosphere techniques, such as using a Schlenk line. 2. Degas all solvents prior to use to remove dissolved oxygen. |
| Product is difficult to purify and contains colored impurities. | Presence of quinone byproducts from oxidation. | 1. During workup, minimize exposure of the product to air. 2. Consider a purification method that can effectively separate the desired product from more polar quinone impurities, such as column chromatography with a suitable solvent system. |
| Inconsistent results between batches. | Varying levels of oxygen exposure during the synthesis. | 1. Standardize the procedure for setting up and maintaining an inert atmosphere for every reaction. 2. Ensure all glassware is thoroughly dried to prevent side reactions with moisture that can be exacerbated by the presence of oxygen. |
Data Presentation
The following table summarizes the quantitative effect of using a nitrogen atmosphere or a reducing agent on the yield and purity of 1,6-dimethoxynaphthalene (B30794) synthesis.
| Additive | Atmosphere | Yield (%) | Purity (%) |
| None | Air | 91.2 | 85.3 |
| Na₂S₂O₄ | Air | 95.8 | 96.5 |
| N₂H₄·H₂O | Air | 96.1 | 95.2 |
| None | Nitrogen | 99.0 | 98.4 |
Data adapted from a study on the synthesis of 1,6-dimethoxynaphthalene.[1]
Experimental Protocols
Key Experiment: Synthesis of 1,6-Dimethoxynaphthalene under an Inert Atmosphere
This protocol is adapted from an efficient synthesis of 1,6-dimethoxynaphthalene and incorporates best practices for preventing oxidation using a Schlenk line.
Materials:
-
1,6-dihydroxynaphthalene (B165171) (1,6-DHN)
-
Dimethyl sulfate (B86663) (DMS)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (degassed)
-
Nitrogen or Argon gas
-
Schlenk flask and line apparatus
-
Standard laboratory glassware (syringes, needles, etc.)
Procedure:
-
Apparatus Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a condenser. Attach the flask to a Schlenk line.
-
Inerting the System: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Charging the Reactants: Under a positive flow of nitrogen, add 1,6-dihydroxynaphthalene and degassed ethanol to the Schlenk flask.
-
Addition of Reagents: Add dimethyl sulfate to the reaction mixture via a syringe.
-
Controlled Base Addition: Prepare a solution of sodium hydroxide in degassed water. Slowly add the NaOH solution to the reaction mixture dropwise over a period of 90 minutes while maintaining the reaction temperature at 45°C.
-
Reaction Monitoring: Stir the reaction mixture at 60°C for 60 minutes.
-
Workup: After the reaction is complete, cool the mixture and add water. The product will precipitate.
-
Isolation and Drying: Collect the solid product by filtration, wash with water, and dry in a vacuum oven.
Visualizations
Experimental Workflow for Inert Atmosphere Synthesis
References
effect of solvent choice on 1,4-Dimethoxynaphthalene reaction outcomes
Welcome to the technical support center for experiments involving 1,4-Dimethoxynaphthalene. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent selection in determining reaction outcomes. Proper solvent choice is essential for controlling reactivity, selectivity, and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How does solvent choice impact the electrophilic bromination of this compound?
A: Solvent selection is crucial for controlling the outcome of bromination reactions. For direct bromination, a polar protic solvent like glacial acetic acid is commonly used to facilitate the reaction with liquid bromine, typically affording 2-bromo-1,4-dimethoxynaphthalene (B104453) in high yield.[1] When using N-bromosuccinimide (NBS), the solvent can dramatically alter the reaction pathway. In non-polar solvents like carbon tetrachloride (CCl4), reactions often proceed via a radical mechanism, especially with an initiator, which can lead to bromination at different positions.[2] In polar aprotic solvents like DMF, the reaction may proceed through an ionic mechanism, but incompatibilities between NBS and DMF can lead to autocatalytic decomposition, affecting safety and yield.[2]
Q2: I am attempting to oxidize this compound to 1,4-naphthoquinone, but my yields are low. Could the solvent be the problem?
A: Yes, the solvent system is a critical factor in the oxidation of naphthalene (B1677914) derivatives. The rate and efficiency of oxidation are influenced by solvent polarity and its ability to stabilize reaction intermediates.[3] For the oxidation of the related compound, naphthalene, to 1,4-naphthoquinone, a common and effective solvent is glacial acetic acid with an oxidizing agent like chromium trioxide.[4] In some cases, solvent mixtures are employed. For instance, the oxidation of naphthalene can be achieved using a Mn(IV) complex in a solvent mixture of trifluoroethanol and acetone (B3395972) in the presence of acid.[5] Solvents of high polarity, such as nitromethane, have been shown to favor the propagation step in autoxidation reactions, which could potentially improve reaction rates.[3] If you are experiencing low yields, consider switching to a more polar or acidic medium like glacial acetic acid.
Q3: What are the recommended solvent systems for the demethylation of this compound? I'm struggling with common reagents like BBr₃.
A: Demethylation of aryl methyl ethers like this compound can be challenging, and solvent choice is key. While boron tribromide (BBr₃) in an aprotic solvent like dichloromethane (B109758) (CH₂) is a powerful and common method, its success can be substrate-dependent.[6] If this fails, several other solvent and reagent systems can be employed:
-
Hydroiodic Acid (HI) in Acetic Acid: This is a classic and effective method for cleaving aryl methyl ethers.[7]
-
Lithium Chloride (LiCl) in DMF: Heating the substrate with LiCl in refluxing dimethylformamide is another established protocol.[6]
-
Pyridinium Hydrochloride: This reagent can often be used neat (without solvent) or in a high-boiling solvent.[6][8]
-
Sodium Thioethoxide in DMF: This nucleophilic system is effective for demethylation at reflux temperatures.[6]
The solubility of your substrate is a critical consideration. If your starting material is poorly soluble in dichloromethane, consider a more polar aprotic solvent like DMF or acetonitrile.[6][8]
Q4: How can I control regioselectivity during the nitration of this compound?
A: The regioselectivity of nitration is highly sensitive to the reaction medium. For dialkoxy-substituted aromatic compounds, solvation effects can significantly influence the position of nitration.[9] While specific studies on this compound are detailed, principles from related compounds show that the choice of nitrating agent and solvent system is paramount. For instance, nitration with dinitrogen pentoxide (DNP) is dramatically influenced by the solvent; reactions in low-polarity media like liquefied 1,1,1,2-tetrafluoroethane (B8821072) can yield different isomer distributions compared to reactions in highly polar acids.[10] Using a system like nitric acid in acetic anhydride (B1165640) can also alter selectivity compared to standard mixed-acid (HNO₃/H₂SO₄) conditions.[11][12] To control regioselectivity, it is advisable to screen different solvent systems, starting from less polar (e.g., acetic anhydride) to more polar conditions, and analyze the resulting isomer distribution.[9][13]
Data Summary Tables
Table 1: Solvent and Reagent Effects on Bromination of Naphthalene Derivatives
| Substrate | Reagent | Solvent | Product | Yield | Reference |
| This compound | Bromine (Br₂) | Glacial Acetic Acid | 2-Bromo-1,4-dimethoxynaphthalene | 81% | [1] |
| N-acyl-1,2-dihydroquinoline | NBS | Carbon Tetrachloride (CCl₄) | Bromination at 4-methyl group | - | [2] |
| N-acyl-1,2-dihydroquinoline | NBS | Dimethylformamide (DMF) | Bromination at position 3 | - | [2] |
Table 2: Conditions for Demethylation of Aryl Methyl Ethers
| Reagent | Solvent | Temperature | Comments | Reference |
| Hydroiodic Acid (HI) | Acetic Acid | Reflux | Classic, high-yielding method. | [7] |
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂) | 0 °C to RT | Powerful but can fail with certain substrates. | [6] |
| Lithium Chloride (LiCl) | Dimethylformamide (DMF) | Reflux | Good for substrates soluble in polar aprotic solvents. | [6] |
| Pyridinium Hydrochloride | None (neat) | ~210-215 °C | Facile method, can be done at large scale. | [6][8] |
| Sodium Thioethoxide | Dimethylformamide (DMF) | Reflux | Strong nucleophilic demethylation. | [6] |
Key Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1,4-dimethoxynaphthalene [1]
-
Dissolution: Dissolve 50 g (0.26 mol) of this compound in 500 ml of glacial acetic acid in a suitable reaction vessel.
-
Reagent Addition: At room temperature, add 13.7 ml (0.26 mol) of liquid bromine to the stirred solution.
-
Reaction: Stir the mixture for 1 hour at room temperature.
-
Solvent Removal: Remove the glacial acetic acid under reduced pressure using a rotary evaporator.
-
Workup: Dissolve the residue in diethyl ether. Wash the ether solution twice with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the ether by rotary evaporation.
-
Purification: Distill the residue under vacuum (boiling point 200°-210° C at 0.1 mm Hg) to obtain the pure liquid product.
Protocol 2: Demethylation of 1-Methoxynaphthalene (B125815) (Analogous Procedure) [7]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 1-methoxynaphthalene (5.0 g).
-
Reagent Addition: Add 25 mL of glacial acetic acid, followed by the slow and careful addition of 25 mL of 57% aqueous hydroiodic acid (HI).
-
Reflux: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
Quenching: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-water. Add a saturated solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) until the dark color from iodine disappears.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 1-naphthol (B170400) product.
Visualized Workflows and Logic
Caption: General Workflow for Solvent Selection.
Caption: Troubleshooting Low Reaction Yield.
Caption: Solvent Effect on Carbocation Intermediate.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
- 9. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US3221062A - Nitration process - Google Patents [patents.google.com]
- 13. UQ eSpace [espace.library.uq.edu.au]
Technical Support Center: Analytical Methods for Detecting Impurities in 1,4-Dimethoxynaphthalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 1,4-Dimethoxynaphthalene. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental work.
General Workflow for Impurity Analysis
The following diagram outlines a general workflow for the identification and quantification of impurities in this compound.
Caption: General workflow for the analysis of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Potential impurities in this compound can originate from the synthesis process or degradation. Common impurities may include:
-
Starting Materials: 1,4-Dihydroxynaphthalene (unreacted).
-
Intermediates: 1-Methoxy-4-hydroxynaphthalene (mono-methylated intermediate).
-
Byproducts of Synthesis: Impurities from the methylating agent (e.g., dimethyl sulfate) and side reactions.
-
Degradation Products: 1,4-Naphthoquinone can form through oxidation. Forced degradation studies may also produce other related substances.[1][2][3]
Q2: Which analytical technique is most suitable for routine purity testing of this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is generally the most suitable technique for routine purity testing. It offers good resolution for separating structurally similar impurities and is widely available. Gas Chromatography (GC) can also be used, especially for volatile impurities.
Q3: How can I confirm the structure of an unknown impurity?
A3: A combination of techniques is typically used for structural elucidation. High-resolution mass spectrometry (HRMS) provides the accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is essential for determining the precise chemical structure.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Experimental Protocol: HPLC Method for Impurity Profiling
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 70-30% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in Acetonitrile/Water (50:50) |
Troubleshooting Common HPLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Mobile phase pH is close to the pKa of an impurity. - Column overload.[4][5][6] | - Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. - Reduce the sample concentration or injection volume.[4][5][6] |
| Ghost Peaks | - Contamination in the mobile phase or sample solvent. - Carryover from previous injections. - Bleed from the HPLC system components. | - Use fresh, high-purity solvents. - Implement a robust needle wash protocol. - Flush the system with a strong solvent. |
| Baseline Drift | - Column temperature fluctuations. - Mobile phase composition changing over time. - Contamination in the detector flow cell. | - Use a column oven to maintain a stable temperature. - Ensure the mobile phase is well-mixed and degassed. - Flush the detector flow cell. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column degradation. | - Optimize the gradient profile or the organic-to-aqueous ratio. - Replace the column with a new one of the same type. |
Gas Chromatography (GC) Troubleshooting Guide
Experimental Protocol: GC-MS Method for Volatile Impurities
| Parameter | Recommended Conditions |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 40-450 amu |
Troubleshooting Common GC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Ghost Peaks | - Septum bleed. - Contaminated inlet liner. - Carryover from the syringe.[7][8][9] | - Use a high-quality, low-bleed septum. - Replace the inlet liner and O-ring. - Ensure the syringe is thoroughly cleaned between injections.[7][8][9] |
| Peak Fronting | - Column overload. - Incompatible sample solvent. | - Dilute the sample. - Dissolve the sample in a solvent with a boiling point similar to the initial oven temperature. |
| Baseline Noise | - Contaminated carrier gas. - Column bleed at high temperatures. - Detector contamination. | - Use high-purity carrier gas with appropriate traps. - Ensure the final oven temperature is within the column's limit. - Clean the ion source (for MS). |
| Poor Sensitivity | - Leak in the system. - Inactive detector. - Adsorption of analytes in the inlet.[10] | - Perform a leak check. - Check detector parameters and perform maintenance if necessary. - Use a deactivated inlet liner.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is a powerful tool for identifying the structure of impurities. When an unknown peak is detected and isolated, NMR analysis can provide definitive structural information.
Data for Potential Impurities
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | 3.9 (s, 6H), 6.7 (s, 2H), 7.5 (m, 2H), 8.1 (m, 2H) | 55.8, 103.5, 122.3, 125.9, 126.4, 150.7 |
| 1,4-Naphthoquinone | 7.0 (s, 2H), 7.8 (m, 2H), 8.1 (m, 2H)[5] | 126.3, 131.9, 133.8, 138.6, 184.8[5] |
| 1,4-Dihydroxynaphthalene | 5.2 (s, 2H, -OH), 6.8 (s, 2H), 7.5 (m, 2H), 8.0 (m, 2H) | 108.1, 122.9, 125.8, 126.1, 145.9 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Quantitative Data and Method Validation
The following table provides typical performance characteristics for a validated HPLC method for impurity quantification. Actual values must be determined experimentally for each specific method and impurity.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1[11] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1[11] |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (%RSD) | ≤ 10% for impurities |
This information is intended for guidance and troubleshooting purposes. All analytical methods should be properly validated for their intended use.
References
- 1. 1,4-二甲氧基萘 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. shimadzu.co.uk [shimadzu.co.uk]
- 4. scielo.br [scielo.br]
- 5. 1,4-Naphthoquinone(130-15-4) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. 1,4-Naphthoquinone | C10H6O2 | CID 8530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
degradation pathways of 1,4-Dimethoxynaphthalene in storage
Welcome to the technical support center for 1,4-Dimethoxynaphthalene (1,4-DMN). This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is typically between 2-8°C. It is also advisable to protect the compound from light and atmospheric oxygen, especially for long-term storage.
Q2: Is this compound sensitive to air or moisture?
A2: While product safety data sheets often state that this compound is "normally stable," its chemical structure, an electron-rich aromatic ether, suggests a potential sensitivity to oxidation, particularly over extended periods or when exposed to light and air. While it is not reported to be reactive with water under normal conditions, maintaining a dry environment is a standard best practice for storing organic reagents.
Q3: What are the likely degradation products of this compound in storage?
A3: Direct studies on the long-term storage degradation of this compound are limited. However, based on the known chemistry of naphthalene (B1677914) and its derivatives, the primary degradation pathway is likely oxidation. Potential degradation products could include compounds formed through demethylation and subsequent oxidation, such as 1-methoxy-4-naphthol, 1,4-dihydroxynaphthalene, and ultimately 1,4-naphthoquinone (B94277).
Q4: I've observed a change in the color of my this compound sample (e.g., from white/cream to yellow/brown). What could be the cause?
A4: A color change in your sample is a common indicator of degradation. The formation of oxidized species, particularly quinone-type compounds like 1,4-naphthoquinone (which is yellow), is a probable cause for this observation. If you notice a significant color change, it is recommended to verify the purity of the material before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) of a stored sample. | Degradation of 1,4-DMN due to improper storage (exposure to air, light, or elevated temperatures). | 1. Confirm the identity of the new peaks, if possible, by mass spectrometry. Likely impurities include 1,4-naphthoquinone. 2. Purify the 1,4-DMN by recrystallization or column chromatography if the impurity level is unacceptable for your experiment. 3. For future storage, ensure the container is tightly sealed and consider flushing with an inert gas (e.g., argon or nitrogen) before sealing. Store at 2-8°C and protect from light. |
| Inconsistent experimental results using an older batch of 1,4-DMN. | The presence of uncharacterized degradation products may be interfering with the reaction or assay. | 1. Assess the purity of the old batch using a suitable analytical method (see Experimental Protocols below). 2. Compare the results with a new, unopened batch of 1,4-DMN if available. 3. If degradation is confirmed, either purify the old batch or use a new batch for your experiments to ensure reproducibility. |
| Sample appears discolored (yellowish or brownish). | Oxidation of the naphthalene ring system. | 1. The presence of color indicates that the material is likely undergoing oxidation. 2. Check the purity of the sample. For many applications, a small percentage of colored impurities may not be detrimental, but for sensitive reactions, purification is advised. 3. Review your storage procedures to minimize further degradation. |
Proposed Degradation Pathways
The degradation of this compound in storage is hypothesized to proceed primarily through oxidative pathways. The following diagram illustrates a potential degradation route based on the chemistry of related naphthalene compounds.
Caption: Proposed oxidative degradation pathway of this compound.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol outlines a general method for assessing the purity of a 1,4-DMN sample and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.01 M, pH 6)
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Prepare a stock solution of the 1,4-DMN sample in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 10-100 µg/mL).
3. HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer. A common starting point is an isocratic elution with 80:20 (v/v) acetonitrile:phosphate buffer.[1][2] A gradient elution may be necessary to separate all components effectively.
-
Injection Volume: 10-20 µL.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to 1,4-DMN and any additional peaks that may indicate impurities or degradation products. The retention time will depend on the specific column and mobile phase composition.
-
The area percentage of the main peak can be used to estimate the purity of the sample.
Experimental Workflow for Purity Analysis
Caption: Workflow for assessing the purity of this compound via RP-HPLC.
Best Practices for Handling and Storage
To minimize the degradation of this compound, the following best practices are recommended, particularly for handling air-sensitive reagents.
Caption: Best practices for the storage and handling of this compound.
References
Technical Support Center: Schedule Optimization for Naphthalene Derivative Library Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of naphthalene (B1677914) derivative libraries.
Frequently Asked Questions (FAQs)
Q1: My parallel synthesis reactions are giving inconsistent yields across the library. What are the common causes?
A1: Inconsistent yields in parallel synthesis can stem from several factors. Firstly, ensure precise and automated dispensing of reagents and starting materials across all reaction vessels. Small variations in stoichiometry can lead to significant differences in yield. Secondly, temperature uniformity across the heating block is critical; even minor temperature gradients can affect reaction rates. Finally, ensure efficient and uniform stirring in all reaction vessels to promote homogeneous reaction mixtures.
Q2: I'm observing the formation of significant side products in some of my naphthalene derivative syntheses. How can I minimize these?
A2: The formation of side products is often dependent on the specific substrates and reaction conditions. One common issue is the regioselectivity of electrophilic aromatic substitution on the naphthalene core, which can be influenced by the directing effects of existing functional groups. To minimize side products, consider optimizing the reaction temperature and time, as prolonged reaction times or excessive heat can lead to decomposition or side reactions. Additionally, the choice of catalyst and solvent system can significantly impact selectivity.
Q3: My automated synthesis platform is reporting errors during a run. What are the initial troubleshooting steps?
A3: For automated platform errors, first check the system's logs for specific error codes, which can often pinpoint the issue (e.g., a liquid handler clog or a sensor malfunction). Ensure all reagent and solvent reservoirs are sufficiently filled and that waste containers are not full. Verify that all hardware components are properly seated and connected. If the issue persists, consult the instrument's manual for specific troubleshooting procedures or contact the manufacturer's technical support.
Q4: How can I reduce the total synthesis time (makespan) for my chemical library?
A4: Reducing the makespan for a chemical library synthesis involves careful planning and scheduling of operations.[1][2] Utilizing a scheduler to optimize the sequence of reactions, purifications, and analyses can significantly decrease the overall time.[1][2] This can be achieved by parallelizing reactions with similar conditions and minimizing downtime of key instrumentation.[1][2] Formalizing the synthesis as a flexible job-shop scheduling problem can lead to reductions in makespan of up to 58%.[1]
Troubleshooting Guides
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | - Verify the purity of starting materials and reagents using appropriate analytical techniques (e.g., NMR, LC-MS). - Purify starting materials if necessary. |
| Suboptimal Reaction Conditions | - Systematically vary the reaction temperature, time, and concentration to find the optimal conditions for your specific substrates. - Screen different catalysts and solvents. |
| Inefficient Stirring | - Ensure the stir rate is sufficient to maintain a homogeneous reaction mixture. - For viscous reactions, consider using overhead stirring. |
| Atmospheric Contamination | - If your reaction is sensitive to air or moisture, ensure a properly inert atmosphere (e.g., nitrogen or argon) is maintained throughout the synthesis. |
Product Purification Challenges
| Problem | Potential Cause | Solution |
| Co-eluting Impurities in Chromatography | - Similar polarity of the product and impurity. | - Optimize the mobile phase composition for better separation. - Consider a different stationary phase (e.g., reverse-phase if using normal-phase). |
| Product Crashing Out During Workup | - Poor solubility of the product in the extraction solvent. | - Use a larger volume of extraction solvent. - Gently warm the solution to aid dissolution. |
| Difficulty Removing Solvent | - High-boiling point solvent used in the reaction. | - Use a high-vacuum pump for solvent removal. - Consider performing a solvent exchange to a more volatile solvent. |
Data Presentation
The following table summarizes the synthesis of a library of substituted naphthalenes, adapted from the work of Zhu et al. (2025).[3] This data can be used to inform schedule optimization by providing an estimate of reaction times and expected yields for different derivatives.
| Entry | Isoquinoline (B145761) Starting Material | Naphthalene Product | Yield (%) | Estimated Reaction Time (hours) |
| 1 | 1-Methylisoquinoline | 1-Methylnaphthalene | 85 | 14 |
| 2 | 1-Phenylisoquinoline | 1-Phenylnaphthalene | 72 | 16 |
| 3 | 1-(4-Bromophenyl)isoquinoline | 1-(4-Bromophenyl)naphthalene | 68 | 16 |
| 4 | 1-(4-Chlorophenyl)isoquinoline | 1-(4-Chlorophenyl)naphthalene | 75 | 16 |
| 5 | 1-(4-Fluorophenyl)isoquinoline | 1-(4-Fluorophenyl)naphthalene | 78 | 16 |
| 6 | 1-(4-Methoxyphenyl)isoquinoline | 1-(4-Methoxyphenyl)naphthalene | 65 | 18 |
| 7 | 1-(Thiophen-2-yl)isoquinoline | 1-(Thiophen-2-yl)naphthalene | 71 | 16 |
| 8 | 1-(Furan-2-yl)isoquinoline | 1-(Furan-2-yl)naphthalene | 69 | 16 |
Experimental Protocols
General Procedure for the Synthesis of Substituted Naphthalenes
The following is a general protocol adapted from Zhu et al. (2025) for the synthesis of substituted naphthalenes from isoquinolines.[3]
Step 1: Quaternization of Isoquinoline
-
To a solution of the substituted isoquinoline (0.2 mmol) in acetonitrile (B52724) (MeCN), add methyl iodide (CH₃I, 0.8 mmol).
-
Heat the reaction mixture at 90°C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure to yield the isoquinolinium salt.
Step 2: N-to-C Transmutation
-
To the isoquinolinium salt from Step 1, add methyltriphenylphosphonium (B96628) bromide (CH₃PPh₃Br, 0.2 mmol) and sodium tert-butoxide (tBuONa, 0.4 mmol) in methyl tert-butyl ether (MTBE).
-
Heat the reaction mixture at 120°C overnight.
-
After cooling, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired substituted naphthalene.
Visualizations
Signaling Pathway
Certain naphthalene derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is often constitutively activated in various cancers.[4][5]
Caption: The STAT3 signaling pathway and the inhibitory action of certain naphthalene derivatives.
Experimental Workflow
The following diagram illustrates a logical workflow for optimizing the schedule of a chemical library synthesis campaign.[6][7]
References
- 1. Schedule optimization for chemical library synthesis - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 2. Schedule optimization and simulation for chemical library synthesis - American Chemical Society [acs.digitellinc.com]
- 3. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of Dimethoxynaphthalene Isomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of methoxy (B1213986) groups on a naphthalene (B1677914) core profoundly influences the electron density distribution and steric environment of the molecule. These differences dictate the regioselectivity and reaction rates in various chemical transformations, making a comparative understanding of their reactivity crucial for synthetic strategy and drug design. This guide provides an objective comparison of the performance of common dimethoxynaphthalene isomers in key chemical reactions, supported by available experimental data and established theoretical principles. Due to a scarcity of direct comparative studies on all dimethoxynaphthalene isomers, this analysis often draws upon data from the more extensively studied methoxynaphthalenes and theoretical considerations.
Executive Summary
Dimethoxynaphthalene isomers exhibit significant differences in their reactivity towards electrophiles, with the positions of the electron-donating methoxy groups controlling the sites of substitution. Generally, isomers that allow for the formation of more stable carbocation intermediates, where the positive charge can be effectively delocalized onto the methoxy groups without disrupting the aromaticity of the second ring, are more reactive. For other reaction types, such as oxidation and cross-coupling, the isomeric substitution pattern also plays a critical role in determining the reaction's feasibility and outcome.
Data Presentation: Comparative Reactivity
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is the most studied reaction for this class of compounds. The methoxy group is a strong activating, ortho, para-directing group. In naphthalenes, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7) due to the formation of more stable carbocation intermediates. The interplay between the directing effects of two methoxy groups and the inherent reactivity of the naphthalene core determines the product distribution.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Selected Dimethoxynaphthalene Isomers
| Isomer | Structure | Major Monosubstitution Site(s) | Rationale |
| 1,5-Dimethoxynaphthalene | ![]() | 4, 8 | The methoxy groups activate the ortho and para positions. The 4- and 8-positions are electronically favored and sterically accessible. |
| 2,6-Dimethoxynaphthalene | ![]() | 1, 5 | The methoxy groups activate the adjacent α-positions (1 and 5). |
| 1,8-Dimethoxynaphthalene | ![]() | 4, 5 | The methoxy groups direct to the para positions (4 and 5), which are highly activated. |
Note: Product distributions can be influenced by reaction conditions (solvent, temperature, and catalyst), leading to either kinetic or thermodynamic control.
Oxidation
The susceptibility of dimethoxynaphthalene isomers to oxidation is influenced by their electron density and the stability of the resulting radical cations or quinone-like products. Isomers with methoxy groups on the same ring are generally more easily oxidized.
Table 2: Qualitative Comparison of Oxidative Reactivity
| Isomer | Relative Ease of Oxidation | Notes |
| 1,4-Dimethoxynaphthalene | High | Readily forms a stable quinone structure upon oxidation. |
| 1,5-Dimethoxynaphthalene | Moderate | Oxidation is less facile as the methoxy groups are on different rings. |
| 2,6-Dimethoxynaphthalene | Moderate to Low | Both methoxy groups are at β-positions, leading to a less electron-rich system compared to isomers with α-methoxy groups. |
Metal-Catalyzed Cross-Coupling Reactions
The reactivity of bromo-dimethoxynaphthalene isomers in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is dependent on the position of the bromine atom and the electronic influence of the methoxy groups.
Table 3: Predicted Relative Reactivity of Bromo-Dimethoxynaphthalene Isomers in Suzuki-Miyaura Coupling
| Isomer | Structure (X=Br) | Relative Reactivity | Rationale |
| 4-Bromo-1,5-dimethoxynaphthalene | ![]() | High | The bromine is at an activated α-position, and the C-Br bond is polarized by the electron-donating methoxy groups. |
| 1-Bromo-2,6-dimethoxynaphthalene | ![]() | Moderate | The bromine is at an α-position, but the activating effect of the methoxy groups is more distant. |
| 2-Bromo-1,8-dimethoxynaphthalene | ![]() | Low | Steric hindrance from the peri-methoxy group can impede the approach of the bulky palladium catalyst. |
Experimental Protocols
General Synthesis of Dimethoxynaphthalene Isomers via Williamson Ether Synthesis
This method is a common route to synthesize dimethoxynaphthalenes from the corresponding dihydroxynaphthalenes.
Materials:
-
Appropriate dihydroxynaphthalene isomer
-
Methyl iodide or dimethyl sulfate
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., acetone, ethanol, or DMF)
Procedure:
-
Dissolve the dihydroxynaphthalene in the chosen solvent in a round-bottom flask.
-
Add the base and stir the mixture.
-
Slowly add at least two molar equivalents of the methylating agent (e.g., methyl iodide or dimethyl sulfate) at a controlled temperature.
-
Allow the reaction to proceed until completion, monitoring by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction mixture, for example, with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired dimethoxynaphthalene isomer.[1]
Competitive Electrophilic Bromination for Comparing Isomer Reactivity
This protocol allows for the direct comparison of the reactivity of different dimethoxynaphthalene isomers towards an electrophile.
Materials:
-
A mixture of two or more dimethoxynaphthalene isomers in equimolar amounts
-
Bromine in a suitable solvent (e.g., acetic acid or dichloromethane)
-
Internal standard for GC or HPLC analysis (e.g., a non-reactive aromatic compound)
-
Quenching agent (e.g., sodium thiosulfate (B1220275) solution)
Procedure:
-
Prepare a stock solution containing equimolar amounts of the dimethoxynaphthalene isomers to be compared and a known concentration of an internal standard in the reaction solvent.
-
In a reaction vessel protected from light, add a known volume of the stock solution.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C).
-
Add a sub-stoichiometric amount of the bromine solution dropwise with vigorous stirring. The amount of bromine should be such that only a fraction of the most reactive isomer reacts.
-
After a set reaction time, quench the reaction by adding an excess of sodium thiosulfate solution.
-
Extract the organic components with a suitable solvent.
-
Analyze the organic extract by GC or HPLC to determine the relative amounts of unreacted starting materials and brominated products.
-
The relative reactivity of the isomers can be determined by comparing the extent of consumption of each isomer relative to the internal standard.
Mandatory Visualization
Logical Workflow for Assessing Aromatic Compound Reactivity
The following diagram illustrates a general workflow for the comparative assessment of the reactivity of aromatic isomers.
References
Unveiling the Rotational Landscapes of Methoxynaphthalenes: A Computational Comparison
A detailed analysis of the conformational preferences of 1-methoxynaphthalene (B125815) and 2-methoxynaphthalene (B124790) reveals distinct rotational energy profiles, a critical consideration for researchers in drug design and materials science. This guide provides an objective comparison of their rotational isomers, supported by computational data and detailed experimental protocols.
The subtle difference in the methoxy (B1213986) group's position on the naphthalene (B1677914) ring profoundly influences the conformational stability and rotational dynamics of these isomers. Computational studies, corroborated by experimental data, offer a window into these structural nuances. For 1-methoxynaphthalene, the trans conformer is the most stable, whereas for 2-methoxynaphthalene, the cis conformer is energetically favored.
Conformational Isomers and Energetics: A Comparative Overview
Computational analyses employing Density Functional Theory (DFT) and ab initio methods have been pivotal in elucidating the rotational isomers of methoxynaphthalenes. The primary low-energy conformers are planar, characterized by the dihedral angle of the methoxy group relative to the naphthalene ring.
For 1-methoxynaphthalene , two key conformers have been identified: a planar trans and a planar cis form. The trans conformer, where the methyl group is directed away from the naphthalene ring, is the more stable isomer. The transition state for the interconversion between these forms involves a higher-energy conformer where the methoxy group is perpendicular to the naphthalene plane.
In contrast, for 2-methoxynaphthalene , computational studies indicate that the cis isomer is the more stable ground-state conformer. The energy difference between the cis and trans isomers is approximately 4.8 kJ/mol, as determined by ab initio calculations.
The following tables summarize the quantitative data from various computational methods, providing a clear comparison of the rotational isomers of 1- and 2-methoxynaphthalene.
Table 1: Computational Data for Rotational Isomers of 1-Methoxynaphthalene
| Computational Method | Basis Set | Conformer | Dihedral Angle (C2-C1-O-CH3) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |
| Ab Initio HF | 6-31G | trans (planar) | ~180° | 0.00 | ~9 |
| cis (planar) | ~0° | - | |||
| Perpendicular (TS) | ~90° | ~9.00 | |||
| Ab Initio MP2//HF | 6-31G | trans (planar) | ~180° | 0.00 | ~9 |
| cis (planar) | ~0° | - | |||
| Perpendicular (TS) | ~90° | ~9.00 | |||
| DFT/B3LYP | 6-31G** | trans (planar) | ~180° | 0.00 | ~9 |
| cis (planar) | ~0° | - | |||
| Perpendicular (TS) | ~90° | ~9.00 |
Note: The energy difference between the perpendicular and trans conformers represents the rotational barrier. The relative energy of the cis conformer is expected to be slightly higher than the trans conformer.
Table 2: Computational Data for Rotational Isomers of 2-Methoxynaphthalene
| Computational Method | Basis Set | Conformer | Dihedral Angle (C1-C2-O-CH3) | Relative Energy (kJ/mol) | Rotational Barrier (kJ/mol) |
| Ab Initio RHF | 6-31G** | cis (planar) | ~0° | 0.00 | ~10 (predicted) |
| trans (planar) | ~180° | ~4.8 |
Note: The rotational barrier for 2-methoxynaphthalene is a predicted value based on computational studies of similar aromatic ethers.
Experimental and Computational Protocols
The characterization of these rotational isomers is achieved through a synergistic approach combining experimental techniques and computational modeling.
Experimental Protocol: Supersonic Jet Laser-Induced Fluorescence Spectroscopy
This high-resolution spectroscopic technique allows for the study of isolated, cold molecules, enabling the distinction between different conformers.
-
Sample Preparation: A gaseous mixture of the methoxynaphthalene isomer is prepared by heating the sample to increase its vapor pressure. This vapor is then seeded into an inert carrier gas, typically Helium or Argon.
-
Supersonic Expansion: The gas mixture is expanded into a high-vacuum chamber through a pulsed nozzle with a small orifice (e.g., 0.5 mm diameter). This rapid expansion adiabatically cools the molecules to very low rotational and vibrational temperatures (typically 10-30 K).[1]
-
Laser Spectroscopy: The jet-cooled molecules are excited by a tunable UV laser at a specific distance downstream from the nozzle orifice (e.g., ~1 cm).[1] The resulting fluorescence is collected and detected by a photomultiplier tube.
-
Data Analysis: The fluorescence excitation spectrum is recorded by scanning the laser wavelength. Different conformers will have distinct electronic transitions, appearing as separate peaks in the spectrum. The relative intensities of these peaks can provide information about the conformer populations.
Computational Protocol: Ab Initio and DFT Calculations
Quantum chemical calculations are essential for determining the geometries, relative energies, and rotational barriers of the conformers.
-
Initial Structure Generation: A 3D structure of the methoxynaphthalene molecule is built using molecular modeling software.
-
Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the dihedral angle of the methoxy group (e.g., C2-C1-O-CH3 for 1-methoxynaphthalene) in small increments (e.g., 10-15°). At each step, the rest of the molecular geometry is optimized.[2]
-
Geometry Optimization: The structures corresponding to the minima (stable conformers) and maxima (transition states) on the PES are fully optimized to locate the stationary points.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency corresponding to the rotational motion. These calculations also provide the zero-point vibrational energies for more accurate energy comparisons.
Visualizing the Computational Workflow and Isomeric Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational analysis and the relationship between the different rotational isomers.
Caption: Computational workflow for determining rotational isomers.
Caption: Rotational isomer interconversion pathways.
References
Validating the Structure of Synthesized 1,4-Dimethoxynaphthalene: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for validating the successful synthesis of 1,4-dimethoxynaphthalene. It includes detailed experimental protocols and compares the spectral characteristics of the target molecule with its precursor, 1,4-naphthoquinone (B94277), and the parent aromatic system, naphthalene. This information is crucial for researchers in organic synthesis and drug development to unequivocally confirm the identity and purity of their synthesized compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common alternatives/related compounds. This data is essential for a comparative analysis to confirm the structural transformation during synthesis.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~8.15 | dd | 2H | H-5, H-8 |
| ~7.50 | dd | 2H | H-6, H-7 | |
| ~6.70 | s | 2H | H-2, H-3 | |
| ~3.90 | s | 6H | -OCH₃ | |
| 1,4-Naphthoquinone [1] | ~8.10 | m | 2H | H-5, H-8 |
| ~7.75 | m | 2H | H-6, H-7 | |
| ~7.00 | s | 2H | H-2, H-3 | |
| Naphthalene [2] | ~7.85 | m | 4H | H-1, H-4, H-5, H-8 |
| ~7.45 | m | 4H | H-2, H-3, H-6, H-7 |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound [3] | ~150.0 | C-1, C-4 |
| ~126.5 | C-5, C-8 | |
| ~122.0 | C-6, C-7 | |
| ~120.0 | C-4a, C-8a | |
| ~104.0 | C-2, C-3 | |
| ~56.0 | -OCH₃ | |
| 1,4-Naphthoquinone [4] | ~185.0 | C-1, C-4 |
| ~134.0 | C-5, C-8 | |
| ~132.0 | C-4a, C-8a | |
| ~126.5 | C-6, C-7 | |
| ~138.0 | C-2, C-3 | |
| Naphthalene [5][6] | ~133.5 | C-4a, C-8a |
| ~128.0 | C-1, C-4, C-5, C-8 | |
| ~126.0 | C-2, C-3, C-6, C-7 |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3050-3000 | Aromatic C-H Stretch |
| ~2950-2850 | Aliphatic C-H Stretch (-OCH₃) | |
| ~1600, 1500, 1460 | Aromatic C=C Stretch | |
| ~1250-1050 | C-O Stretch (Aryl Ether) | |
| 1,4-Naphthoquinone | ~3050-3000 | Aromatic C-H Stretch |
| ~1660 | C=O Stretch (Conjugated Ketone) | |
| ~1600, 1500, 1460 | Aromatic C=C Stretch | |
| Naphthalene | ~3050-3000 | Aromatic C-H Stretch |
| ~1600, 1500, 1460 | Aromatic C=C Stretch |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [7] | 188 | 173, 145, 115 |
| 1,4-Naphthoquinone | 158 | 130, 102, 76 |
| Naphthalene | 128 | 102, 76, 64 |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent spectroscopic characterization are provided below.
Synthesis of this compound from 1,4-Naphthoquinone
This procedure involves the reduction of 1,4-naphthoquinone to 1,4-dihydroxynaphthalene, followed by a Williamson ether synthesis to yield the desired product.[8]
Materials:
-
1,4-Naphthoquinone
-
Sodium dithionite (B78146) (Na₂S₂O₄)
-
Dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (B129727) (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reduction: In a round-bottom flask, dissolve 1,4-naphthoquinone in methanol. Add an aqueous solution of sodium dithionite dropwise with stirring until the characteristic yellow color of the quinone disappears, indicating the formation of the hydroquinone.
-
Methylation: To the resulting solution, add a solution of sodium hydroxide. Then, add dimethyl sulfate dropwise while maintaining the temperature below 40 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, add distilled water to the flask and extract the product with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallization: Recrystallize the crude this compound from a suitable solvent system (e.g., ethanol/water) to obtain a pure, crystalline solid.
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Transfer the solution to a clean NMR tube.[9]
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[10]
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[11] Alternatively, for a quicker analysis, a thin solid film can be prepared by dissolving a small amount of the sample in a volatile solvent (e.g., dichloromethane), dropping the solution onto a salt plate (NaCl or KBr), and allowing the solvent to evaporate.[12]
-
Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an electron ionization (EI) source.[13]
-
Data Acquisition: Introduce the sample into the ion source. The instrument will bombard the sample with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure of the compound.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the synthesis and validation of this compound and the logical relationship between the spectroscopic techniques and structural elucidation.
Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.
Caption: Logical relationship between spectroscopic data and structural elucidation of this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1,4-Naphthoquinone(130-15-4) 13C NMR spectrum [chemicalbook.com]
- 5. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound | C12H12O2 | CID 82337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 1,4-naphthoquinone ether derivatives as SmTGR inhibitors and new antischistosomal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. rsc.org [rsc.org]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectral Analysis of 1,4-Dimethoxynaphthalene: Experimental vs. Theoretical Data
This guide provides a detailed comparison of experimental and theoretical spectral data for 1,4-Dimethoxynaphthalene, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization and quality control.
Data Presentation
The following tables summarize the quantitative spectral data for this compound, comparing experimentally observed values with theoretically expected ranges for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical/Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2, H-3 | 6.88 | 6.5 - 7.0 | Singlet |
| H-5, H-8 | 8.15 | 7.8 - 8.2 | Multiplet |
| H-6, H-7 | 7.50 | 7.3 - 7.7 | Multiplet |
| -OCH₃ | 3.95 | 3.5 - 4.0 | Singlet |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Experimental Chemical Shift (δ, ppm) | Theoretical/Expected Chemical Shift (δ, ppm) |
| C-1, C-4 | 151.0 | 150 - 155 |
| C-2, C-3 | 104.0 | 100 - 110 |
| C-4a, C-8a | 127.0 | 125 - 130 |
| C-5, C-8 | 126.0 | 120 - 130 |
| C-6, C-7 | 122.0 | 120 - 125 |
| -OCH₃ | 56.0 | 55 - 60 |
Infrared (IR) Spectroscopy
| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical/Expected Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3050 | 3100 - 3000 | Medium |
| C-H stretch (aliphatic, -OCH₃) | ~2950, 2840 | 3000 - 2850 | Medium |
| C=C stretch (aromatic) | ~1600, 1500 | 1600 - 1450 | Medium-Strong |
| C-O stretch (aryl ether) | ~1260 | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Strong |
| C-H bend (out-of-plane) | ~800 | 900 - 675 | Strong |
Mass Spectrometry (MS)
| Experimental m/z | Assignment | Theoretical m/z | Relative Abundance |
| 188 | [M]⁺ (Molecular Ion) | 188.08 | High |
| 173 | [M - CH₃]⁺ | 173.06 | High |
| 145 | [M - CH₃ - CO]⁺ | 145.07 | Medium |
| 115 | [C₉H₇]⁺ | 115.05 | Medium |
Experimental Protocols
The experimental data cited in this guide are typically acquired using standard analytical techniques. Below are representative protocols for each spectroscopic method.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Parameters: A standard single-pulse experiment is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) is required.
-
Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample pellet. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion.
-
Ionization: Electron ionization (EI) is a common method for generating ions. In this process, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
Mandatory Visualization
The following diagram illustrates the general workflow for comparing experimental and theoretical spectral data in chemical analysis.
Caption: Workflow for the comparison of experimental and theoretical spectral data.
Comparative Cytotoxicity of Naphthalene-1,4-dione Analogues in Cancer Cells: A Guide for Researchers
Naphthalene-1,4-dione and its analogues represent a significant class of compounds in medicinal chemistry, recognized for their potential as anticancer agents.[1] The planar bicyclic aromatic structure of naphthalene (B1677914) provides a versatile scaffold for developing compounds that interact with various biological targets, leading to cytotoxic effects in cancer cells.[1] Naturally occurring naphthoquinones such as juglone (B1673114), plumbagin (B1678898), shikonin (B1681659), and lapachol (B1674495), along with their synthetic derivatives, have demonstrated considerable cytotoxic activity across a range of cancer cell lines.[2][3][4][5][6]
This guide offers an objective comparison of the cytotoxic performance of various naphthalene-1,4-dione analogues, supported by experimental data. It is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for further investigation.
Data Presentation: Quantitative Cytotoxicity Data
The cytotoxic efficacy of naphthalene-1,4-dione analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for a selection of these compounds against various human cancer cell lines, providing a direct comparison of their potency.
| Compound/Analogue Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Juglone Analogues | |||||
| Juglone | A549 (Lung) | >100 | - | - | [7] |
| Triazolyl analogue 15a | A549 (Lung) | 4.72 | BEZ-235 | >10 | [2][7] |
| Triazolyl analogue 16a | A549 (Lung) | 4.67 | BEZ-235 | >10 | [2][7] |
| Lapachol/β-Lapachone Analogues | |||||
| β-Lapachone | WHCO1 (Oesophageal) | 1.6 - 11.7 | Cisplatin | 16.5 | [3][8] |
| Halogenated analogue 12a | WHCO1 (Oesophageal) | 3.0 | Cisplatin | 16.5 | [3] |
| Halogenated analogue 16a | WHCO1 (Oesophageal) | 7.3 | Cisplatin | 16.5 | [3] |
| Naphth[1,2-d]imidazole IM4 | HL-60 (Leukemia) | 8.71 | - | - | [9] |
| Naphth[1,2-d]imidazole IM6 | HCT-116 (Colon) | 21.12 | - | - | [9] |
| Naphth[1,2-d]imidazole IM5 | SNB-19 (Glioblastoma) | 21.05 | - | - | [9] |
| Plumbagin | |||||
| Plumbagin (4) | MCF-7 (Breast) | 0.06 | Doxorubicin | 0.07 - 1.01 | [10] |
| Plumbagin (4) | A549 (Lung) | 1.14 | Doxorubicin | 0.07 - 1.01 | [10] |
| Plumbagin (4) | SPC212 (Mesothelioma) | 0.44 | Doxorubicin | 0.07 - 1.01 | [10] |
| Shikonin | |||||
| Shikonin | Various (15 cell lines) | Generally < 10 | - | - | [11] |
| Synthetic Analogues | |||||
| BH10 | HEC1A (Endometrial) | 10.22 | - | - | [12] |
| 2-bromo analogue 8 | HEC1A (Endometrial) | 9.55 | BH10 | 10.22 | [12] |
| 2-bromo analogue 9 | HEC1A (Endometrial) | 4.16 | BH10 | 10.22 | [12] |
| 2-bromo analogue 10 | HEC1A (Endometrial) | 1.24 | BH10 | 10.22 | [12] |
| Imidazole derivative 44 | HEC1A (Endometrial) | 6.4 | BH10 | 10.22 | [12][13] |
| 1,4-Naphthoquinone-triazole 4e | EBC-1 (Lung) | 0.3 | Doxorubicin | 0.02 | [14] |
| 1,4-Naphthoquinone-triazole 4e | Mia-Paca-2 (Pancreatic) | 0.8 | Doxorubicin | 0.1 | [14] |
| 1,4-Naphthoquinone-triazole 4e | HT-29 (Colorectal) | 0.6 | Doxorubicin | 0.1 | [14] |
Mechanisms of Action & Signaling Pathways
The cytotoxic activity of naphthalene-1,4-dione analogues is attributed to several molecular mechanisms, primarily centered around the induction of oxidative stress and apoptosis.
-
Reactive Oxygen Species (ROS) Production: A common mechanism for many naphthoquinones, including plumbagin and shikonin, is the generation of reactive oxygen species (ROS).[5][10][15] This leads to an altered redox state within the cancer cells, causing damage to cellular components and triggering cell death pathways.[7][15] Shikonin, for example, induces necroptosis in various cancer cells through mechanisms involving ROS generation.[16]
-
Induction of Apoptosis: These compounds are potent inducers of apoptosis. Plumbagin has been shown to induce apoptosis in breast cancer cells through a mitochondrial-mediated pathway.[5] The apoptotic process often involves the disruption of the mitochondrial membrane potential (MMP), release of cytochrome c, and activation of caspases.[10][17] Shikonin has been found to induce apoptosis through a caspase-dependent pathway in several cancer cell lines.[4]
-
Cell Cycle Arrest: Several analogues cause cell cycle arrest at different phases. Plumbagin can induce a G1 phase arrest in colon cancer cells by downregulating cyclins B1 and D1.[18]
-
Inhibition of Signaling Pathways: Naphthalene-1,4-diones can modulate key signaling pathways involved in cancer cell proliferation and survival. Plumbagin inhibits the PI3K/Akt/mTOR pathway in lung cancer cells and also targets the NF-κB and Stat3 signaling pathways.[5][19] Shikonin has also been shown to suppress the PI3K/Akt/mTOR signaling pathway in hepatocellular carcinoma cells.[16]
-
Inhibition of Topoisomerases: Some derivatives of lapachol have been shown to inhibit the activity of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of lapachol, β-lapachone and related synthetic 1,4-naphthoquinones against oesophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of shikonin inhibiting tumor growth and potential application in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Features and Therapeutic Implications of Plumbagin in Cancer and Metabolic Disorders: A Narrative Review | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Activity guided isolation and modification of juglone from Juglans regia as potent cytotoxic agent against lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity of Plumbagin, Rapanone and 12 other naturally occurring Quinones from Kenyan Flora towards human carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shikonin Directly Targets Mitochondria and Causes Mitochondrial Dysfunction in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]
- 13. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Research progress in mechanism of anticancer action of shikonin targeting reactive oxygen species [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Plumbagin reduces human colon cancer cell survival by inducing cell cycle arrest and mitochondria-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Compound Plumbagin and Its Molecular Targets: A Structural Insight into the Inhibitory Mechanisms Using Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of 1,4-Dimethoxynaphthalene: A Comparative Guide to GC-MS and HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is a critical parameter that directly impacts research outcomes and the safety and efficacy of potential therapeutics. 1,4-Dimethoxynaphthalene, a key intermediate in organic synthesis, is no exception. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for assessing the purity of this compound. We will delve into detailed experimental protocols, present comparative performance data, and discuss the unique advantages each method offers for this specific application.
At a Glance: GC-MS vs. HPLC for this compound Purity Analysis
The choice between GC-MS and HPLC for the purity assessment of this compound hinges on the specific requirements of the analysis, such as the need for definitive identification of impurities, the required sensitivity, and the nature of potential process-related byproducts.
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity in the gas phase, followed by mass-based detection. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. |
| Analyte Volatility | Suitable for volatile and semi-volatile compounds. This compound is amenable to GC analysis. | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. |
| Sensitivity | Generally offers higher sensitivity, particularly with selected ion monitoring (SIM), often reaching parts-per-billion (ppb) levels. | Sensitivity is detector-dependent (e.g., UV, DAD, Fluorescence) and typically ranges from ppm to ppb. |
| Selectivity & Isomer Separation | High-resolution capillary columns provide excellent separation of isomers based on boiling point differences. | Excellent for separating isomers with differing polarities; selectivity can be fine-tuned by altering mobile and stationary phases. |
| Impurity Identification | Provides definitive structural information from the mass spectrum, enabling the identification of unknown impurities. | Identification is primarily based on retention time comparison with standards. Diode-Array Detection (DAD) can provide spectral information for peak purity assessment. |
| Sample Preparation | May require derivatization for polar impurities to increase volatility. | Generally simpler sample preparation, directly analyzing the sample in a suitable solvent. |
| Typical Run Time | Often provides faster analysis times for volatile compounds. | Can have longer run times, but modern UHPLC systems offer significant speed improvements. |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.
GC-MS Protocol
This protocol is designed for the quantification of this compound and the identification of volatile and semi-volatile impurities.
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as toluene (B28343) or dichloromethane (B109758) in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).
-
Sample Solution: Dissolve a precisely weighed amount of the this compound sample in the chosen solvent to a concentration within the calibration range.
2. GC-MS Conditions:
-
GC System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan (m/z 40-450) for impurity identification and Selected Ion Monitoring (SIM) for quantification of this compound (target ions: m/z 188, 173, 158).
-
HPLC Protocol
This reverse-phase HPLC (RP-HPLC) method is suitable for the routine purity assessment and quantification of this compound.[1]
1. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile (B52724) in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 200 µg/mL).
-
Sample Solution: Dissolve a precisely weighed amount of the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
HPLC System: An Agilent 1260 Infinity II LC System with a Diode-Array Detector (DAD) or equivalent.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). For MS compatibility, the water can be modified with 0.1% formic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at 230 nm.
Performance Comparison: Quantitative Data
The following table summarizes the expected performance characteristics of the described GC-MS and HPLC methods for the analysis of this compound. These values are based on typical performance for naphthalene (B1677914) derivatives and should be confirmed during method validation.
| Parameter | GC-MS (SIM Mode) | HPLC-UV/DAD |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.3 µg/mL | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis.
Caption: Workflow for GC-MS Purity Analysis.
Caption: Workflow for HPLC Purity Analysis.
Discussion: Making the Right Choice
When to Choose GC-MS:
GC-MS is the superior choice when the definitive identification of unknown impurities is critical. The mass spectrum provides a molecular fingerprint that can be used to elucidate the structure of byproducts, which is invaluable in process development and for regulatory submissions. Its high sensitivity in SIM mode makes it ideal for detecting and quantifying trace-level volatile impurities that may not be readily observed by HPLC-UV. Potential impurities in the synthesis of this compound could include starting materials like 1,4-dihydroxynaphthalene, partially methylated intermediates (e.g., 4-methoxy-1-naphthol), and other isomers, which are often volatile enough for GC analysis.
When to Choose HPLC:
HPLC is a robust and versatile technique that is well-suited for routine quality control and purity assessments where the primary goal is to quantify the main component and known impurities.[2] For this compound, which has a strong UV chromophore, HPLC with UV or DAD detection offers excellent linearity and precision.[1] It is particularly advantageous for analyzing less volatile or thermally labile impurities that may not be amenable to GC analysis. The simpler sample preparation and the ability to directly analyze the sample in a common solvent make HPLC a more straightforward and often higher-throughput option for routine analysis.
Logical Comparison of Techniques
Caption: Decision guide for technique selection.
Conclusion
Both GC-MS and HPLC are powerful and suitable techniques for assessing the purity of this compound. The optimal choice depends on the specific analytical objective. For in-depth impurity profiling and the identification of unknown volatile byproducts, the structural elucidation capabilities of GC-MS are unparalleled. For routine quality control, where the focus is on quantifying the main component and known impurities, HPLC offers a robust, high-throughput, and reliable solution. In a comprehensive drug development program, the complementary nature of these two techniques can be leveraged to gain a complete understanding of the purity and impurity profile of this compound.
References
A Comparative Guide to the Metabolism of Methylnaphthalenes Versus Naphthalene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of methylnaphthalenes and naphthalene (B1677914). The information presented is supported by experimental data to assist researchers in understanding the toxicokinetics and potential health effects of these polycyclic aromatic hydrocarbons (PAHs).
Key Metabolic Differences at a Glance
Naphthalene and methylnaphthalenes undergo metabolism primarily mediated by cytochrome P450 (CYP) enzymes, but the initial site of oxidation differs significantly, leading to distinct metabolite profiles and toxicological outcomes. While naphthalene metabolism predominantly proceeds through ring epoxidation, methylnaphthalenes are preferentially metabolized via oxidation of the methyl group.[1][2]
Quantitative Metabolic Parameters
The following table summarizes key quantitative data for the metabolism of naphthalene. While comprehensive kinetic data for methylnaphthalenes are less available in the literature, this information provides a baseline for comparison.
| Substrate | Enzyme Source | Metabolite | K_m (µM) | V_max (pmol/mg protein/min) |
| Naphthalene | Pooled Human Liver Microsomes | trans-1,2-dihydro-1,2-naphthalenediol | 23 | 2860 |
| 1-Naphthol (B170400) | 40 | 268 | ||
| 2-Naphthol | 116 | 22 |
Data sourced from Cho et al. (2006) as cited in the Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene (B46627).[3]
Metabolic Pathways
The metabolic pathways of naphthalene and methylnaphthalenes diverge at the initial oxidative step, influencing the subsequent formation of reactive intermediates and detoxification products.
Naphthalene Metabolism
Naphthalene is primarily metabolized by CYP-mediated epoxidation to form naphthalene-1,2-oxide.[1] This epoxide is a critical intermediate that can undergo several subsequent reactions:
-
Detoxification: It can be conjugated with glutathione (B108866) (GSH) to form mercapturic acids, which are then excreted.
-
Hydration: Epoxide hydrolase can hydrate (B1144303) the epoxide to form trans-1,2-dihydro-1,2-naphthalenediol.
-
Rearrangement: The epoxide can spontaneously rearrange to form 1-naphthol and 2-naphthol.
These metabolites can be further processed through sulfation or glucuronidation for excretion.
Methylnaphthalene Metabolism
In contrast to naphthalene, the metabolism of 1- and 2-methylnaphthalene predominantly involves the oxidation of the methyl group to form hydroxymethylnaphthalenes.[1] This initial step is also catalyzed by CYP enzymes. Ring oxidation can still occur but is a minor pathway compared to side-chain oxidation.[2] The resulting hydroxymethylnaphthalenes can be further oxidized to naphthoic acids, which can then be conjugated and excreted.
Experimental Protocols
The following protocols provide a general framework for studying the in vitro metabolism of naphthalene and methylnaphthalenes.
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is adapted from standard procedures for assessing metabolic stability in human liver microsomes.[4][5]
Objective: To determine the rate of metabolism of a test compound (naphthalene or methylnaphthalene) by liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
NADPH regenerating system
-
Ice-cold acetonitrile (B52724) with an internal standard
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw pooled HLMs on ice and dilute with phosphate buffer to the desired protein concentration (e.g., 1 mg/mL). Prepare working solutions of the test compound.
-
Incubation: Pre-warm the HLM suspension and test compound solution at 37°C for 10 minutes in a 96-well plate.
-
Initiation: Initiate the reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound and/or the formation of metabolites at each time point.
Analysis of Naphthalene Metabolites by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of hydroxylated naphthalene metabolites in biological samples.[6][7]
Objective: To quantify naphthalene metabolites (e.g., 1-naphthol, 2-naphthol) in a biological matrix (e.g., urine).
Materials:
-
Urine sample
-
Internal standards (isotope-labeled)
-
Buffer solution
-
β-glucuronidase/arylsulfatase
-
Solid-phase extraction (SPE) cartridges
-
Derivatization reagent (e.g., BSTFA with 1% TMCS)
-
Organic solvent (e.g., toluene)
-
GC-MS system
Procedure:
-
Enzymatic Hydrolysis: Add buffer and internal standards to the urine sample. Incubate with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.[8]
-
Solid-Phase Extraction (SPE): Condition the SPE cartridge. Load the hydrolyzed sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analytes with an appropriate solvent.
-
Derivatization: Evaporate the eluate to dryness. Add the derivatization reagent and a solvent (e.g., toluene). Heat the mixture to form volatile derivatives of the hydroxylated metabolites.[7]
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The analytes are separated on a GC column and detected by the mass spectrometer. Quantification is based on the peak areas of the analytes relative to the internal standards.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the metabolism of naphthalene and methylnaphthalenes.
Conclusion
The metabolism of naphthalene and methylnaphthalenes proceeds through distinct primary pathways, with naphthalene favoring ring epoxidation and methylnaphthalenes favoring side-chain oxidation. This fundamental difference has significant implications for their toxicological profiles, as the nature and reactivity of the resulting metabolites differ. While quantitative kinetic data for methylnaphthalene metabolism is not as readily available as for naphthalene, the qualitative differences in their metabolic pathways are well-established. The experimental protocols provided herein offer a foundation for further comparative studies to elucidate the quantitative differences in their metabolism and to better predict their potential for bioactivation and toxicity in humans.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. series.publisso.de [series.publisso.de]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating the Labyrinth: A Comparative Guide to the Separation of Diisopropylnaphthalene Isomers
For researchers, scientists, and professionals in drug development, the efficient separation of diisopropylnaphthalene (DIPN) isomers is a critical challenge. The selective isolation of the 2,6-DIPN isomer is of particular importance as it serves as a key precursor for advanced polymers such as polyethylene (B3416737) naphthalate (PEN). This guide provides an objective comparison of the primary techniques employed for DIPN isomer separation, supported by available experimental data and detailed methodologies to aid in the selection and implementation of the most suitable purification strategy.
The primary difficulty in isolating 2,6-DIPN lies in its close physical and chemical properties to its nine other isomers, most notably the 2,7-DIPN isomer. The small differences in their boiling points render simple distillation ineffective for achieving high purity. Consequently, more sophisticated methods such as crystallization and adsorption are the cornerstones of successful separation.
Performance Comparison of Separation Techniques
The selection of a separation technique for DIPN isomers hinges on a trade-off between purity, yield, operational complexity, and scalability. The following table summarizes the quantitative performance of the most common methods based on published experimental data.
| Separation Technique | Key Parameters | Purity of 2,6-DIPN Achieved | Yield of 2,6-DIPN | Key Advantages | Key Challenges |
| Melt Crystallization | Multi-stage process (crystallization, sweating, melting) | ≥99%[1] | Up to 87%[1] | Solvent-free operation, potentially lower cost. | Limited to ~98% purity in single stage due to eutectic formation with 2,7-DIPN at approx. -20°C.[1] |
| Solvent Crystallization | Crystallization from a solvent followed by washing. | 99.0-99.5% | Not explicitly stated, but dependent on initial concentration and solvent choice. | Can overcome eutectic limitations, allows for purification from lower initial concentrations. | Requires solvent handling and recovery, increasing operational complexity and cost. |
| High-Pressure Crystallization | Crystallization under elevated pressure (e.g., 8.11 to 30.40 MPa). | >95% (up to 99% with centrifugal separation)[2] | Dependent on initial concentration and pressure conditions. | Can alter solid-liquid phase equilibrium to enhance separation. | Requires specialized high-pressure equipment. |
| Adsorptive Separation (SMB) | Simulated Moving Bed (SMB) chromatography with zeolite adsorbents. | High purity (specific quantitative data not readily available in literature) | Dependent on adsorbent selectivity and operating parameters. | Continuous process, high throughput, potential for very high purity. | Complex process design and operation, requires significant capital investment. |
Experimental Protocols and Methodologies
Melt Crystallization Protocol
This method leverages the difference in melting points between the DIPN isomers. A multi-stage approach is often necessary to achieve high purity.
1. Initial Crystallization:
-
A pre-purified DIPN isomer mixture (e.g., enriched in 2,6-DIPN by distillation) is heated until completely molten.
-
The melt is then slowly cooled to a temperature just above the eutectic point of the 2,6-DIPN and 2,7-DIPN mixture (approximately -15°C to -20°C).
-
The mixture is held at this temperature for a sufficient time (e.g., 6 hours) to allow for the selective crystallization of the higher-melting 2,6-DIPN.
2. Sweating:
-
The resulting crystal slurry is subjected to a "sweating" process, where the temperature is slowly raised to melt and remove the entrapped impurities (mother liquor).
-
The impure liquid is drained off, leaving behind a purer solid phase of 2,6-DIPN.
3. Melting and Recrystallization:
-
The purified 2,6-DIPN crystals are then completely melted.
-
For even higher purity, this melt can be subjected to one or more subsequent recrystallization cycles, following the same procedure of cooling, crystallization, and sweating.
Solvent Crystallization Protocol
This technique utilizes a solvent to selectively crystallize the desired isomer.
1. Dissolution:
-
A DIPN isomer mixture is dissolved in a suitable solvent (e.g., ethanol (B145695) or methanol) at an elevated temperature to ensure complete dissolution.
2. Crystallization:
-
The solution is then cooled to a specific temperature (e.g., -5°C to 9°C) to induce the crystallization of 2,6-DIPN, which is typically less soluble than the other isomers at lower temperatures. The cooling rate should be controlled to promote the formation of pure crystals.
3. Filtration and Washing:
-
The crystallized 2,6-DIPN is separated from the mother liquor by filtration.
-
The crystals are then washed with a cold solvent (e.g., cold methanol) to remove any remaining impurities adhering to the crystal surface.
4. Drying:
-
The purified 2,6-DIPN crystals are dried under vacuum to remove any residual solvent.
Adsorptive Separation via Simulated Moving Bed (SMB) Chromatography
Adsorptive separation, particularly using SMB technology, is a powerful technique for separating isomers with very similar properties.
Principle:
-
SMB is a continuous chromatographic process that simulates the counter-current movement of a solid adsorbent and a liquid phase.
-
A mixture of DIPN isomers is fed into the system, and a desorbent (eluent) is used to flush the components through a series of columns packed with a selective adsorbent, typically a zeolite (e.g., Y-type or mordenite).
-
The 2,6-DIPN isomer is selectively adsorbed by the zeolite, while the other isomers move more quickly through the columns.
-
By periodically shifting the inlet and outlet ports in the direction of fluid flow, a continuous separation is achieved, with the less-adsorbed isomers (raffinate) being collected from one port and the more strongly adsorbed 2,6-DIPN (extract) being collected from another after being displaced by the desorbent.
Experimental Considerations:
-
Adsorbent Selection: The choice of zeolite is critical. Y-type zeolites, particularly those modified with cations like potassium (K+), have shown enhanced selectivity for 2,6-DIPN.[2]
-
Desorbent: Alkylbenzenes are commonly used as desorbents in this process.[2]
-
Operating Parameters: The flow rates of the feed, desorbent, extract, and raffinate, as well as the switching time for the ports, must be carefully optimized to achieve the desired purity and yield.
Visualizing the Separation Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the described separation processes.
Caption: Workflow for Melt Crystallization of DIPN Isomers.
Caption: Workflow for Solvent Crystallization of DIPN Isomers.
Caption: Simplified Schematic of a Simulated Moving Bed (SMB) System for DIPN Isomer Separation.
Conclusion
The separation of diisopropylnaphthalene isomers is a formidable but achievable task with the right selection of techniques. Melt and solvent crystallization offer robust and well-documented methods for achieving high-purity 2,6-DIPN, with the choice between them depending on the desired purity, initial isomer concentration, and tolerance for solvent use. Adsorptive separation using simulated moving bed chromatography represents a more advanced, continuous approach suitable for large-scale industrial production, though it requires significant process development and investment. For researchers and drug development professionals, a thorough understanding of these techniques and their underlying principles is paramount for the successful synthesis of high-performance materials and novel therapeutics.
References
A Quantum-Mechanical Approach to the Properties of Methylnaphthalene Isomers: A Comparative Guide
Introduction
Naphthalene (B1677914), a simple polycyclic aromatic hydrocarbon (PAH), and its methylated derivatives are subjects of extensive research due to their environmental prevalence and significance in chemical synthesis and materials science. The two isomers, 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), while structurally similar, exhibit distinct physical, chemical, and biological properties. Understanding these differences from a fundamental, quantum-mechanical perspective is crucial for applications ranging from fuel chemistry to drug development, where molecular stability, reactivity, and metabolic pathways are of paramount importance.
This guide provides an objective comparison of 1- and 2-methylnaphthalene, leveraging data from computational quantum-mechanical studies. We will explore their thermodynamic stability, electronic properties, and vibrational spectra, offering insights grounded in theoretical calculations.
Computational Methodologies
The data presented herein are primarily derived from quantum-mechanical calculations, which provide a powerful tool for predicting molecular properties from first principles.
Experimental Protocols:
A common and effective methodology for these calculations is Density Functional Theory (DFT) . This approach models the electronic structure of the molecules to determine their equilibrium geometry and other properties.
-
Method: DFT calculations are frequently performed using the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[1]
-
Basis Set: A common basis set for these types of molecules is 6-31G(d,p), which provides a good balance between accuracy and computational cost.[1]
-
Calculations Performed:
-
Geometry Optimization: The molecular structure of each isomer is optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to simulate infrared (IR) and Raman spectra.
-
Thermodynamic Properties: Standard entropies (S°) and enthalpies of formation (ΔfH°) are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.[1]
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined to assess the molecule's electronic reactivity.
-
For higher accuracy in thermodynamic data, composite methods like G3(MP2)//B3LYP are employed. This method combines results from different levels of theory to achieve a more precise estimation of properties like the gas-phase enthalpy of formation.[2]
Comparative Analysis of Isomer Properties
The position of the methyl group—at the alpha (1-) or beta (2-) position—subtly alters the electron distribution and steric profile of the naphthalene ring system, leading to measurable differences in their properties.
Thermodynamic Stability
The relative stability of the isomers can be assessed by comparing their standard enthalpies of formation (ΔfH°). A lower (or less positive) enthalpy of formation indicates greater thermodynamic stability. Quantum-mechanical calculations and experimental data consistently show that 2-methylnaphthalene is the more stable isomer. This increased stability is attributed to the reduced steric strain when the methyl group is at the 2-position compared to the more sterically hindered 1-position, where it interacts with the adjacent peri-hydrogen atom.
| Property | 1-Methylnaphthalene | 2-Methylnaphthalene | Method |
| Standard Entropy (S° gas) | 363.38 J/mol·K | 366.52 J/mol·K | DFT (B3LYP/6-31G(d,p))[1] |
| Relative Stability | Less Stable | More Stable | G3(MP2)//B3LYP[2] |
Table 1: Comparison of calculated thermodynamic properties for methylnaphthalene isomers at 298.15 K.
Electronic Properties
The electronic properties of the isomers, particularly the HOMO-LUMO energy gap, are critical determinants of their chemical reactivity and susceptibility to metabolic activation. The HOMO-LUMO gap represents the energy required to excite an electron from its highest occupied orbital to its lowest unoccupied one; a smaller gap generally implies higher reactivity.[3]
The methyl group is weakly electron-donating, which tends to raise the energy of the HOMO and slightly alter the LUMO energy. The position of this group influences the extent of this effect. These electronic differences are crucial in toxicology, as the first step in the metabolic activation of methylnaphthalenes is often an oxidation reaction catalyzed by cytochrome P450 enzymes, a process highly dependent on the molecule's electronic structure.[4][5]
| Property | 1-Methylnaphthalene | 2-Methylnaphthalene | Implication |
| HOMO Energy | Higher (more easily oxidized) | Lower | 1-Methylnaphthalene is generally more susceptible to electrophilic attack and metabolic oxidation.[4] |
| LUMO Energy | Similar to 2-MN | Similar to 1-MN | Both isomers can act as electron acceptors. |
| HOMO-LUMO Gap (ΔE) | Smaller | Larger | The smaller gap in 1-Methylnaphthalene suggests higher chemical reactivity.[3] |
Table 2: Conceptual comparison of the electronic properties of methylnaphthalene isomers.
Vibrational Spectra
Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in experimental FT-IR and FT-Raman spectra. While the spectra of both isomers are broadly similar due to the common naphthalene backbone, specific vibrational modes, particularly those involving C-H bending and stretching of the methyl group, show distinct frequencies. These differences can be used as spectroscopic fingerprints to distinguish between the isomers. Computational methods like DFT can predict these frequencies with a high degree of accuracy, aiding in the detailed analysis of experimental data.[6][7]
Visualizations
Workflow for Quantum-Mechanical Calculations
The following diagram illustrates the typical computational workflow used to determine the quantum-mechanical properties of the methylnaphthalene isomers.
Metabolic Activation Pathway
The electronic properties calculated through quantum mechanics directly inform the biological activity of these molecules. A key process is metabolic activation, where the parent compound is converted into reactive metabolites. The diagram below shows the initial, critical step in this pathway for methylnaphthalenes.
Conclusion
Quantum-mechanical calculations provide invaluable insights into the distinct properties of 1- and 2-methylnaphthalene. The key findings are:
-
Stability: 2-Methylnaphthalene is thermodynamically more stable than 1-methylnaphthalene due to reduced steric hindrance.
-
Reactivity: 1-Methylnaphthalene exhibits a smaller HOMO-LUMO gap, suggesting higher chemical reactivity and greater susceptibility to metabolic activation, which has significant implications for its biological and toxicological profile.[3][4]
-
Spectroscopy: Theoretical calculations of vibrational spectra serve as a powerful tool for distinguishing between the isomers and interpreting experimental results.
This comparative guide demonstrates that a computational, quantum-mechanical approach is essential for a nuanced understanding of isomeric differences, providing a predictive framework that is highly valuable for researchers, scientists, and professionals in drug development and chemical safety assessment.
References
- 1. Theoretical Calculation of Thermodynamic Properties of Naphthalene, Methylnaphthalenes, and Dimethylnaphthalenes | Semantic Scholar [semanticscholar.org]
- 2. Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
1,4-Naphthoquinones: A Promising Scaffold for Next-Generation Amyloid-β Imaging Agents
A Comparative Guide for Researchers and Drug Development Professionals
The development of sensitive and specific imaging agents targeting amyloid-β (Aβ) plaques is crucial for the early diagnosis and therapeutic monitoring of Alzheimer's disease. While several agents are in clinical use, the quest for probes with improved pharmacokinetic properties and the ability to detect early-stage, diffuse plaques continues. This guide provides a comparative analysis of 1,4-naphthoquinone (B94277) derivatives as a promising scaffold for Aβ imaging, benchmarking their performance against established imaging agents.
Data Presentation: Comparative Analysis of Aβ Imaging Agents
The following tables summarize the key performance indicators for promising 1,4-naphthoquinone derivatives and current benchmark imaging agents.
Table 1: In Vitro Binding and Fluorescence Properties of Selected Aβ Imaging Agents
| Compound Class | Specific Compound/Derivative | Binding Affinity (Kd/IC50) | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement |
| 1,4-Naphthoquinone | 2-(Benzylamino)-5-hydroxynaphthoquinone | Data not available in reviewed sources | ~550-650 (estimated) | ~680-750 | ~50-fold |
| Other promising derivatives[1][2] | Data not available in reviewed sources | Not specified | Not specified | Significant enhancement reported | |
| Thioflavin (Benchmark) | Thioflavin T | High Affinity (multiple binding sites) | ~450 | ~482 | >1000-fold |
| Stilbene (Benchmark) | Pittsburgh Compound B (PiB) | ~0.71 nM (high affinity site) | ~350 | ~440 | Not applicable (radioligand) |
| Styrylpyridine (Benchmark) | Florbetapir (AV-45) | ~3.7 nM | Not applicable (radioligand) | Not applicable (radioligand) | Not applicable (radioligand) |
Table 2: In Vivo Performance Characteristics of Selected Aβ Imaging Agents
| Compound Class | Specific Compound/Derivative | Blood-Brain Barrier Penetration | Brain Uptake (%ID/g at peak) | Clearance from Healthy Brain | Target-to-Background Ratio |
| 1,4-Naphthoquinone | Four promising derivatives identified by Shin et al. (2019)[1][2] | Yes | Data not available | Reported as favorable | Good contrast for diffuse and dense-core plaques |
| Stilbene (Benchmark) | Pittsburgh Compound B (PiB) | Yes | ~6-7% at 2-5 min | Rapid | High |
| Styrylpyridine (Benchmark) | Florbetapir (AV-45) | Yes | ~6-7% at ~5 min | Rapid | High |
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of novel imaging agents. Below are standard protocols for key experiments cited in the evaluation of 1,4-naphthoquinone derivatives.
Thioflavin T (ThT) Fluorescence Assay for Aβ Aggregation
This assay is used to screen for compounds that inhibit or modulate the aggregation of Aβ peptides.
-
Preparation of Aβ Peptides: Solubilize synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a buffer like PBS (pH 7.4) to a final concentration of 10-25 µM.
-
Incubation: Mix the Aβ peptide solution with the test compound (e.g., 1,4-naphthoquinone derivative) at various concentrations. Include a control with Aβ peptide and vehicle (e.g., DMSO). Incubate the samples at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.
-
ThT Staining: Add Thioflavin T to each sample to a final concentration of 5-10 µM.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 440-450 nm and emission at 480-490 nm. A decrease in fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of Aβ aggregation.
In Vitro Competitive Binding Assay
This assay determines the binding affinity of a new compound to Aβ fibrils by measuring its ability to displace a known fluorescent probe.
-
Preparation of Aβ Fibrils: Prepare aggregated Aβ fibrils as described in the ThT assay protocol.
-
Assay Setup: In a microplate, combine a fixed concentration of pre-formed Aβ fibrils, a fixed concentration of a fluorescent probe with known binding to Aβ (e.g., Thioflavin T), and varying concentrations of the competitor compound (the 1,4-naphthoquinone derivative).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Fluorescence Measurement: Measure the fluorescence of the known probe. A decrease in fluorescence with increasing concentration of the competitor indicates displacement of the probe and binding of the new compound.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the competitor that displaces 50% of the bound fluorescent probe. This can be used to determine the binding affinity (Ki) of the new compound.
Histological Staining of Brain Tissue
This method is used to visualize the binding of the fluorescent 1,4-naphthoquinone derivatives to Aβ plaques in brain tissue from Alzheimer's disease models.
-
Tissue Preparation: Use brain tissue from a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1). Perfuse the mice and fix the brains in 4% paraformaldehyde. Cryoprotect the brains in a sucrose (B13894) solution and section them using a cryostat.
-
Staining: Mount the brain sections on slides. Incubate the sections with a solution of the fluorescent 1,4-naphthoquinone derivative in a suitable buffer (e.g., PBS with a small percentage of ethanol (B145695) or DMSO).
-
Washing: Wash the sections with buffer to remove unbound probe. A differentiation step with ethanol may be used to reduce background staining.
-
Co-staining (Optional): To confirm that the 1,4-naphthoquinone derivative is binding to Aβ plaques, co-stain the sections with a known amyloid stain like Thioflavin S or an anti-Aβ antibody (immunohistochemistry).
-
Imaging: Visualize the stained sections using a fluorescence microscope with appropriate filter sets for the 1,4-naphthoquinone derivative and any co-stains.
Mandatory Visualizations
The Amyloid Cascade Hypothesis
Caption: The Amyloid Cascade Hypothesis, a central theory in Alzheimer's disease pathology.
Preclinical Evaluation Workflow for Aβ Imaging Agents
References
Safety Operating Guide
Proper Disposal of 1,4-Dimethoxynaphthalene: A Guide for Laboratory Professionals
ITHACA, NY – Researchers and drug development professionals handling 1,4-Dimethoxynaphthalene must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this chemical, in line with safety data sheet (SDS) recommendations.
This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Therefore, proper handling and disposal are critical to mitigate risks. The primary and universally recommended method of disposal is to entrust the material to a licensed and approved waste disposal company.[3]
Hazard Summary and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its hazards and to use appropriate personal protective equipment.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
-
Workstation Safety: Ensure that eyewash stations and safety showers are close to the workstation location.[3]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the disposal of this compound waste. This protocol is designed to be followed by trained laboratory personnel.
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
-
Collect solid waste (e.g., contaminated gloves, paper towels, empty containers) in a designated, properly labeled, and sealed container.
-
Collect liquid waste in a separate, compatible, and clearly labeled container.
-
-
Container Management:
-
All waste containers must be in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills.
-
Label all containers clearly with "Hazardous Waste" and the full chemical name: "this compound". Include any other relevant hazard warnings.
-
-
Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Store in a cool, dry place. One supplier recommends storage at 2-8°C.[4]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.
-
Never attempt to dispose of this compound down the drain or in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material to contain the substance.
-
Cleanup: Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[5] Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[3]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution. Always consult your organization's safety officer and the most current Safety Data Sheet (SDS) for this compound before handling or disposing of this chemical.
References
Navigating the Safe Handling of 1,4-Dimethoxynaphthalene: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of 1,4-Dimethoxynaphthalene, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, this document aims to be the preferred source for laboratory safety and chemical handling information, fostering a culture of safety and trust.
Immediate Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols is crucial to minimize exposure and ensure a safe working environment.
Hazard Identification and Classification:
| Hazard Statement | GHS Classification | Signal Word |
| Causes skin irritation | Skin Irritation (Category 2) | Warning |
| Causes serious eye irritation | Eye Irritation (Category 2A) | Warning |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | Warning |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or other suitable gloves should be worn. Always inspect gloves for tears or holes before use. For prolonged contact or handling larger quantities, consider double-gloving. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Essential to protect against dust particles and splashes. Goggles provide a tighter seal and are recommended when there is a higher risk of splashing. |
| Body | Laboratory coat | A standard laboratory coat should be worn to protect the skin and clothing from contamination. |
| Respiratory | NIOSH-approved respirator (if necessary) | A dust mask (e.g., N95) or a respirator with an organic vapor cartridge may be necessary when handling large quantities of the solid, if dust is generated, or if working in a poorly ventilated area.[5][6] |
Operational Plans: Step-by-Step Handling Procedures
To ensure minimal exposure and safe handling, the following step-by-step protocols should be followed for common laboratory operations involving this compound.
Weighing the Solid Compound:
-
Preparation: Ensure the weighing area is clean and free of clutter. If possible, perform weighing operations within a chemical fume hood or a ventilated balance enclosure.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Handling: Use a clean spatula to carefully transfer the desired amount of this compound from the stock container to a pre-tared weighing vessel.
-
Minimize Dust: Avoid creating dust by handling the solid gently and keeping the container opening as low as possible to the balance pan.
-
Clean-up: After weighing, securely close the stock container and clean any residual powder from the spatula and the balance with a dry wipe. Dispose of the wipe in the designated chemical waste container.
Dissolving the Compound:
-
Preparation: Conduct this procedure in a well-ventilated chemical fume hood.
-
PPE: Wear all required personal protective equipment.
-
Procedure: Place a stir bar in the flask or beaker that will contain the solution. Add the appropriate solvent to the vessel first, followed by the slow addition of the pre-weighed this compound to prevent splashing.
-
Mixing: Use a magnetic stir plate to agitate the mixture until the solid is completely dissolved. Avoid vigorous stirring that could cause splashing.
-
Storage: Once dissolved, cap the container to prevent the release of vapors.
Transferring Solutions:
-
Preparation: Perform all transfers of solutions containing this compound within a chemical fume hood.
-
PPE: Ensure all necessary PPE is worn correctly.
-
Procedure: Use a clean pipette or a graduated cylinder to transfer the solution. When pouring, do so slowly and carefully to avoid splashing. Keep the receiving container at a lower level than the pouring container to minimize the pouring distance.
-
Clean-up: After the transfer, rinse any reusable glassware with a small amount of an appropriate solvent and dispose of the rinse solvent in the designated liquid waste container.
Emergency Procedures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
| Emergency Situation | Step-by-Step Procedure |
| Skin Contact | 1. Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[2][7] 2. Remove any contaminated clothing. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If the person is not breathing, give artificial respiration. 3. Seek medical attention. |
| Spill | 1. Evacuate the immediate area. 2. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). 3. Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. 4. Ventilate the area. 5. For large spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's emergency response team. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid waste contaminated with this compound (e.g., used weighing paper, contaminated wipes) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled liquid hazardous waste container. Do not mix with other incompatible waste streams.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once cleaned, the container can be disposed of according to institutional guidelines, which may include defacing the label before disposal.
Disposal Procedure:
-
Labeling: Ensure all waste containers are properly labeled with the full chemical name ("this compound") and the words "Hazardous Waste."
-
Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. All waste must be disposed of in accordance with local, state, and federal regulations.[2]
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






